molecular formula C15H8Cl2F6N2O B1212157 Flucofuron CAS No. 370-50-3

Flucofuron

Cat. No.: B1212157
CAS No.: 370-50-3
M. Wt: 417.1 g/mol
InChI Key: ABOVRDBEJDIBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flucofuron (CAS 370-50-3) is a synthetic urea compound supplied as a high-quality reference standard for pharmaceutical and infectious disease research. This compound has emerged as a highly promising candidate for the study of neglected tropical diseases. Recent investigations from the Medicines for Malaria Venture's Global Health Priority Box have identified this compound as a potent antikinetoplastid agent, demonstrating significant activity against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania amazonensis . Studies report inhibitory concentrations (IC50) in the low micromolar range against both extracellular and intracellular forms of these parasites, with a selectivity index comparable to standard drugs like miltefosine . Its mechanism of action is associated with the induction of programmed cell death (apoptosis) in parasites, characterized by metabolic events such as chromatin condensation, alteration of mitochondrial membrane potential, and increased plasma membrane permeability . Beyond kinetoplastids, this compound also exhibits remarkable efficacy against the free-living amoeba Naegleria fowleri , showing high activity against both its trophozoite and resistant cyst stages, and has also been identified in screens for anthelmintic potential . Originally known for its pesticidal properties as a mothproofing agent for materials like cotton and fabrics, its primary research application has now shifted towards drug discovery . This product is strictly for analytical purposes such as method development, validation, and quality control in a research setting. It is supplied with comprehensive documentation and is not intended for diagnostic or human use.

Properties

IUPAC Name

1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F6N2O/c16-11-3-1-7(5-9(11)14(18,19)20)24-13(26)25-8-2-4-12(17)10(6-8)15(21,22)23/h1-6H,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOVRDBEJDIBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891521
Record name N,N′-Bis[4-chloro-3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370-50-3
Record name Flucofuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flucofuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N′-Bis[4-chloro-3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(4-chloro-α,α,α-trifluoro-m-tolyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUCOFURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3V3S70655
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Flucofuron: A Technical Guide to its Chemical Structure, Properties, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flucofuron, a synthetic diaryl urea (B33335) derivative, has garnered attention for its potent pesticidal activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. Detailed experimental protocols, based on internationally recognized OECD guidelines, for the determination of its key properties are presented. Furthermore, this document elucidates a plausible mechanism of action, focusing on the induction of apoptosis, and outlines a representative synthetic pathway. The information is structured to serve as a valuable resource for researchers and professionals engaged in the fields of agrochemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is chemically known as 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea.[1] Its structure features a central urea moiety substituted with two identical 4-chloro-3-(trifluoromethyl)phenyl groups.

  • IUPAC Name: 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea[1]

  • CAS Number: 370-50-3

  • Molecular Formula: C₁₅H₈Cl₂F₆N₂O[1]

  • Molecular Weight: 417.13 g/mol

  • SMILES: C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(F)(F)F)Cl[1]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its environmental fate, bioavailability, and potential applications. The key properties of this compound are summarized in the table below.

PropertyValueUnits
Melting Point231-232°C
Boiling Point339.9°C (at 760 mmHg)
Vapor Pressure8.9 x 10⁻⁵mmHg (at 25°C)
Water SolubilityDMSO (Slightly), Methanol (Slightly)

Experimental Protocols for Physicochemical Properties

The following sections detail the standardized methodologies for determining the key physicochemical properties of this compound, based on the OECD Guidelines for the Testing of Chemicals.[2]

Melting Point Determination (OECD Guideline 102)

The melting point is determined to assess the purity and identity of this compound. Several methods are applicable, including the capillary method, hot-stage microscopy, and differential scanning calorimetry (DSC).[3][4][5][6]

Method: Capillary Method

  • A small amount of finely powdered this compound is packed into a capillary tube.

  • The capillary tube is placed in a heated bath or a metal block apparatus.[3]

  • The temperature is raised at a slow, controlled rate.

  • The temperature at which the substance is observed to melt is recorded as the melting point.[3]

Boiling Point Determination (OECD Guideline 103)

The boiling point provides information on the volatility of this compound. Methods such as ebulliometry, the dynamic method, and distillation methods can be employed.[7][8][9][10]

Method: Dynamic Method (Cottrell's Method)

  • A sample of this compound is placed in a suitable apparatus equipped with a thermometer and a pressure gauge.

  • The pressure in the apparatus is gradually reduced while the sample is heated.

  • The temperature and pressure at which the substance begins to boil are recorded.

  • The boiling point at standard pressure is determined by extrapolation.

Vapor Pressure Determination (OECD Guideline 104)

Vapor pressure is a key parameter for assessing the potential for volatilization of this compound. The gas saturation method is a common technique for substances with low vapor pressures.[11][12][13][14][15]

Method: Gas Saturation Method

  • A stream of inert gas (e.g., nitrogen) is passed through or over a sample of this compound at a constant temperature.

  • The gas becomes saturated with the vapor of the substance.

  • The amount of substance transported by the gas is determined by trapping and subsequent analysis (e.g., chromatography).

  • The vapor pressure is calculated from the amount of substance transported and the volume of gas passed through.

Water Solubility Determination (OECD Guideline 105)

Water solubility is crucial for understanding the environmental transport and bioavailability of this compound. The column elution method is suitable for substances with low solubility.[16][17][18][19][20]

Method: Column Elution Method

  • A column is packed with an inert support material coated with an excess of this compound.

  • Water is passed through the column at a slow, constant rate.

  • The concentration of this compound in the eluate is determined at regular intervals using a suitable analytical method (e.g., HPLC-UV).

  • The plateau of the concentration curve represents the water solubility of the substance.

Synthesis of this compound: An Experimental Workflow

This compound, as a diaryl urea, can be synthesized through the reaction of an appropriate aniline (B41778) with an isocyanate. The following diagram illustrates a representative workflow for its synthesis.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product 4-chloro-3-(trifluoromethyl)aniline 4-chloro-3-(trifluoromethyl)aniline Reaction_Vessel Reaction in Anhydrous Solvent (e.g., Toluene) 4-chloro-3-(trifluoromethyl)aniline->Reaction_Vessel 4-chloro-3-(trifluoromethyl)phenyl isocyanate 4-chloro-3-(trifluoromethyl)phenyl isocyanate 4-chloro-3-(trifluoromethyl)phenyl isocyanate->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Precipitation Washing Washing Filtration->Washing Crude Product Drying Drying Washing->Drying This compound This compound Drying->this compound Purified Product G cluster_stimulus Cellular Stress cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound FasL Fas Ligand This compound->FasL Induces expression Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates FasR Fas Receptor FasL->FasR Binds to Caspase8 Pro-Caspase-8 FasR->Caspase8 Recruits & Activates aCaspase8 Active Caspase-8 Caspase8->aCaspase8 Caspase3 Pro-Caspase-3 aCaspase8->Caspase3 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Recruits & Activates aCaspase9 Active Caspase-9 (Apoptosome) Caspase9->aCaspase9 aCaspase9->Caspase3 Activates aCaspase3 Active Caspase-3 Caspase3->aCaspase3 Apoptosis Apoptosis aCaspase3->Apoptosis Executes

References

The Core Mechanism of Flucofuron: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucofuron is a phenylurea insecticide, a class of compounds known for their activity as insect growth regulators (IGRs). While recent research has explored its potential as a therapeutic agent against the amoeba Naegleria fowleri, its primary application lies in pest control. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing on established knowledge of related benzoylphenylurea (B10832687) insecticides and available data. This document details the proposed signaling pathways, summarizes relevant quantitative data, and outlines key experimental protocols for its investigation.

This compound, chemically known as N,N′-bis[4-chloro-3-(trifluoromethyl)phenyl]urea[1], operates not by direct neurotoxicity, but by disrupting a fundamental physiological process in insects: the synthesis of chitin (B13524). Chitin is a crucial polymer of N-acetylglucosamine that forms the primary structural component of the insect exoskeleton. By inhibiting chitin synthesis, this compound leads to catastrophic failures in molting, ultimately resulting in insect mortality, particularly in larval stages.[2][3]

Proposed Mechanism of Action: Inhibition of Chitin Synthesis

The prevailing hypothesis for the mechanism of action of benzoylphenylurea insecticides, including by strong inference this compound, is not the direct inhibition of the chitin synthase enzyme itself. Instead, the primary molecular target is believed to be the insect sulfonylurea receptor (SUR) , an ATP-binding cassette (ABC) transporter protein.[2][4][5][6]

The proposed signaling pathway is as follows:

  • Binding to the Sulfonylurea Receptor (SUR): this compound is thought to bind to the insect SUR protein. This receptor is homologous to the SUR protein in vertebrates, which is a component of ATP-sensitive potassium channels, but in insects, it is implicated in transport processes vital for cuticle formation.[2][6]

  • Disruption of UDP-GlcNAc Transport: The binding of this compound to the SUR is believed to disrupt its normal function, which is hypothesized to involve the transport of UDP-N-acetylglucosamine (UDP-GlcNAc), the essential precursor for chitin synthesis, to the site of chitin synthase activity.[2]

  • Inhibition of Chitin Synthesis: By impeding the transport of UDP-GlcNAc, this compound effectively starves the chitin synthase enzyme of its substrate. This leads to a significant reduction in the rate of chitin polymerization.

  • Molting Failure and Mortality: The compromised chitin synthesis results in a malformed and weakened cuticle. During the energy-intensive process of molting, the new, fragile exoskeleton cannot withstand the internal pressure and mechanical stress, leading to rupture and the death of the insect larva.[2]

Signaling Pathway Diagram

Flucofuron_Mechanism This compound This compound SUR Insect Sulfonylurea Receptor (SUR) (ABC Transporter) This compound->SUR Binds to This compound->Inhibition Transport UDP-GlcNAc Transport SUR->Transport Mediates Chitin_Synthase Chitin Synthase Transport->Chitin_Synthase Provides Substrate (UDP-GlcNAc) Death Molting Failure & Insect Mortality Chitin_Synthesis Chitin Synthesis Chitin_Synthase->Chitin_Synthesis Catalyzes Cuticle Proper Cuticle Formation Chitin_Synthesis->Cuticle Molting Successful Molting Cuticle->Molting Survival Insect Survival Molting->Survival Inhibition->Transport Inhibits

Caption: Proposed signaling pathway of this compound's inhibitory action on chitin synthesis.

Quantitative Data

ParameterOrganism/Cell LineValueReference
IC50 (Trophozoites) Naegleria fowleri ATCC 308082.58 ± 0.64 µM--INVALID-LINK--
IC50 (Trophozoites) Naegleria fowleri ATCC 302152.47 ± 0.38 µM--INVALID-LINK--
IC50 (Cysts) Naegleria fowleri0.88 ± 0.07 µM--INVALID-LINK--
CC50 (Cytotoxicity) Murine Macrophages83.86 ± 20.76 µM--INVALID-LINK--

Further research is required to determine the LC50 (lethal concentration, 50%) and IC50 (half-maximal inhibitory concentration) values of this compound against various insect pests to quantify its efficacy as a chitin synthesis inhibitor.

Experimental Protocols

To investigate the mechanism of action of this compound as a chitin synthesis inhibitor, the following experimental protocols can be employed.

Insect Larval Mortality Bioassay (Leaf Dip Method)

This bioassay determines the lethal concentration of this compound that causes 50% mortality (LC50) in a target insect population.

Materials:

  • This compound (analytical grade)

  • Acetone or other suitable solvent

  • Triton X-100 or other non-ionic surfactant

  • Distilled water

  • Host plant leaves

  • Synchronized insect larvae (e.g., 3rd instar)

  • Petri dishes

  • Filter paper

  • Environmental chamber

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of dilutions of the stock solution with distilled water containing a small amount of surfactant (e.g., 0.01%) to ensure even leaf coverage. A negative control (solvent and surfactant in water) should also be prepared.

  • Leaf Treatment:

    • Individually dip host plant leaves into each test solution for a standardized time (e.g., 10-20 seconds).

    • Allow the leaves to air dry completely.

  • Experimental Setup:

    • Place one treated leaf in each Petri dish lined with a piece of moistened filter paper to maintain humidity.

    • Introduce a known number of larvae (e.g., 10-20) into each Petri dish.

  • Incubation:

    • Maintain the Petri dishes in an environmental chamber under controlled conditions of temperature, humidity, and photoperiod suitable for the test insect.

  • Data Collection and Analysis:

    • Record larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.

    • Observe for any sublethal effects, such as incomplete molting or morphological abnormalities.

    • Use probit analysis to calculate the LC50 value and its 95% confidence limits.

Workflow for LC50 Determination

LC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution B Create Serial Dilutions A->B D Dip Host Plant Leaves B->D C Prepare Control Solution C->D E Introduce Insect Larvae D->E F Incubate under Controlled Conditions E->F G Record Mortality Data F->G H Perform Probit Analysis G->H I Determine LC50 Value H->I

Caption: Experimental workflow for determining the LC50 of this compound.

In Vitro Chitin Synthase Activity Assay

This assay can be used to determine if this compound directly inhibits the chitin synthase enzyme. Based on the proposed mechanism, it is expected that this compound will show little to no direct inhibition.

Materials:

  • Insect tissue rich in chitin synthase (e.g., integument from molting larvae)

  • Homogenization buffer (e.g., Tris-HCl with protease inhibitors)

  • Radiolabeled UDP-[14C]-N-acetylglucosamine

  • This compound

  • Scintillation vials and cocktail

  • Glass fiber filters

Procedure:

  • Enzyme Preparation:

    • Dissect the integument from molting insect larvae and homogenize in cold buffer.

    • Centrifuge the homogenate to obtain a microsomal pellet containing the chitin synthase enzyme.

    • Resuspend the pellet in a suitable buffer.

  • Reaction Mixture:

    • In a microcentrifuge tube, combine the enzyme preparation, buffer, and various concentrations of this compound (dissolved in a suitable solvent like DMSO). Include a control with solvent only.

  • Initiation of Reaction:

    • Start the reaction by adding radiolabeled UDP-[14C]-GlcNAc.

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature for a defined period.

  • Termination and Measurement:

    • Stop the reaction by adding a denaturing agent (e.g., ethanol).

    • Filter the reaction mixture through a glass fiber filter to capture the newly synthesized, insoluble [14C]-chitin.

    • Wash the filter to remove unincorporated UDP-[14C]-GlcNAc.

    • Place the filter in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of chitin synthase inhibition for each this compound concentration relative to the control.

    • If inhibition is observed, determine the IC50 value.

Conclusion

This compound is a phenylurea insecticide whose core mechanism of action is the inhibition of chitin synthesis. While direct experimental data for this compound's insecticidal action is limited, strong evidence from related benzoylphenylurea compounds suggests that it targets the insect sulfonylurea receptor (SUR). This interaction disrupts the transport of the essential chitin precursor, UDP-GlcNAc, leading to faulty cuticle formation and, ultimately, insect mortality during molting. The provided experimental protocols offer a framework for the further investigation and quantification of this compound's insecticidal efficacy. Future research should focus on validating the proposed mechanism of action for this compound and establishing its activity spectrum against key insect pests.

References

Synthesis of 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea, a symmetrical diaryl urea (B33335). The document details a robust and commonly employed synthetic pathway, including a thorough experimental protocol. Quantitative data, including reagent quantities, reaction conditions, and expected yields, are presented in a clear, tabular format. Furthermore, this guide includes visualizations of the synthetic pathway and experimental workflow, generated using Graphviz (DOT language), to facilitate a deeper understanding of the process. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea, also known as Flucofuron, is a chemical compound of interest in various fields, including agrochemicals and medicinal chemistry. As a symmetrical diaryl urea, its synthesis typically involves the reaction of an aniline (B41778) derivative with a phosgene (B1210022) equivalent. This guide focuses on a widely accepted and practical synthetic route employing triphosgene (B27547) as a safer alternative to phosgene gas.

Synthesis Pathway

The principal synthesis pathway for 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea involves a two-step process starting from the readily available 4-chloro-3-(trifluoromethyl)aniline (B120176). The first step is the formation of the isocyanate intermediate, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, through the reaction of the aniline with triphosgene. The subsequent in-situ or sequential reaction of this isocyanate with another equivalent of 4-chloro-3-(trifluoromethyl)aniline yields the target symmetrical urea.

Synthesis_Pathway cluster_step1 Step 1: Isocyanate Formation cluster_step2 Step 2: Urea Formation aniline 4-Chloro-3-(trifluoromethyl)aniline isocyanate 4-Chloro-3-(trifluoromethyl)phenyl isocyanate aniline->isocyanate 1. Triphosgene 2. Base triphosgene Triphosgene base Base (e.g., Triethylamine) product 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea isocyanate->product aniline2 4-Chloro-3-(trifluoromethyl)aniline aniline2->product

Diagram 1: Synthesis Pathway of 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
4-Chloro-3-(trifluoromethyl)aniline195.57≥98%Commercial Source
Triphosgene (Bis(trichloromethyl) carbonate)296.75≥98%Commercial Source
Triethylamine (B128534) (TEA)101.19≥99%Commercial Source
Dichloromethane (B109758) (DCM), anhydrous84.93≥99.8%Commercial Source
Hydrochloric acid (HCl), 1 M aqueous36.46-Commercial Source
Saturated sodium bicarbonate (NaHCO₃) solution--Prepared in-house
Anhydrous magnesium sulfate (B86663) (MgSO₄)120.37-Commercial Source
Ethanol (B145695), 95%46.07-Commercial Source
Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (Intermediate)

A detailed procedure for the synthesis of the isocyanate intermediate is adapted from established methods for isocyanate formation from anilines using triphosgene.[1]

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chloro-3-(trifluoromethyl)aniline (10.0 g, 51.1 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • In a separate flask, prepare a solution of triphosgene (5.06 g, 17.1 mmol, 0.33 equivalents) in anhydrous dichloromethane (50 mL).

  • Slowly add the triphosgene solution to the aniline solution via the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add triethylamine (7.1 mL, 51.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • The resulting solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate is typically used directly in the next step without isolation. A patent describing a similar process reported a molar yield of 76.2% for the isocyanate.[2]

Synthesis of 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea (Final Product)
  • To the solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate from the previous step, add a solution of 4-chloro-3-(trifluoromethyl)aniline (10.0 g, 51.1 mmol) in anhydrous dichloromethane (50 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. A white precipitate of the urea product should form.

  • After the reaction is complete (monitored by TLC), filter the precipitate and wash it with cold dichloromethane.

  • The crude product can be further purified by recrystallization.

Purification
  • Suspend the crude 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea in hot ethanol.

  • Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Quantitative Data Summary

StepReactant 1Moles (mmol)Reactant 2Moles (mmol)SolventTemperature (°C)Time (h)ProductExpected Yield (%)
1. Isocyanate Formation4-Chloro-3-(trifluoromethyl)aniline51.1Triphosgene17.1DCM0-5, then RT2-44-Chloro-3-(trifluoromethyl)phenyl isocyanate~76.2[2]
2. Urea Formation4-Chloro-3-(trifluoromethyl)phenyl isocyanate51.14-Chloro-3-(trifluoromethyl)aniline51.1DCMRT12-161,3-bis[4-chloro-3-(trifluoromethyl)phenyl]ureaHigh (typically >90%)

Characterization

The final product, 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea, should be characterized to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. Due to the symmetry of the molecule, a simplified spectrum is anticipated. The protons on the phenyl rings will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The N-H protons of the urea linkage will appear as a singlet, the chemical shift of which can be concentration-dependent.

    • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the urea and the carbons of the trifluoromethylphenyl groups.

    • FT-IR: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the urea group (typically around 1630-1690 cm⁻¹) and N-H stretching vibrations (around 3300-3500 cm⁻¹).

Experimental Workflow Visualization

Experimental_Workflow start Start setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (N₂) - Aniline and DCM start->setup cooling Cooling to 0-5 °C setup->cooling add_triphosgene Slow addition of Triphosgene solution cooling->add_triphosgene add_base Dropwise addition of Triethylamine add_triphosgene->add_base warm_rt Warm to Room Temperature and Stir (2-4h) add_base->warm_rt isocyanate_formation In-situ formation of Isocyanate Intermediate warm_rt->isocyanate_formation add_aniline2 Dropwise addition of second equivalent of Aniline isocyanate_formation->add_aniline2 react_urea Stir at Room Temperature (12-16h) add_aniline2->react_urea precipitation Precipitation of Urea Product react_urea->precipitation filtration Filtration and Washing precipitation->filtration purification Purification by Recrystallization filtration->purification characterization Characterization: - MP, NMR, IR purification->characterization end End characterization->end

Diagram 2: Experimental Workflow for the Synthesis of 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea

Safety Considerations

  • Triphosgene: is a toxic and corrosive solid. It is a safer alternative to phosgene gas but should be handled with extreme caution in a well-ventilated fume hood. It reacts with water to release toxic gases. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

  • 4-Chloro-3-(trifluoromethyl)aniline: is harmful if swallowed or inhaled and causes skin and eye irritation. Handle with appropriate PPE.

  • Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • Triethylamine (TEA): is a corrosive and flammable liquid with a strong odor. Handle with care in a well-ventilated area.

Conclusion

This technical guide outlines a reliable and well-documented synthetic pathway for the preparation of 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea. By providing a detailed experimental protocol, quantitative data, and clear visualizations, this document serves as a practical resource for chemists in research and development. Adherence to the described procedures and safety precautions will enable the successful and safe synthesis of this important symmetrical diaryl urea.

References

An In-depth Technical Guide to Flucofuron (CAS Number: 370-50-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flucofuron (CAS No. 370-50-3) is a diarylurea compound with recognized insecticidal properties and emerging potential as a therapeutic agent.[1][2] This technical guide provides a comprehensive overview of the existing research on this compound, with a focus on its chemical properties, synthesis, mechanisms of action, and relevant experimental protocols. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of this compound and related compounds.

Chemical and Physical Properties

This compound, systematically named N,N'-bis[4-chloro-3-(trifluoromethyl)phenyl]urea, is an organofluorine and organochlorine compound.[1][2] It is also known as an impurity of the multi-kinase inhibitor drug, Sorafenib. The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 370-50-3[1][2]
Molecular Formula C15H8Cl2F6N2O[1][2]
Molecular Weight 417.13 g/mol
IUPAC Name 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea[3]
Synonyms Flucofenuron, N,N'-Bis[4-chloro-3-(trifluoromethyl)phenyl]urea[4]
Melting Point 231-232 °C
Boiling Point 339.9 °C at 760 mmHg (Predicted)
Solubility DMSO (Slightly), Methanol (Slightly)
Appearance White to Off-White Solid

Synthesis

The synthesis of this compound, as a symmetrical diarylurea, typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline (B120176) with a carbonyl source. A common method for the synthesis of diarylureas is the reaction of the corresponding aniline (B41778) with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of N,N'-bis[4-chloro-3-(trifluoromethyl)phenyl]urea:

  • Reaction Setup: In a well-ventilated fume hood, a solution of 4-chloro-3-(trifluoromethyl)aniline (2.0 equivalents) in an appropriate anhydrous solvent (e.g., toluene, dichloromethane) is prepared in a reaction vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Carbonyl Source: A solution of a phosgene equivalent, such as triphosgene (0.34 equivalents), in the same anhydrous solvent is added dropwise to the aniline solution at a controlled temperature, typically 0 °C to room temperature. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the liberated acid.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is quenched by the addition of water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to yield pure N,N'-bis[4-chloro-3-(trifluoromethyl)phenyl]urea.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Aniline 4-chloro-3-(trifluoromethyl)aniline Reaction Reaction in Anhydrous Solvent with Base Aniline->Reaction Phosgene Phosgene or equivalent Phosgene->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product This compound Purification->Product

General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound exhibits biological activity in two distinct areas: as an insecticide and as a potential therapeutic agent against protozoan parasites.

Insecticidal Activity: Inhibition of Chitin (B13524) Synthesis

As a member of the benzoylphenyl urea (B33335) class of insecticides, this compound's primary mode of action is the inhibition of chitin synthesis in insects.[5] Chitin is a crucial component of the insect exoskeleton, and its disruption leads to improper molting and ultimately death. The proposed mechanism involves the inhibition of the UDP-N-acetylglucosamine (UDP-GlcNAc) biosynthetic pathway, which provides the monomer for chitin polymerization. While the exact molecular target is still under investigation, evidence suggests that benzoylphenyl ureas interact with the insect sulfonylurea receptor (SUR), an ATP-binding cassette (ABC) transporter, leading to the disruption of UDP-GlcNAc transport or synthesis.[6]

Chitin_Inhibition_Pathway This compound This compound SUR Sulfonylurea Receptor (SUR) This compound->SUR Binds to/Interferes with UDP_GlcNAc_Pathway UDP-GlcNAc Biosynthesis/ Transport SUR->UDP_GlcNAc_Pathway Disrupts Chitin_Synthase Chitin Synthase UDP_GlcNAc_Pathway->Chitin_Synthase Depletes Substrate for Chitin Chitin Chitin_Synthase->Chitin Polymerizes Exoskeleton Defective Exoskeleton Chitin->Exoskeleton Leads to

Proposed mechanism of this compound's insecticidal action.
Anti-protozoal Activity: Induction of Programmed Cell Death

Recent research has highlighted the potent activity of this compound against the pathogenic free-living amoeba, Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis (PAM). This compound induces programmed cell death (PCD), a process analogous to apoptosis in higher eukaryotes, in N. fowleri trophozoites.

Quantitative Data on Anti-protozoal Activity:

ParameterN. fowleri StrainValue (µM)
IC50 (Trophozoite) ATCC 308082.58 ± 0.64
IC50 (Trophozoite) ATCC 302152.47 ± 0.38
IC50 (Cyst) -0.88 ± 0.07
CC50 (Murine Macrophages) -83.86 ± 20.76

The high selectivity index (CC50/IC50) suggests a favorable therapeutic window for this compound.

Mechanism of Induced Programmed Cell Death:

While the precise signaling cascade initiated by this compound in N. fowleri is yet to be fully elucidated, studies on diarylurea compounds suggest a multi-faceted mechanism that likely involves the intrinsic (mitochondrial) pathway of apoptosis. Key events observed in this compound-treated amoebae include:

  • Chromatin Condensation: A hallmark of apoptosis where the chromatin compacts.

  • Phosphatidylserine (PS) Externalization: The flipping of PS from the inner to the outer leaflet of the plasma membrane, a signal for phagocytosis.

  • Loss of Mitochondrial Membrane Potential: Disruption of the electrochemical gradient across the mitochondrial membrane.

  • Increase in Reactive Oxygen Species (ROS): Oxidative stress that can trigger and amplify the apoptotic cascade.

  • DNA Fragmentation: Cleavage of genomic DNA into smaller fragments.

Based on the known mechanisms of diarylurea compounds and the observed apoptotic markers, a plausible signaling pathway for this compound-induced PCD in N. fowleri is proposed below.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_caspase_cascade Caspase-like Activation cluster_outcomes Apoptotic Hallmarks This compound This compound Mitochondria Mitochondrial Stress This compound->Mitochondria Apoptosome_Inhibition Inhibition of Apoptosome Formation (Potential) This compound->Apoptosome_Inhibition Potential direct effect ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Initiator_Caspase Initiator Caspase-like Protease Activation (e.g., Caspase-9 like) Mitochondria->Initiator_Caspase Release of pro-apoptotic factors Apoptosome_Inhibition->Initiator_Caspase Prevents activation Executioner_Caspase Executioner Caspase-like Protease Activation (e.g., Caspase-3 like) Initiator_Caspase->Executioner_Caspase Activates Chromatin_Condensation Chromatin Condensation Executioner_Caspase->Chromatin_Condensation PS_Externalization Phosphatidylserine Externalization Executioner_Caspase->PS_Externalization DNA_Fragmentation DNA Fragmentation Executioner_Caspase->DNA_Fragmentation Cell_Death Programmed Cell Death Chromatin_Condensation->Cell_Death PS_Externalization->Cell_Death DNA_Fragmentation->Cell_Death

Proposed signaling pathway for this compound-induced PCD.

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro Anti-protozoal Activity Assay
  • Objective: To determine the 50% inhibitory concentration (IC50) of this compound against N. fowleri trophozoites.

  • Methodology:

    • N. fowleri trophozoites are cultured in a suitable axenic medium.

    • The amoebae are harvested, counted, and seeded into 96-well microplates at a defined density.

    • This compound is serially diluted in the culture medium and added to the wells. Control wells receive the vehicle (e.g., DMSO) only.

    • The plates are incubated under appropriate conditions (e.g., 37 °C) for a specified period (e.g., 24-72 hours).

    • Cell viability is assessed using a colorimetric assay, such as the AlamarBlue or MTT assay. The absorbance is read using a microplate reader.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay
  • Objective: To determine the 50% cytotoxic concentration (CC50) of this compound against a mammalian cell line.

  • Methodology:

    • A mammalian cell line (e.g., murine macrophages, Vero cells) is cultured in a suitable medium.

    • The cells are seeded into 96-well microplates and allowed to adhere overnight.

    • Serial dilutions of this compound are added to the wells.

    • The plates are incubated for a period comparable to the anti-protozoal assay.

    • Cell viability is determined using a suitable assay (e.g., MTT, CellTiter-Glo).

    • The CC50 value is calculated from the dose-response curve.

Chromatin Condensation Assay
  • Objective: To visualize chromatin condensation in this compound-treated amoebae.

  • Methodology:

    • N. fowleri trophozoites are treated with this compound at a concentration known to induce apoptosis (e.g., IC90).

    • After incubation, the amoebae are harvested and washed.

    • The cells are stained with a DNA-binding fluorescent dye that highlights condensed chromatin, such as Hoechst 33342 or DAPI.

    • The stained cells are observed under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, and fragmented nuclei compared to the diffuse staining of healthy nuclei.

Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis and Necrosis
  • Objective: To differentiate between apoptotic, necrotic, and viable cells.

  • Methodology:

    • Amoebae are treated with this compound as described above.

    • The cells are harvested and washed with a binding buffer.

    • The cells are incubated with fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI).

    • The stained cells are analyzed by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
  • Objective: To detect DNA fragmentation in situ.

  • Methodology:

    • This compound-treated amoebae are fixed and permeabilized.

    • The cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

    • The cells are analyzed by fluorescence microscopy or flow cytometry. A positive signal indicates the presence of DNA strand breaks.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Analysis Cell_Culture Culture N. fowleri or Mammalian Cells Treatment Treat with this compound Cell_Culture->Treatment Chromatin_Stain Chromatin Staining (Hoechst/DAPI) Treatment->Chromatin_Stain Annexin_PI Annexin V/PI Staining Treatment->Annexin_PI TUNEL TUNEL Assay Treatment->TUNEL Microscopy Fluorescence Microscopy Chromatin_Stain->Microscopy Flow_Cytometry Flow Cytometry Annexin_PI->Flow_Cytometry TUNEL->Microscopy TUNEL->Flow_Cytometry

Workflow for key apoptosis detection experiments.

Conclusion

This compound is a molecule of significant interest due to its established role in pest management and its promising new applications in chemotherapy. Its mechanism of action, particularly the induction of programmed cell death, warrants further investigation to fully elucidate the specific signaling pathways involved. The information and protocols provided in this guide aim to facilitate future research into the multifaceted biological activities of this compound and to support the development of novel therapeutic and agricultural applications.

References

In-Depth Technical Guide: Biological Activity of Flucofuron on Parasites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucofuron, a benzoylphenylurea (B10832687) derivative, has emerged as a compound of significant interest in the field of parasitology. Initially recognized for its insecticidal properties, recent research has unveiled its potent activity against a range of medically important parasites. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its effects on protozoan parasites. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in antiparasitic drug discovery and development.

Quantitative Data on Antiparasitic Activity

The efficacy of this compound has been quantitatively assessed against several protozoan parasites. The following tables summarize the key inhibitory and cytotoxic concentrations, providing a comparative view of its potency and selectivity.

Table 1: In Vitro Activity of this compound against Protozoan Parasites

Parasite SpeciesLife Cycle StageIC50 (µM)Reference
Trypanosoma cruziEpimastigote4.28 ± 0.83[1]
Intracellular Amastigote3.26 ± 0.34[1]
Leishmania amazonensisPromastigote6.07 ± 1.11[1]
Intracellular Amastigote3.14 ± 0.39[1]
Naegleria fowleri (ATCC 30808)Trophozoite2.58 ± 0.64
Naegleria fowleri (ATCC 30215)Trophozoite2.47 ± 0.38
Naegleria fowleriCyst0.88 ± 0.07

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineCC50 (µM)Parasite SpeciesSelectivity Index (SI)Reference
Murine Macrophages83.86 ± 20.76T. cruzi (Epimastigote)19.6[1]
L. amazonensis (Promastigote)13.8[1]
T. cruzi (Amastigote)25.7[1]
L. amazonensis (Amastigote)26.7[1]
N. fowleri (ATCC 30808)32.55
N. fowleri (ATCC 30215)33.96

Note: The Selectivity Index (SI) is calculated as CC50 / IC50.

Mechanism of Action: Induction of Programmed Cell Death

This compound exerts its antiparasitic effects by inducing a cascade of events consistent with programmed cell death (PCD) or apoptosis in susceptible parasites.[1] While the primary molecular target of this compound in these organisms is yet to be definitively identified, its downstream effects converge on the disruption of critical cellular processes, leading to a controlled demise of the parasite. As a benzoylphenylurea, its mode of action may involve the inhibition of chitin (B13524) synthesis, a pathway present in insects.[2] However, the relevance of this pathway in protozoa, which lack chitin, suggests that this compound may have other primary targets in these organisms.

The key events associated with this compound-induced PCD in parasites include:

  • Mitochondrial Dysfunction: A central feature of this compound's mechanism of action is the disruption of mitochondrial function. This is characterized by a significant decrease in the mitochondrial membrane potential (ΔΨm).

  • Increased Reactive Oxygen Species (ROS) Production: Treatment with this compound leads to a substantial accumulation of ROS within the parasite, indicating a state of severe oxidative stress.

  • Depletion of ATP: The mitochondrial dysfunction and oxidative stress culminate in a sharp decrease in intracellular ATP levels, compromising the parasite's energy-dependent processes.

  • Plasma Membrane Permeability Alterations: this compound induces changes in the integrity of the parasite's plasma membrane.

  • Chromatin Condensation: A hallmark of apoptosis, the condensation of nuclear chromatin, is observed in parasites following exposure to this compound.

While direct evidence for the involvement of specific caspases in this compound-induced PCD in these parasites is not yet available, some studies on Leishmania and Trypanosoma cruzi have implicated metacaspases, which are caspase-like cysteine proteases, in apoptotic processes.[3][4] It is plausible that this compound may trigger a signaling cascade that involves the activation of such proteases.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound-induced programmed cell death and the general experimental workflows used to assess its biological activity.

Flucofuron_Signaling_Pathway This compound This compound UnknownTarget Primary Molecular Target(s) (Hypothesized: Chitin Synthase Inhibition in relevant organisms, other targets in protozoa) This compound->UnknownTarget Mitochondria Mitochondrial Dysfunction UnknownTarget->Mitochondria Caspase Activation of Caspase-like Proteases (e.g., Metacaspases) UnknownTarget->Caspase ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS ATP Decreased ATP Levels Mitochondria->ATP MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondria->MMP ROS->Mitochondria PCD Programmed Cell Death (Apoptosis-like) ATP->PCD MMP->PCD Membrane Altered Plasma Membrane Permeability Caspase->Membrane Chromatin Chromatin Condensation Caspase->Chromatin Membrane->PCD Chromatin->PCD Experimental_Workflow_this compound cluster_invitro In Vitro Assays cluster_moa Mechanism of Action Studies cluster_cytotoxicity Cytotoxicity Assay start Parasite Culture (e.g., promastigotes, trophozoites) treatment Incubation with this compound (various concentrations) start->treatment viability Viability/Proliferation Assay (e.g., AlamarBlue) treatment->viability ros_assay ROS Detection (e.g., CellROX Deep Red) treatment->ros_assay mmp_assay Mitochondrial Membrane Potential (e.g., JC-1) treatment->mmp_assay atp_assay ATP Measurement (e.g., Luciferase-based) treatment->atp_assay apoptosis_assay Apoptosis/PCD Analysis (e.g., Vybrant Apoptosis Assay) treatment->apoptosis_assay ic50 IC50 Determination viability->ic50 si_calc Selectivity Index (SI) Calculation (CC50/IC50) ic50->si_calc mammalian_cells Mammalian Cell Culture (e.g., macrophages) cyto_treatment Incubation with this compound (various concentrations) mammalian_cells->cyto_treatment cyto_viability Cell Viability Assay (e.g., MTT, AlamarBlue) cyto_treatment->cyto_viability cc50 CC50 Determination cyto_viability->cc50 cc50->si_calc

References

Initial Screening of Flucofuron Against Naegleria fowleri: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening of the compound Flucofuron against Naegleria fowleri, the causative agent of the devastating neurological disease Primary Amoebic Meningoencephalitis (PAM). The information presented herein is synthesized from a pivotal study that identified this compound as a promising candidate for the development of new therapeutic agents to treat this rare and fatal infection.[1][2][3] This document details the quantitative data from the screening, the comprehensive experimental protocols employed, and visual representations of the study's workflow and findings.

Executive Summary

Primary Amoebic Meningoencephalitis is a rare but almost universally fatal infection of the central nervous system.[1][2][3] The current treatment options are limited and often ineffective, highlighting the urgent need for novel therapeutic agents. A recent study systematically screened a library of 240 compounds from the Global Health Priority Box, provided by the Medicines for Malaria Venture (MMV), to identify new molecules with activity against N. fowleri.[1][2][3] From this screening, this compound emerged as a potent and selective inhibitor of both the trophozoite and cyst stages of the amoeba.[1][2][3] Furthermore, initial mechanistic studies suggest that this compound induces programmed cell death in N. fowleri.[1][2][3] This guide serves to consolidate the key findings and methodologies of this critical research for the scientific community.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The initial screening and subsequent dose-response analyses yielded significant quantitative data on the efficacy of this compound against two distinct strains of Naegleria fowleri and its toxicity against a mammalian cell line. The results are summarized in the tables below.

Table 1: Anti-Naegleria fowleri Activity of this compound
StageN. fowleri StrainIC50 (µM)
TrophozoiteATCC 308082.58 ± 0.64
TrophozoiteATCC 302152.47 ± 0.38
Cyst-0.88 ± 0.07

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cytotoxicity and Selectivity Index of this compound
Cell LineCC50 (µM)Selectivity Index (SI) vs. ATCC 30808Selectivity Index (SI) vs. ATCC 30215
J774A.1 (Murine Macrophages)83.86 ± 20.7632.5533.96

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that is toxic to 50% of the cells. The Selectivity Index (SI = CC50/IC50) indicates the therapeutic window of a compound.

The data clearly demonstrates that this compound is active against the replicative trophozoite stage and the dormant, environmentally resistant cyst stage of N. fowleri at low micromolar concentrations.[1][4] Importantly, the compound exhibits a high selectivity index, suggesting a favorable therapeutic window with significantly lower toxicity to mammalian cells compared to its amoebicidal activity.[1][4]

Experimental Protocols

The following sections provide a detailed description of the methodologies used in the initial screening and characterization of this compound's activity against Naegleria fowleri.

Amoeba and Cell Culture
  • Naegleria fowleri Strains: Two strains of N. fowleri were used in the in vitro assays: ATCC 30808 and ATCC 30215.

  • Culture Medium: The amoebae were cultured axenically in a medium composed of 2% bactocasitone supplemented with 10% (v/v) fetal bovine serum. To prevent bacterial contamination, 0.3% penicillin G sodium salt and 0.5 mg/mL streptomycin (B1217042) sulfate (B86663) were added to the medium.

  • Incubation Conditions: The cultures were maintained at 37°C in an incubator to ensure optimal growth of the thermophilic amoebae.

Initial Screening of the Global Health Priority Box

The initial screening was performed to identify compounds with potential activity against N. fowleri.

  • Compound Library: The Global Health Priority Box, containing 240 compounds, was screened.

  • Assay Plate Preparation: N. fowleri trophozoites (ATCC 30808) were seeded in a 96-well microtiter plate at a concentration of 2 × 10^5 cells/mL. The amoebae were allowed to adhere to the bottom of the wells for 15 minutes.

  • Compound Addition: The library compounds were added to the wells at a final concentration of 1 µM, diluted in bactocasitone.

  • Control: Untreated amoebae served as the negative control.

  • Incubation: The plates were incubated for a specified period to allow for the compounds to exert their effects.

  • Viability Assessment: A colorimetric assay was used to determine the viability of the amoebae after treatment.

In Vitro Drug Susceptibility Assays

To determine the IC50 values, a dose-response analysis was conducted.

  • Serial Dilutions: this compound was serially diluted to create a range of concentrations.

  • Amoeba Incubation: N. fowleri trophozoites or cysts were incubated with the different concentrations of this compound in 96-well plates.

  • Viability Measurement: The viability of the amoebae at each concentration was measured using a colorimetric assay.

  • IC50 Calculation: The IC50 values were calculated by plotting the percentage of inhibition versus the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay

The toxicity of this compound to mammalian cells was assessed using a murine macrophage cell line.

  • Cell Line: The J774A.1 murine macrophage cell line was used.

  • Cell Seeding: Macrophages were seeded in 96-well plates and allowed to adhere.

  • Compound Exposure: The cells were exposed to various concentrations of this compound.

  • Viability Determination: Cell viability was determined using a standard colorimetric assay (e.g., MTS or MTT).

  • CC50 Calculation: The CC50 value was calculated using a similar method to the IC50 calculation.

Programmed Cell Death Induction Assay

To investigate the mechanism of action of this compound, assays to detect markers of programmed cell death (apoptosis) were performed.[1][4]

  • Treatment Conditions: N. fowleri trophozoites (ATCC 30808) were treated with this compound at its IC90 concentration (2.90 µM) for 24 hours.[1][4]

  • Controls: Untreated amoebae served as a negative control, and amoebae treated with the known apoptosis-inducer amphotericin B at its IC90 were used as a positive control.[4]

  • Metabolic Events Assessed: Various metabolic events indicative of apoptosis were evaluated. These may include assays for:

    • DNA fragmentation (e.g., TUNEL assay)

    • Phosphatidylserine externalization (e.g., Annexin V staining)

    • Mitochondrial membrane potential loss

    • Caspase-like activity

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.

G cluster_0 Initial Screening Phase cluster_1 In Vitro Characterization cluster_2 Mechanism of Action Studies ghp_box Global Health Priority Box (240 Compounds) screen Primary Screen at 1 µM against N. fowleri (ATCC 30808) ghp_box->screen hit_id Hit Identification (this compound) screen->hit_id ic50 IC50 Determination (Trophozoites & Cysts) hit_id->ic50 cc50 CC50 Determination (J774A.1 Macrophages) hit_id->cc50 pcd Programmed Cell Death Induction Assay hit_id->pcd si Selectivity Index Calculation ic50->si cc50->si metabolic_events Assessment of Apoptotic Markers pcd->metabolic_events

Caption: Experimental workflow for the screening and characterization of this compound.

G cluster_0 Apoptotic Events This compound This compound Treatment (IC90) n_fowleri Naegleria fowleri Trophozoite This compound->n_fowleri pcd_pathway Induction of Programmed Cell Death Pathway n_fowleri->pcd_pathway dna_frag DNA Fragmentation pcd_pathway->dna_frag ps_ext Phosphatidylserine Externalization pcd_pathway->ps_ext mito_dys Mitochondrial Dysfunction pcd_pathway->mito_dys caspase_act Caspase-like Activity pcd_pathway->caspase_act cell_death Amoebicidal Effect dna_frag->cell_death ps_ext->cell_death mito_dys->cell_death caspase_act->cell_death

Caption: Proposed mechanism of action of this compound via programmed cell death.

Conclusion and Future Directions

The initial screening of the Global Health Priority Box has successfully identified this compound as a potent and selective agent against Naegleria fowleri.[1][2][3] The compound demonstrates significant activity against both the trophozoite and cyst stages of the parasite, with a favorable safety profile in vitro.[1][4] Preliminary mechanistic studies indicate that this compound induces programmed cell death in the amoeba.[1][2][3]

These promising findings warrant further investigation into the therapeutic potential of this compound for the treatment of PAM. Future research should focus on:

  • In-depth Mechanistic Studies: A more detailed elucidation of the specific molecular pathways targeted by this compound in N. fowleri is necessary.

  • In Vivo Efficacy Studies: Evaluation of this compound's efficacy in animal models of PAM is a critical next step to determine its potential for clinical translation.

  • Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for designing effective treatment regimens.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and screening of this compound analogs could lead to the identification of even more potent and selective compounds.

References

Flucofuron: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucofuron is a urea-based pesticide effective against a variety of pests.[1] A thorough understanding of its solubility and stability is paramount for developing safe and effective formulations, predicting its environmental fate, and ensuring regulatory compliance. This technical guide provides a comprehensive overview of the available data on this compound's solubility and stability, outlines detailed experimental protocols for their determination based on international guidelines, and presents visual workflows to guide the experimental process.

While specific, publicly available quantitative data on this compound's aqueous solubility and degradation kinetics is limited, this guide furnishes the methodologies required to generate such data in a scientifically rigorous and standardized manner.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueSource
IUPAC Name 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]ureaPubChem
CAS Number 370-50-3PubChem
Molecular Formula C₁₅H₈Cl₂F₆N₂OPubChem
Molecular Weight 417.13 g/mol PubChem
Melting Point 231-232 °C[1]
Boiling Point 339.9 °C at 760 mmHg (Predicted)[1]
SMILES C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(F)(F)F)ClPubChem

Solubility Data

To address this data gap, standardized methods should be employed to determine its aqueous solubility. The following table illustrates how such data should be presented.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (g/L)Method
Water (pH 5)20Data not availableOECD 105
Water (pH 7)20Data not availableOECD 105
Water (pH 9)20Data not availableOECD 105
Methanol20Slightly Soluble-
Dimethyl Sulfoxide20Slightly Soluble-
Acetonitrile20Data not availableOECD 105
n-Octanol20Data not availableOECD 105

Stability Data

This compound is reported to be stable under recommended storage conditions, which include refrigeration at 4°C, protection from light, and storage under an inert nitrogen atmosphere. However, detailed quantitative stability data from hydrolysis and photolysis studies are not currently available. Such data is crucial for understanding its persistence and degradation in various environmental and physiological conditions.

The following tables are structured to present the results from standardized stability studies.

Table 2: Hydrolytic Stability of this compound

pHTemperature (°C)Half-life (t½) (days)Rate Constant (k) (day⁻¹)Degradation ProductsMethod
425Data not availableData not availableTo be determinedOECD 111
725Data not availableData not availableTo be determinedOECD 111
925Data not availableData not availableTo be determinedOECD 111
450Data not availableData not availableTo be determinedOECD 111
750Data not availableData not availableTo be determinedOECD 111
950Data not availableData not availableTo be determinedOECD 111

Table 3: Photolytic Stability of this compound in Aqueous Solution

Light SourceWavelength (nm)IrradianceHalf-life (t½) (hours)Quantum Yield (Φ)Photodegradation ProductsMethod
Xenon Arc LampSimulated SunlightSpecifyData not availableData not availableTo be determinedICH Q1B
UV Lamp254/365SpecifyData not availableData not availableTo be determinedICH Q1B

Experimental Protocols

To ensure data quality and regulatory acceptance, standardized protocols should be followed for determining the solubility and stability of this compound. The following are detailed methodologies based on OECD and ICH guidelines.

Protocol 1: Water Solubility Determination (OECD Guideline 105)

This method is used to determine the solubility of a substance in water.[3][4] Two primary methods are recommended based on the expected solubility: the flask method for solubilities above 10⁻² g/L and the column elution method for solubilities below this threshold.[3]

1. Preliminary Test:

  • A simple test to estimate the approximate solubility and the time required to reach equilibrium.[3]

2. Flask Method:

  • Apparatus: Constant temperature bath, flasks with stoppers, analytical balance, appropriate analytical instrument (e.g., HPLC-UV, LC-MS).

  • Procedure:

    • Add an excess amount of this compound to a flask containing purified water.

    • Agitate the flask in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium (preliminary test will inform this duration).[3]

    • After equilibrium, allow the undissolved solid to settle.

    • Centrifuge or filter a sample of the supernatant.

    • Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method.

3. Column Elution Method:

  • Apparatus: Constant temperature bath, column with a temperature jacket, pump, fraction collector, analytical instrument.

  • Procedure:

    • Pack a column with an inert support material coated with an excess of this compound.

    • Pump water through the column at a slow, constant flow rate.

    • Collect fractions of the eluate.

    • Analyze the concentration of this compound in each fraction until a plateau is reached, indicating saturation.

Protocol 2: Hydrolysis as a Function of pH (OECD Guideline 111)

This tiered guideline is designed to determine the rate of abiotic hydrolytic degradation of a chemical in aqueous solutions at environmentally relevant pH values.[5][6]

1. Tier 1: Preliminary Test:

  • Objective: To determine if the substance is hydrolytically stable or unstable.

  • Procedure:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.[6]

    • Add this compound to each buffer solution (concentration should not exceed 0.01 M or half the saturation concentration).[6]

    • Incubate the solutions in the dark at 50 ± 0.5°C for 5 days.[6]

    • Analyze the concentration of this compound at the beginning and end of the incubation period.

    • If less than 10% degradation is observed, the substance is considered hydrolytically stable, and further testing may not be required.[7]

2. Tier 2: Hydrolysis of Unstable Substances:

  • Objective: To determine the degradation rate constant and half-life at different temperatures.

  • Procedure:

    • Using the pH values where instability was observed in Tier 1, prepare buffered solutions of this compound.

    • Incubate these solutions at three different temperatures (e.g., 20°C, 35°C, 50°C) in the dark.

    • At appropriate time intervals, withdraw samples and analyze for the concentration of this compound.

    • The test should continue until 90% hydrolysis is observed or for 30 days.[6]

    • Calculate the first-order rate constant and half-life for each temperature.

3. Tier 3: Identification of Hydrolysis Products:

  • Objective: To identify any major degradation products.

  • Procedure:

    • Analyze the samples from Tier 2 using appropriate analytical techniques (e.g., LC-MS/MS, GC-MS) to identify degradation products that are present at >10% of the initial concentration.[7]

Protocol 3: Photostability Testing (ICH Guideline Q1B)

This guideline outlines the necessary tests to evaluate the photostability of new drug substances and products.[8][9]

1. Forced Degradation Testing:

  • Objective: To evaluate the overall photosensitivity of this compound and to identify potential degradation products for the development of a stability-indicating analytical method.[8]

  • Procedure:

    • Expose this compound (as a solid and in solution) to a light source capable of emitting both visible and UV light (e.g., a xenon arc lamp or a metal halide lamp).

    • The overall illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt-hours/square meter.

    • Use a dark control sample stored at the same temperature to differentiate between thermal and light-induced degradation.

    • Analyze the samples at various time points using a validated stability-indicating method (e.g., HPLC with a photodiode array detector).

2. Confirmatory Testing:

  • Objective: To determine the photostability of this compound under standardized conditions.

  • Procedure:

    • Conduct the test on a single batch of the substance.

    • Expose the samples to the same light conditions as in the forced degradation test.

    • Analyze the samples for any changes in physical properties and for the formation of degradation products.

Mandatory Visualizations

The following diagrams illustrate the workflows for determining the solubility and stability of this compound.

experimental_workflow cluster_solubility Solubility Determination (OECD 105) cluster_stability Stability Assessment cluster_hydrolysis Hydrolytic Stability (OECD 111) cluster_photo Photostability (ICH Q1B) sol_start Start: Obtain this compound Sample prelim_sol Preliminary Solubility Test sol_start->prelim_sol decision_sol Solubility > 10⁻² g/L? prelim_sol->decision_sol flask_method Flask Method decision_sol->flask_method Yes column_method Column Elution Method decision_sol->column_method No analyze_sol Analyze Concentration (HPLC, LC-MS) flask_method->analyze_sol column_method->analyze_sol sol_end End: Report Solubility Data analyze_sol->sol_end hydro_start Start: Tier 1 Preliminary Test (pH 4, 7, 9 @ 50°C) decision_hydro <10% Degradation? hydro_start->decision_hydro stable Report as Hydrolytically Stable decision_hydro->stable Yes tier2 Tier 2: Determine Rate Constants (Multiple Temperatures) decision_hydro->tier2 No hydro_end End: Report Hydrolysis Data stable->hydro_end tier3 Tier 3: Identify Degradation Products tier2->tier3 tier3->hydro_end photo_start Start: Forced Degradation (Light Exposure) develop_method Develop Stability-Indicating Analytical Method photo_start->develop_method confirmatory_test Confirmatory Test (Single Batch) develop_method->confirmatory_test analyze_photo Analyze for Degradation confirmatory_test->analyze_photo photo_end End: Report Photostability Data analyze_photo->photo_end

Caption: Workflow for determining the solubility and stability of this compound.

Conclusion

While there is a notable lack of publicly available quantitative solubility and stability data for this compound, this guide provides the necessary framework for generating this critical information. By adhering to the detailed experimental protocols outlined from the OECD and ICH guidelines, researchers and drug development professionals can produce reliable and reproducible data. This will not only facilitate a deeper understanding of this compound's physicochemical properties but also support the development of robust formulations and ensure compliance with regulatory standards. The provided workflows offer a clear roadmap for these essential experimental investigations.

References

Pharmacological Profile of Flucofuron: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucofuron is a phenylurea derivative that has recently emerged as a compound of interest due to its potent activity against several pathogenic protozoa.[1][2][3] Initially identified through screening of the Global Health Priority Box from the Medicines for Malaria Venture (MMV), its pharmacological profile is currently under investigation.[1] This technical guide provides a comprehensive summary of the publicly available data on the pharmacological properties of this compound, with a focus on its anti-parasitic activity and proposed mechanism of action.

Physicochemical Properties

This compound is characterized by the following physicochemical properties:

PropertyValueSource
Molecular Formula C₁₅H₈Cl₂F₆N₂O[4]
Molecular Weight 417.1 g/mol [4]
IUPAC Name 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea[4]
CAS Number 370-50-3[4]

Pharmacodynamics

The primary pharmacodynamic effect of this compound reported to date is its potent in vitro activity against the pathogenic free-living amoeba Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis (PAM), and kinetoplastid parasites such as Leishmania amazonensis and Trypanosoma cruzi.[1][3]

In Vitro Efficacy and Cytotoxicity

Quantitative data from in vitro studies are summarized in the table below. This compound demonstrates significant inhibitory activity against both the trophozoite and cyst stages of N. fowleri, with a favorable selectivity index when compared to its cytotoxicity against murine macrophages.[1]

Organism/Cell LineParameterValue (µM)Source
Naegleria fowleri (ATCC 30808)IC₅₀ (Trophozoite)2.58 ± 0.64[1]
Naegleria fowleri (ATCC 30215)IC₅₀ (Trophozoite)2.47 ± 0.38[1]
Naegleria fowleriIC₅₀ (Cyst)0.88 ± 0.07[1]
Leishmania amazonensisIC₅₀ (Promastigote)6.07 ± 1.11[5]
Leishmania amazonensisIC₅₀ (Amastigote)3.14 ± 0.39[5]
Trypanosoma cruziIC₅₀ (Epimastigote)4.28 ± 0.83[5]
Trypanosoma cruziIC₅₀ (Amastigote)3.26 ± 0.34[5]
Murine MacrophagesCC₅₀83.86 ± 20.76[1]
Mechanism of Action

The mechanism of action of this compound against parasitic protozoa is proposed to be the induction of programmed cell death (PCD), or apoptosis.[1][2][3] Studies have shown that this compound induces several metabolic events in parasites that are suggestive of an apoptotic cascade.[1][5] However, the specific signaling pathways, including the involvement of caspases, Bcl-2 family proteins, or death receptors, have not yet been elucidated.

Due to the lack of detailed information on the specific signaling pathways activated by this compound, a diagram of the signaling pathway cannot be provided at this time.

Pharmacokinetics

There is currently no publicly available information on the in vivo pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound in animal models or humans. Preclinical development of this compound is reportedly at a preclinical stage, and such studies are likely ongoing.[6]

Experimental Protocols

Detailed experimental protocols for the key in vitro assays used to characterize this compound are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on a cell line.

Materials:

  • Mammalian cell line (e.g., murine macrophages)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated control wells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Following incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC₅₀ value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Determination of IC₅₀ against Naegleria fowleri Trophozoites

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against the trophozoite stage of N. fowleri.

Materials:

  • Naegleria fowleri trophozoites in axenic culture

  • Culture medium for N. fowleri

  • This compound stock solution

  • Cell viability reagent (e.g., AlamarBlue or a similar resazurin-based reagent)

  • 96-well microplates

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Harvest N. fowleri trophozoites from culture and adjust the concentration in fresh medium.

  • Dispense the trophozoite suspension into the wells of a 96-well microplate.

  • Prepare serial dilutions of this compound in the culture medium and add them to the wells containing the trophozoites. Include untreated control wells.

  • Incubate the plate at 37°C for a defined period (e.g., 24 or 48 hours).

  • Add the cell viability reagent to each well and incubate for a further period according to the manufacturer's instructions.

  • Measure the fluorescence or absorbance of each well using a microplate reader.

  • Calculate the percentage of inhibition for each concentration relative to the untreated control.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Workflow for In Vitro Efficacy and Cytotoxicity Assessment

The logical flow of the in vitro experiments to determine the efficacy and selectivity of this compound can be visualized as follows:

G cluster_0 In Vitro Efficacy cluster_1 In Vitro Cytotoxicity N_fowleri_culture N. fowleri Culture (Trophozoites & Cysts) Compound_Dilution_Efficacy Serial Dilution of this compound N_fowleri_culture->Compound_Dilution_Efficacy Incubation_Efficacy Incubation Compound_Dilution_Efficacy->Incubation_Efficacy Viability_Assay_Efficacy Viability Assay (e.g., AlamarBlue) Incubation_Efficacy->Viability_Assay_Efficacy IC50_Calculation IC50 Calculation Viability_Assay_Efficacy->IC50_Calculation Selectivity_Index Selectivity Index (CC50 / IC50) IC50_Calculation->Selectivity_Index Calculate Macrophage_Culture Murine Macrophage Culture Compound_Dilution_Cytotoxicity Serial Dilution of this compound Macrophage_Culture->Compound_Dilution_Cytotoxicity Incubation_Cytotoxicity Incubation Compound_Dilution_Cytotoxicity->Incubation_Cytotoxicity Viability_Assay_Cytotoxicity Viability Assay (e.g., MTT) Incubation_Cytotoxicity->Viability_Assay_Cytotoxicity CC50_Calculation CC50 Calculation Viability_Assay_Cytotoxicity->CC50_Calculation CC50_Calculation->Selectivity_Index Calculate

Caption: Workflow for determining the in vitro efficacy and cytotoxicity of this compound.

Conclusion and Future Directions

The currently available data indicate that this compound is a promising lead compound for the development of new treatments for devastating parasitic diseases. Its potent in vitro activity against N. fowleri and other protozoa, coupled with a favorable preliminary safety profile, warrants further investigation.

Key areas for future research that are essential for a complete pharmacological profile include:

  • In vivo pharmacokinetic studies in relevant animal models to determine the ADME properties of this compound.

  • Elucidation of the specific molecular signaling pathways involved in the induction of programmed cell death in target organisms.

  • In vivo efficacy studies to assess the therapeutic potential of this compound in animal models of parasitic infections.

  • Comprehensive toxicology studies to fully characterize its safety profile.

As research into this compound is ongoing, it is anticipated that a more complete pharmacological profile will emerge, which will be critical for its potential translation into clinical use.

References

An In-depth Technical Guide on the Therapeutic Potential of Flucofuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flucofuron, a diarylurea compound initially investigated as a pesticide, has emerged as a promising broad-spectrum antimicrobial agent with significant therapeutic potential. Extensive in vitro studies have demonstrated its potent activity against a range of clinically relevant pathogens, including kinetoplastid parasites (Trypanosoma cruzi, Leishmania amazonensis), the free-living amoeba Naegleria fowleri, and various helminths and bacteria. The primary mechanism of action is the induction of programmed cell death (PCD) in target organisms, characterized by mitochondrial dysfunction, oxidative stress, and subsequent apoptotic-like events. While exhibiting potent efficacy, its cytotoxicity profile, particularly against mammalian cells, varies across studies and warrants further investigation for therapeutic development. This document provides a comprehensive review of the existing literature, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms and workflows.

Core Mechanism of Action: Induction of Programmed Cell Death

The primary therapeutic mechanism of this compound against a wide range of pathogens is the induction of Programmed Cell Death (PCD), a regulated and active process that avoids the inflammatory responses associated with necrosis.[1][2] This process is initiated by the disruption of mitochondrial function, which triggers a cascade of downstream events culminating in cell demise.[3]

Key molecular and cellular events observed following this compound treatment in susceptible organisms include:

  • Mitochondrial Disruption : this compound directly targets and uncouples mitochondria, leading to an alteration of the mitochondrial membrane potential (ΔΨm) and a subsequent disruption in ATP production.[3][4]

  • Oxidative Stress : The impairment of mitochondrial function leads to the accumulation of reactive oxygen species (ROS).[1][3][5] This surge in ROS induces significant cellular damage.

  • Increased Plasma Membrane Permeability : The integrity of the cellular membrane is compromised, a hallmark of late-stage apoptosis.[1][3][5]

  • Apoptotic Hallmarks : Downstream events include chromatin condensation, DNA fragmentation (as detected by TUNEL assays), and the externalization of phosphatidylserine (B164497) (PS) on the cell surface.[1][3][5]

This multi-faceted attack on cellular homeostasis, originating with mitochondrial dysfunction, makes this compound a potent cytotoxic agent against a variety of pathogens.

Flucofuron_MoA This compound This compound Mito Mitochondrial Dysfunction This compound->Mito ATP Disrupted ATP Production Mito->ATP MMP Altered Mitochondrial Membrane Potential Mito->MMP ROS Increased ROS Production Mito->ROS PCD Programmed Cell Death (Apoptosis) ROS->PCD Perm Increased Plasma Membrane Permeability PCD->Perm Chromatin Chromatin Condensation PCD->Chromatin DNA_Frag DNA Fragmentation PCD->DNA_Frag

Caption: Proposed mechanism of action for this compound-induced programmed cell death.

Quantitative Data Summary

The biological activity of this compound has been quantified against various pathogens and mammalian cell lines to determine its efficacy and safety profile. The data is summarized below.

Table 1: In Vitro Antiparasitic and Antimicrobial Activity of this compound
Target OrganismStage / StrainParameterValue (µM)Reference
Naegleria fowleriTrophozoite (ATCC 30808)IC₅₀2.58 ± 0.64[1][3][6]
Naegleria fowleriTrophozoite (ATCC 30215)IC₅₀2.47 ± 0.38[1][3]
Naegleria fowleriCystIC₅₀0.88 ± 0.07[1][3][6]
Leishmania amazonensisPromastigoteIC₅₀6.07 ± 1.11[5]
Leishmania amazonensisAmastigoteIC₅₀3.14 ± 0.39[5]
Trypanosoma cruziEpimastigoteIC₅₀4.28 ± 0.83[5]
Trypanosoma cruziAmastigoteIC₅₀3.26 ± 0.34[5]
Caenorhabditis elegansL4 Larvae (Motility)EC₅₀20.612 ± 10.674[4]
Staphylococcus spp.N/AMIC0.25 mg/L[7]
S. epidermidisN/AMIC0.25 mg/L[7]

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; MIC: Minimum inhibitory concentration.

Table 2: Cytotoxicity and Selectivity Index of this compound
Cell LineParameterValue (µM)Selectivity Index (SI)Target Organism for SIReference
Murine MacrophagesCC₅₀83.86 ± 20.7632.55N. fowleri (ATCC 30808)[2][3]
33.96N. fowleri (ATCC 30215)[2][3]
13.8L. amazonensis (Promastigote)[5]
26.7L. amazonensis (Amastigote)[5]
HEK293 (Human)CC₅₀0.453 ± 0.331~0.02C. elegans[4]

CC₅₀: Half-maximal cytotoxic concentration; SI = CC₅₀ (Mammalian Cells) / IC₅₀ (Pathogen).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Anti-Kinetoplastid Activity Assay

This protocol assesses the efficacy of compounds against both extracellular and intracellular forms of Leishmania and Trypanosoma.

  • Parasite Culture : Extracellular forms (e.g., L. amazonensis promastigotes, T. cruzi epimastigotes) are cultured in appropriate liquid media at optimal temperatures (e.g., 26-28°C).

  • Compound Preparation : this compound is dissolved in DMSO to create a stock solution, followed by serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration is kept below 0.1% to avoid solvent toxicity.

  • Extracellular Assay : Parasites are seeded into 96-well plates. The compound dilutions are added, and plates are incubated for 72 hours.

  • Intracellular Assay : Mammalian host cells (e.g., murine macrophages) are seeded in 96-well plates and infected with the parasites. After infection, the cells are treated with the compound dilutions and incubated.

  • Viability Assessment : Parasite viability is determined using a resazurin-based fluorescence assay (e.g., AlamarBlue). Fluorescence is measured using a plate reader.

  • Data Analysis : IC₅₀ values are calculated from dose-response curves using appropriate statistical software (e.g., GraphPad Prism).

In Vitro Anti-Naegleria fowleri Activity Assay

This protocol is used to determine the efficacy of compounds against the trophozoite and cyst stages of the brain-eating amoeba.

  • Amoeba Culture : N. fowleri trophozoites (e.g., ATCC 30808) are cultured axenically in a growth medium (e.g., Bactocasitone medium). Cysts are obtained by transferring trophozoites to a nutrient-poor medium and incubating for ~10 days.[5]

  • Assay Setup : For the trophozoite assay, amoebae are seeded into 96-well plates. For the cysticidal assay, mature cysts are added to plates containing serial dilutions of the compound.[5]

  • Incubation : Plates are incubated for 24-72 hours at 37°C.[5]

  • Viability Measurement : After incubation, the AlamarBlue reagent is added. For the cysticidal assay, a medium change to nutrient-rich Bactocasitone is performed after initial incubation to promote excystation before adding the reagent.[5] Plates are incubated for a further 72 hours.

  • Data Analysis : Fluorescence is read at 570/585 nm, and IC₅₀ values are calculated from the resulting dose-response curves.[5]

Mammalian Cell Cytotoxicity Assay

This protocol determines the toxicity of the compound to mammalian cells, which is essential for calculating the selectivity index.

  • Cell Culture : Mammalian cells (e.g., HEK293, murine macrophages) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.

  • Assay Procedure : Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing serial dilutions of this compound.

  • Incubation : Cells are exposed to the compound for a period of 46-48 hours.[4]

  • Viability Assessment : Cell viability is measured using the resazurin (B115843) reduction assay. 20 µL of resazurin solution (0.15 mg/ml in DPBS) is added to each well, and the plate is incubated for 1-4 hours at 37°C.[4]

  • Data Analysis : Fluorescence is measured using a plate reader (e.g., 560 nm excitation / 590 nm emission).[4] The CC₅₀ value is determined by plotting cell viability against compound concentration.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Dose-Response & Cytotoxicity cluster_2 Mechanism of Action Studies Screen Compound Library (e.g., Global Health Box) Assay High-Throughput In Vitro Assay (Single Concentration) Screen->Assay Hits Identify 'Hits' (>90% Inhibition) Assay->Hits IC50 IC50 Determination (Pathogen) Hits->IC50 CC50 CC50 Determination (Mammalian Cells) Hits->CC50 SI Calculate Selectivity Index (SI) IC50->SI CC50->SI MoA PCD Assays (ROS, MMP, TUNEL, etc.) SI->MoA Lead Lead Candidate MoA->Lead

Caption: A generalized workflow for the discovery and characterization of this compound.

Discussion and Future Directions

The accumulated data strongly support this compound as a compound with significant therapeutic potential against several neglected diseases. Its efficacy against both the trophozoite and the highly resistant cyst stage of N. fowleri is particularly noteworthy.[1][6] Similarly, its activity against intracellular amastigotes of T. cruzi and L. amazonensis highlights its potential for treating Chagas disease and leishmaniasis.[5] The favorable selectivity index observed when tested against murine macrophages is promising.[3]

However, a significant concern is the high cytotoxicity reported against human HEK293 cells, which resulted in a very low selectivity index in the context of its anthelmintic activity.[4] This discrepancy in cytotoxicity between murine macrophages and human embryonic kidney cells is a critical point that must be addressed. It underscores the need for broader toxicity profiling across a diverse panel of human cell lines.

Future research should focus on:

  • In Vivo Efficacy Studies : Animal models for primary amoebic meningoencephalitis, Chagas disease, and leishmaniasis are essential to validate the in vitro findings and assess the compound's pharmacokinetic and pharmacodynamic properties.

  • Comprehensive Toxicological Profiling : A thorough investigation of this compound's toxicity is required, including assessment against various human cell lines and in vivo toxicology studies in relevant animal models.

  • Structure-Activity Relationship (SAR) Studies : The diarylurea scaffold of this compound could be chemically modified to generate analogues.[4] The goal of these modifications would be to enhance selectivity by increasing potency against the pathogen while reducing toxicity to mammalian cells.

  • Target Deconvolution : While the downstream effects of this compound are well-documented, its precise molecular target(s) within the pathogen's mitochondria remain to be elucidated. Identifying these targets could enable more rational drug design.

Conclusion

This compound is a compelling lead compound in the search for new treatments for several severe infectious diseases. Its potent, multi-pathogen activity, driven by the induction of programmed cell death, establishes a strong foundation for further development. The primary hurdle for its clinical translation is the conflicting cytotoxicity data. A focused effort on medicinal chemistry to improve its therapeutic window, coupled with rigorous in vivo testing, will be crucial in determining whether the therapeutic potential of this compound can be fully realized.

References

The Fluorine Advantage: A Technical Guide to Organofluorine Compounds in Parasitic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the synthesis, mechanism of action, and application of fluorinated molecules in the fight against parasitic diseases, offering a comprehensive resource for researchers and drug developers.

The strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool in modern drug discovery, significantly enhancing the therapeutic potential of various compounds. In the realm of parasitic diseases, which continue to pose a significant global health burden, organofluorine compounds are at the forefront of innovative research, leading to the development of more potent and effective antiparasitic agents. This technical guide provides an in-depth exploration of the core aspects of organofluorine compounds in this critical area of research, tailored for researchers, scientists, and drug development professionals.

The Impact of Fluorine in Antiparasitic Drug Design

The introduction of fluorine into a drug candidate can profoundly alter its physicochemical and biological properties. The high electronegativity and small size of the fluorine atom can lead to improved metabolic stability, increased binding affinity to target enzymes, and enhanced membrane permeability.[1] This "fluorine advantage" is being leveraged to overcome challenges associated with existing antiparasitic drugs, such as toxicity and the emergence of drug resistance.

Key Organofluorine Compounds in Parasitic Disease Research

Eflornithine: A Success Story in Sleeping Sickness

Eflornithine (α-difluoromethylornithine or DFMO) stands as a landmark achievement in the application of organofluorine chemistry to combat parasitic diseases. It is a crucial drug for the treatment of late-stage Human African Trypanosomiasis (sleeping sickness) caused by Trypanosoma brucei gambiense.[2] Eflornithine acts as a suicide inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthetic pathway, which is essential for parasite cell division and proliferation.[3][4][5] The irreversible inhibition of ODC leads to the depletion of polyamines, ultimately causing parasite death.[2] The stability of the T. b. gambiense ODC enzyme contributes to the drug's effectiveness.[4]

Fluorinated Artemisinin (B1665778) Derivatives: Enhancing Antimalarial Potency

Artemisinin and its derivatives are cornerstone treatments for malaria. The introduction of fluorine into the artemisinin scaffold is a strategy aimed at creating metabolically more stable and potent antimalarial agents.[6] Various fluorinated artemisinin derivatives have been synthesized and have demonstrated in vitro antimalarial activities equal to or greater than their non-fluorinated counterparts.[7][8]

Fluoroquinolones: Broadening the Antiparasitic Spectrum

Fluoroquinolones, a class of antibiotics, have shown promising in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the deadliest malaria parasite.[9][10] Their mechanism of action is believed to involve the inhibition of the parasite's DNA gyrase, an enzyme essential for DNA replication.[10][11] Furthermore, some fluoroquinolones have exhibited activity against the hepatic stages of the malaria parasite, suggesting their potential for both treatment and prevention.[9] A novel fluoroquinoline derivative, GF1061, has also shown significant in vitro and in vivo activity against Leishmania infantum and Leishmania amazonensis.[12]

Other Promising Fluorinated Compounds

Research into other fluorinated molecules has revealed a wealth of potential antiparasitic leads. Fluorinated analogs of WC-9 have demonstrated efficacy against Trypanosoma cruzi (the causative agent of Chagas disease) and Toxoplasma gondii by inhibiting squalene (B77637) synthase or farnesyl diphosphate (B83284) synthase.[13][14] Additionally, fluorinated triazolopyrimidines have been identified as potent inhibitors of P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a critical enzyme in the pyrimidine (B1678525) biosynthesis pathway.[15][16]

Quantitative Data on Antiparasitic Activity

The following tables summarize the in vitro efficacy of various organofluorine compounds against different parasites.

Table 1: In Vitro Activity of Fluoroquinolones against Plasmodium falciparum

CompoundStrainIC50 (µM)Reference
CiprofloxacinFCC1 (Chloroquine-susceptible)2.6[17]
CiprofloxacinVNS (Chloroquine-resistant)3.8[17]
EnoxacinFCC1 (Chloroquine-susceptible)0.23 (at 96h)[17]
EnoxacinVNS (Chloroquine-resistant)0.06 (at 96h)[17]
TrovafloxacinLaboratory-adapted isolates18 - 37[18]
NorfloxacinLaboratory-adapted isolates54 - 660[18]

Table 2: In Vitro Activity of Fluorinated WC-9 Analogues against Toxoplasma gondii and Trypanosoma cruzi

CompoundParasiteEC50 (µM)Reference
3-(3-fluorophenoxy)phenoxyethyl thiocyanateT. gondii1.6[14]
3-(4-fluorophenoxy)phenoxyethyl thiocyanateT. gondii4.9[14]
3-(3-fluorophenoxy)phenoxyethyl thiocyanateT. cruzi5.4[14]
3-(4-fluorophenoxy)phenoxyethyl thiocyanateT. cruzi5.7[14]

Table 3: In Vitro Activity of Triazolopyrimidine Inhibitors against P. falciparum Dihydroorotate Dehydrogenase (PfDHODH) and parasite growth *

Compound AnaloguePfDHODH IC50 (nM)P. falciparum growth IC50 (nM)Human DHODH IC50 (µM)Reference
Analogue with para-substituted aniline20-402-12>50 (not inhibitory)[16]
Analogue with single meta-fluorine~20-40~2-12~2-20[16]
Analogue with two meta-fluorines~20-40~2-12~2-20[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols.

Protocol 1: In Vitro Antimalarial Activity Assay using [³H]-Hypoxanthine Incorporation

This assay is a gold standard for measuring the proliferation of intraerythrocytic stages of P. falciparum.

  • Parasite Culture: P. falciparum strains are maintained in continuous in vitro culture in human erythrocytes in RPMI-1640 medium supplemented with serum and hypoxanthine. Cultures are synchronized to the ring stage.[11]

  • Drug Dilution: Test compounds are serially diluted in 96-well microtiter plates.

  • Assay Initiation: Synchronized ring-stage parasites are added to the wells containing the drug dilutions. Plates are incubated for 24 hours in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂) at 37°C.[19][20]

  • Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24-48 hours.[19][21]

  • Harvesting and Measurement: The parasite nucleic acids, which have incorporated the radiolabel, are harvested onto glass fiber filters. The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC50), the drug concentration that reduces parasite growth by 50% compared to drug-free controls, is calculated.[17]

Protocol 2: In Vitro Assay for Intracellular Leishmania Amastigotes

This protocol assesses the efficacy of compounds against the clinically relevant intracellular amastigote stage of Leishmania.

  • Cell Culture and Infection: A macrophage cell line (e.g., J774A.1 or THP-1) is cultured and seeded in 96-well plates. The macrophages are then infected with stationary-phase Leishmania promastigotes.[4][9] After an incubation period to allow for phagocytosis, extracellular parasites are washed away.[9]

  • Compound Addition: Test compounds at various concentrations are added to the infected macrophage cultures.

  • Incubation: The plates are incubated for 72 hours to allow for amastigote proliferation within the host cells.[9]

  • Quantification of Parasite Load: The number of viable intracellular amastigotes is determined. This can be done by:

    • Microscopy: Fixing and staining the cells (e.g., with Giemsa) and manually counting the number of amastigotes per macrophage.[6]

    • Fluorometric/Colorimetric Methods: Using viability dyes like resazurin, which is reduced by metabolically active cells.[4][6]

    • High-Content Imaging: Automated microscopy and image analysis to quantify parasite numbers.

  • Data Analysis: The IC50 value for the inhibition of amastigote proliferation is calculated. A cytotoxicity assay on the macrophage host cell line is also performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/IC50).[4]

Protocol 3: In Vivo Efficacy Testing of Antileishmanial Compounds in BALB/c Mice

This protocol outlines a common in vivo model for evaluating the efficacy of potential antileishmanial drugs.

  • Animal Model: Female BALB/c mice are used due to their susceptibility to Leishmania infection.[3]

  • Infection: Mice are infected with infective-stage (metacyclic) Leishmania promastigotes, typically via subcutaneous injection in the footpad for cutaneous leishmaniasis models or intravenously for visceral leishmaniasis models.[3]

  • Treatment: Once the infection is established (e.g., development of a measurable lesion in the footpad), mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). A vehicle control and a positive control drug (e.g., miltefosine) are included.[3]

  • Monitoring Efficacy:

    • Cutaneous Leishmaniasis: Lesion size is measured weekly using a caliper.[3]

    • Visceral Leishmaniasis: At the end of the treatment period, organs such as the liver and spleen are harvested to quantify the parasite burden.

  • Parasite Burden Quantification: The number of parasites in the target tissues is determined using methods such as:

    • Limiting Dilution Assay (LDA): Serial dilutions of tissue homogenates are cultured to determine the highest dilution at which viable parasites are present.[3]

    • Quantitative PCR (qPCR): Parasite DNA is quantified in the tissue samples.[3]

  • Data Analysis: The reduction in lesion size or parasite burden in the treated groups is compared to the control groups to determine the in vivo efficacy of the compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes in drug discovery is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

eflornithine_moa Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Substrate Putrescine Putrescine Polyamines Polyamines (Spermidine, Spermine) Putrescine->Polyamines CellDivision Parasite Cell Division and Proliferation Polyamines->CellDivision Essential for ODC->Putrescine Catalyzes Eflornithine Eflornithine (DFMO) Eflornithine->ODC Irreversible Inhibition (Suicide Substrate)

Caption: Mechanism of action of Eflornithine.

pfdhodh_inhibition cluster_pyrimidine De Novo Pyrimidine Biosynthesis DHO Dihydroorotate PfDHODH Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) DHO->PfDHODH Substrate Orotate Orotate Pyrimidines Pyrimidines (UMP, etc.) Orotate->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Required for PfDHODH->Orotate Catalyzes Oxidation Fluorinated_Inhibitor Fluorinated Triazolopyrimidine Inhibitor Fluorinated_Inhibitor->PfDHODH Inhibition

Caption: Inhibition of PfDHODH by fluorinated compounds.

antiparasitic_drug_discovery_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation CompoundLibrary Compound Library (including organofluorine compounds) PrimaryScreening Primary Screening (e.g., against promastigotes) CompoundLibrary->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (intracellular amastigotes) HitIdentification->SecondaryScreening LeadIdentification Lead Identification SecondaryScreening->LeadIdentification AnimalModel Animal Model of Disease (e.g., BALB/c mice) LeadIdentification->AnimalModel Advance Leads EfficacyTesting Efficacy Testing AnimalModel->EfficacyTesting ToxicityAssessment Toxicity Assessment AnimalModel->ToxicityAssessment PreclinicalCandidate Preclinical Candidate Selection EfficacyTesting->PreclinicalCandidate ToxicityAssessment->PreclinicalCandidate

Caption: General workflow for antiparasitic drug discovery.

Conclusion and Future Directions

The strategic use of fluorine in the design of antiparasitic agents has already yielded significant clinical successes and continues to be a vibrant area of research. The unique properties of fluorine offer a compelling avenue to enhance the efficacy, selectivity, and pharmacokinetic profiles of new drug candidates. Future research will likely focus on the development of novel fluorination methodologies to create more complex and diverse molecular architectures. Furthermore, a deeper understanding of the mechanisms by which fluorine modulates biological activity will enable a more rational design of the next generation of antiparasitic drugs, bringing hope for the control and eventual elimination of these devastating diseases.

References

In Silico Modeling of Flucofuron Binding Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Flucofuron, a member of the benzoylurea (B1208200) class of insecticides, is recognized for its potent activity as a chitin (B13524) synthesis inhibitor.[1] Understanding the molecular interactions between this compound and its target, chitin synthase, is paramount for the development of more effective and specific pest control agents. This technical guide provides a comprehensive overview of the in silico methodologies that can be employed to investigate the binding sites of this compound on insect chitin synthase. While specific published in silico studies on this compound are limited, this document outlines a robust computational workflow, from target identification to binding affinity estimation, based on established methodologies for similar compounds. This guide also presents a summary of relevant quantitative data for benzoylurea insecticides and chitin synthase inhibitors to serve as a reference for future studies.

Introduction: this compound and its Mechanism of Action

This compound is a phenylurea insecticide that disrupts the developmental processes in insects.[2] Its primary mode of action is the inhibition of chitin biosynthesis, a crucial process for the formation of the insect exoskeleton.[1] Chitin, a polymer of N-acetylglucosamine, provides structural integrity to the cuticle, and its disruption leads to failed molting and, ultimately, the death of the insect.[3][4][5] The enzyme responsible for the polymerization of chitin is chitin synthase (CHS), a transmembrane protein that is an ideal target for selective insecticides as it is absent in vertebrates.[5][6]

In silico modeling offers a powerful and cost-effective approach to study the binding of insecticides like this compound to their target proteins at a molecular level.[7][8] These computational techniques can predict the binding pose, identify key interacting residues, and estimate the binding affinity, thereby guiding the design of novel and more potent inhibitors.

Quantitative Data on Benzoylurea Insecticides and Chitin Synthase Inhibitors

CompoundTarget/OrganismAssay TypeValueUnit
This compoundNaegleria fowleri (ATCC 30808)IC502.58 ± 0.64µM
This compoundNaegleria fowleri (ATCC 30215)IC502.47 ± 0.38µM
Chitin synthase inhibitor 2Chitin synthaseIC500.09mM
Chitin synthase inhibitor 2Chitin synthaseKi0.12mM
LufenuronLeptinotarsa decemlineataLC5027.3mg ai/L
HexaflumuronLeptinotarsa decemlineataLC500.79mg ai/L

Note: The IC50 values for this compound are against the protozoan Naegleria fowleri and not insect chitin synthase, highlighting the need for further research in this area.[9][10][11][12]

Experimental and Computational Protocols

This section details a comprehensive workflow for the in silico modeling of this compound binding to insect chitin synthase.

Target Protein Preparation
  • Homology Modeling: As the crystal structure of insect chitin synthase may not be available, homology modeling is the first step.

    • Template Selection: Identify a suitable template structure from the Protein Data Bank (PDB) using a BLAST search against the amino acid sequence of the target insect chitin synthase.

    • Model Building: Utilize homology modeling software such as MODELLER or SWISS-MODEL to generate a 3D model of the target protein based on the selected template.

    • Model Validation: Assess the quality of the generated model using tools like PROCHECK for Ramachandran plot analysis and Verify3D to evaluate the compatibility of the 3D structure with its own amino acid sequence.

  • Protein Refinement:

    • Add hydrogen atoms to the protein structure.

    • Assign appropriate protonation states to ionizable residues at a physiological pH.

    • Perform energy minimization using a molecular mechanics force field (e.g., AMBER, CHARMM) to relieve any steric clashes and optimize the protein geometry.

Ligand Preparation
  • 3D Structure Generation: Obtain the 3D structure of this compound from a chemical database like PubChem.[2]

  • Ligand Optimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Charge Calculation: Assign partial atomic charges to the ligand atoms, which are crucial for accurately calculating electrostatic interactions.

Molecular Docking
  • Binding Site Prediction: If the binding site of benzoylureas on chitin synthase is unknown, use binding site prediction tools like SiteID or similar pocket detection algorithms to identify potential druggable pockets on the protein surface.[13]

  • Docking Simulation:

    • Define the grid box encompassing the predicted binding site on the receptor protein.

    • Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD. These programs will explore various conformations and orientations of this compound within the binding site and score them based on a scoring function that estimates the binding affinity.

    • Output Analysis: Analyze the docking results to identify the most favorable binding pose of this compound, characterized by the lowest binding energy or the highest docking score.

Molecular Dynamics (MD) Simulations
  • System Setup:

    • Place the docked protein-ligand complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure and temperature (NPT ensemble) to ensure the stability of the simulation box.

    • Run a production MD simulation for a sufficient duration (e.g., 100 ns or more) to sample the conformational space of the protein-ligand complex.

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand interactions, calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), and identify key hydrogen bonds and hydrophobic interactions.

Binding Free Energy Calculations
  • MM/PBSA or MM/GBSA: Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods to calculate the binding free energy of this compound to chitin synthase from the MD simulation trajectory. This provides a more accurate estimation of binding affinity compared to docking scores.

Visualization of Pathways and Workflows

Insect Chitin Biosynthesis Pathway

The following diagram illustrates the key steps in the insect chitin biosynthesis pathway, the target of this compound.

Chitin_Biosynthesis_Pathway Trehalose Trehalose Glucose Glucose Trehalose->Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P GlcN6P Glucosamine-6-phosphate F6P->GlcN6P GlcNAc6P N-acetylglucosamine-6-phosphate GlcN6P->GlcNAc6P GlcNAc1P N-acetylglucosamine-1-phosphate GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc Chitin Chitin Polymer UDPGlcNAc->Chitin Chitin Synthase (Target of this compound)

Caption: The insect chitin biosynthesis pathway, highlighting the role of chitin synthase.

In Silico Modeling Workflow

The diagram below outlines the logical steps for an in silico investigation of this compound's binding to its target.

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Target_ID Target Identification (Chitin Synthase) Protein_Prep Protein Preparation (Homology Modeling) Target_ID->Protein_Prep Ligand_Prep Ligand Preparation (this compound) Target_ID->Ligand_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Pose Binding Pose Analysis MD_Sim->Binding_Pose Free_Energy Binding Free Energy Calculation (MM/PBSA) MD_Sim->Free_Energy Lead_Opt Lead Optimization Binding_Pose->Lead_Opt Free_Energy->Lead_Opt

Caption: A generalized workflow for in silico modeling of insecticide-protein binding.

Conclusion

In silico modeling provides a powerful framework for elucidating the binding mechanism of this compound to insect chitin synthase. Although specific experimental data for this particular insecticide-target pair is sparse, the methodologies outlined in this guide offer a clear and structured approach for researchers to undertake such investigations. By combining homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations, it is possible to gain significant insights into the molecular determinants of this compound's activity. These insights are invaluable for the rational design of new, more potent, and selective benzoylurea insecticides for effective pest management. The provided workflows and reference data serve as a foundational resource for initiating and advancing research in this critical area of agrochemistry.

References

Methodological & Application

Application Notes and Protocols: Flucofuron In Vitro Assay for Naegleria fowleri

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naegleria fowleri, a free-living amoeba, is the causative agent of Primary Amoebic Meningoencephalitis (PAM), a rare but devastating and rapidly fatal infection of the central nervous system.[1][2][3] The high mortality rate, exceeding 97%, underscores the urgent need for effective therapeutic agents.[1][4] Flucofuron, a compound identified in a drug repurposing screen, has emerged as a promising candidate, demonstrating significant in vitro activity against both the trophozoite and cyst stages of N. fowleri.[5][6][7] This document provides a detailed protocol for the in vitro assessment of this compound's efficacy against N. fowleri trophozoites, based on established methodologies. Additionally, it summarizes the current understanding of this compound's activity and proposes a potential mechanism of action.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound against N. fowleri and its cytotoxicity profile.

Table 1: In Vitro Inhibitory Concentration (IC50) of this compound against Naegleria fowleri

N. fowleri StrainStageIC50 (µM)
ATCC 30808Trophozoite2.58 ± 0.64
ATCC 30215Trophozoite2.47 ± 0.38
Not SpecifiedCyst0.88 ± 0.07

Data sourced from studies on the anti-Naegleria activity of this compound.[5][6]

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineCC50 (µM)Selectivity Index (SI) vs. ATCC 30808Selectivity Index (SI) vs. ATCC 30215
Murine Macrophages83.86 ± 20.7632.5533.96

The selectivity index is calculated as CC50 / IC50. Data sourced from a study on this compound's efficacy.[6]

Experimental Protocols

This section details the methodology for determining the in vitro activity of this compound against N. fowleri trophozoites using a colorimetric-based viability assay.

Culture of Naegleria fowleri Trophozoites
  • Strain: N. fowleri (e.g., ATCC 30808) is used for the assay.

  • Medium: Trophozoites are cultured axenically in a suitable medium, such as Bactocasitone medium or MYAS medium. The composition of MYAS medium includes malt (B15192052) extract and yeast extract in amoeba saline (NaCl, MgSO₄·7H₂O, CaCl₂·2H₂O, Na₂HPO₄, KH₂PO₄ in distilled water).[8]

  • Culture Conditions: Trophozoites are maintained at 37°C.[4][9] The cultures are grown to the logarithmic phase of growth for use in the assay.

  • Harvesting: Trophozoites are harvested by centrifugation.

In Vitro Susceptibility Assay

This protocol is adapted from established methods for testing compounds against N. fowleri.[4][6][8]

  • Materials:

    • 96-well microtiter plates

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • N. fowleri trophozoite culture

    • Culture medium (e.g., Bactocasitone)

    • Positive control (e.g., Amphotericin B)

    • Negative control (vehicle, e.g., 0.5% DMSO)

    • Cell viability reagent (e.g., AlamarBlue or CellTiter-Glo)

    • Plate reader (fluorometric or luminescent)

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of this compound in the culture medium in a 96-well plate. The final concentrations should span a range suitable for determining the IC₅₀, for example, from 0.078 µM to 10 µM.[4]

    • Amoeba Seeding: Resuspend the harvested N. fowleri trophozoites in fresh culture medium to a final density of 5,000 trophozoites per well (in a volume of 50 µL).[4]

    • Incubation: Add the amoeba suspension to the wells containing the serially diluted this compound. Also, prepare wells for the positive control (e.g., 50 µM amphotericin B) and negative control (culture medium with the same concentration of DMSO used for the drug dilutions).[4]

    • Incubate the plates for 48 hours at 37°C. [4]

    • Viability Assessment:

      • Colorimetric Assay (e.g., AlamarBlue): Add the AlamarBlue reagent to each well according to the manufacturer's instructions. Incubate for a further period (e.g., 4-6 hours) to allow for color development. Measure the fluorescence at the appropriate excitation and emission wavelengths.

      • Luminescent Assay (e.g., CellTiter-Glo): Add 25 µL of CellTiter-Glo Luminescent Cell Viability Assay reagent to each well.[4] This lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[4] Measure the luminescence using a plate reader.[4]

    • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the negative control. The IC₅₀ value, the concentration of the compound that inhibits 50% of amoeba viability, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture Culture N. fowleri Trophozoites (37°C) harvest Harvest Trophozoites (Logarithmic Phase) culture->harvest seed_plate Seed 5,000 Trophozoites/well in 96-well plate harvest->seed_plate prepare_drug Prepare Serial Dilutions of this compound add_drug Add this compound Dilutions, Positive & Negative Controls prepare_drug->add_drug seed_plate->add_drug incubate Incubate for 48h at 37°C add_drug->incubate add_reagent Add Viability Reagent (e.g., AlamarBlue) incubate->add_reagent read_plate Measure Fluorescence/ Luminescence add_reagent->read_plate calculate_ic50 Calculate IC50 Value read_plate->calculate_ic50

Caption: Workflow for the in vitro susceptibility testing of this compound against N. fowleri.

Proposed Signaling Pathway

Recent studies suggest that this compound induces programmed cell death (PCD), or apoptosis, in N. fowleri.[5][6][7] The precise molecular mechanism is still under investigation, but it is known to involve metabolic events that lead to apoptosis-like features.[5][6][7] The diagram below illustrates a generalized apoptotic pathway that could be triggered by this compound in N. fowleri.

signaling_pathway cluster_cell Naegleria fowleri Cell This compound This compound target Unknown Molecular Target(s) This compound->target Binds/Inhibits metabolic_stress Metabolic Stress target->metabolic_stress apoptosis_induction Induction of Apoptotic Signaling Cascade metabolic_stress->apoptosis_induction caspase_activation Caspase-like Protease Activation apoptosis_induction->caspase_activation dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation cell_death Apoptotic Cell Death dna_fragmentation->cell_death

References

Application Note & Protocol: Determining the IC50 of Flucofuron Against Acanthamoeba castellanii Trophozoites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthamoeba castellanii is a free-living amoeba responsible for serious human infections, including Acanthamoeba keratitis, a painful and sight-threatening corneal infection, and granulomatous amoebic encephalitis, a rare but fatal disease of the central nervous system. The trophozoite stage of the amoeba is the actively growing and infective form. Flucofuron, a phenylurea derivative, has demonstrated promising activity against various parasites, including Naegleria fowleri, Trypanosoma cruzi, and Leishmania amazonensis, by inducing programmed cell death.[1][2] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against Acanthamoeba castellanii trophozoites using a well-established in vitro cell viability assay.

Data Presentation

While the specific IC50 value of this compound against Acanthamoeba castellanii is not yet established in publicly available literature, the following table provides examples of this compound's activity against other protozoan parasites to illustrate its potential efficacy.

Compound Organism Stage IC50 (µM) Reference
This compoundNaegleria fowleri (ATCC 30808)Trophozoite2.58 ± 0.64[2]
This compoundNaegleria fowleri (ATCC 30215)Trophozoite2.47 ± 0.38[2]
This compoundTrypanosoma cruziEpimastigote4.28 ± 0.83[1]
This compoundLeishmania amazonensisPromastigote6.07 ± 1.11[1]

Experimental Protocols

In Vitro Cultivation of Acanthamoeba castellanii Trophozoites

This protocol describes the axenic cultivation of A. castellanii trophozoites in Peptone-Yeast Extract-Glucose (PYG) medium.

Materials:

  • Acanthamoeba castellanii strain (e.g., ATCC 30010 or ATCC 50492)

  • Peptone-Yeast Extract-Glucose (PYG) medium

  • Sterile tissue culture flasks (75 cm²)

  • Hemocytometer or automated cell counter

  • Inverted microscope

  • Incubator set to 25-28°C

Procedure:

  • Aseptically transfer an aliquot of A. castellanii trophozoites into a 75 cm² tissue culture flask containing pre-warmed PYG medium.

  • Incubate the flask at 25-28°C.

  • Monitor the growth of the trophozoites daily using an inverted microscope. Trophozoites should be adherent and actively motile.

  • Subculture the amoebae every 2-3 days or when they reach 80-90% confluency. To subculture, gently tap the flask to detach the trophozoites and transfer an appropriate volume of the cell suspension to a new flask containing fresh PYG medium.

  • For experiments, harvest trophozoites from a culture in the logarithmic growth phase.

IC50 Determination using AlamarBlue Assay

This protocol outlines the steps for a dose-response assay to determine the IC50 of this compound against A. castellanii trophozoites.

Materials:

  • Acanthamoeba castellanii trophozoites in logarithmic growth phase

  • PYG medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • AlamarBlue™ cell viability reagent

  • Microplate reader (spectrophotometer or fluorometer)

  • Multichannel pipette

Procedure:

  • Cell Seeding:

    • Harvest and count the A. castellanii trophozoites.

    • Adjust the cell density to 1 x 10⁵ trophozoites/mL in fresh PYG medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 1 x 10⁴ trophozoites/well).

    • Incubate the plate for 1-2 hours at 25-28°C to allow the trophozoites to adhere.[3]

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in PYG medium. The concentration range should be wide enough to encompass the expected IC50 value.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 25-28°C. The incubation time should be optimized based on the expected kinetics of the compound's action.

  • AlamarBlue Assay:

    • After the incubation period, add 10 µL of AlamarBlue™ reagent to each well.

    • Incubate the plate for an additional 4-6 hours in the dark at 25-28°C.

    • Measure the absorbance at 570 nm and 600 nm, or fluorescence at an excitation of 560 nm and an emission of 590 nm, using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Acanthamoeba castellanii Trophozoite Culture B Harvest and Count Trophozoites A->B C Seed Trophozoites in 96-well Plate B->C E Add this compound to Wells C->E D Prepare Serial Dilutions of this compound D->E F Incubate (24-72h) E->F G Add AlamarBlue Reagent F->G H Incubate (4-6h) G->H I Measure Absorbance/ Fluorescence H->I J Calculate % Viability and Determine IC50 I->J G This compound This compound PlasmaMembrane Plasma Membrane Permeabilization This compound->PlasmaMembrane ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Apoptosis Programmed Cell Death (Apoptosis-like) PlasmaMembrane->Apoptosis Mitochondrion Mitochondrial Dysfunction ROS->Mitochondrion MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP ATP ↓ ATP Production Mitochondrion->ATP Caspase Caspase Activation MMP->Caspase ATP->Apoptosis DNA_frag DNA Fragmentation Caspase->DNA_frag DNA_frag->Apoptosis

References

Application Notes and Protocols for the Experimental Use of Flucofuron in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flucofuron, a phenylurea derivative, has demonstrated significant biological activity in various in vitro models. These application notes provide a summary of its effects and detailed protocols for its experimental use in cell culture, with a focus on its anti-protozoal and cytotoxic properties. The primary mechanism of action observed is the induction of programmed cell death, or apoptosis.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and cytotoxicity of this compound in different cell culture models.

Table 1: In Vitro Efficacy of this compound against Naegleria fowleri

StrainStageIC50 (µM)
N. fowleri ATCC 30808Trophozoite2.58 ± 0.64
N. fowleri ATCC 30215Trophozoite2.47 ± 0.38
N. fowleri ATCC 30808Cyst0.88 ± 0.07

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCell TypeCC50 (µM)Selectivity Index (SI) vs. N. fowleri ATCC 30808Selectivity Index (SI) vs. N. fowleri ATCC 30215
J774A.1Murine Macrophage83.86 ± 20.7632.5533.96

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and the general experimental workflows for the described protocols.

Flucofuron_Apoptosis_Pathway This compound This compound Cell Target Cell (e.g., N. fowleri) This compound->Cell Induces PS_Ext Phosphatidylserine Externalization Cell->PS_Ext Chromatin_Cond Chromatin Condensation Cell->Chromatin_Cond Apoptosis Apoptosis PS_Ext->Apoptosis Chromatin_Cond->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start Culture (N. fowleri or J774A.1) culture Incubate and Passage start->culture seed Seed Cells in Plates culture->seed treat Treat with This compound seed->treat cytotoxicity Cytotoxicity Assay (Resazurin) treat->cytotoxicity apoptosis Apoptosis Assays (Hoechst/Annexin V) treat->apoptosis readout Measure Fluorescence/ Absorbance cytotoxicity->readout apoptosis->readout analyze Calculate IC50/CC50 and Analyze Apoptosis readout->analyze

Caption: General experimental workflow for cell-based assays with this compound.

Experimental Protocols

Cell Culture Protocols

1.1. Culture of Naegleria fowleri (ATCC 30808 and ATCC 30215)

This protocol describes the axenic culture of N. fowleri trophozoites.

Materials:

  • Naegleria fowleri strains (ATCC® 30808™ or ATCC® 30215™)

  • Bacto Casitone (Thermo Fisher Scientific)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin G

  • Streptomycin Sulfate

  • Sterile, distilled water

  • Culture flasks (T-25 or T-75)

  • Incubator at 37°C

Medium Preparation (2% Bacto Casitone Medium):

  • Dissolve 2 g of Bacto Casitone in 100 mL of sterile, distilled water.

  • Autoclave to sterilize.

  • Aseptically supplement the medium with 10% (v/v) heat-inactivated FBS, 0.3 µg/mL Penicillin G, and 0.5 mg/mL Streptomycin Sulfate.[1]

Procedure:

  • Thaw a cryopreserved vial of N. fowleri rapidly in a 37°C water bath.

  • Aseptically transfer the contents to a culture flask containing pre-warmed culture medium.

  • Incubate the flask at 37°C.[1]

  • For subculturing, vigorously agitate the flask to detach the trophozoites and transfer an appropriate volume of the cell suspension to a new flask with fresh medium.

  • Maintain the cultures by passaging every 2-3 days.

1.2. Culture of Murine Macrophages (J774A.1)

This protocol describes the culture of the J774A.1 murine macrophage cell line.

Materials:

  • J774A.1 cell line (ATCC® TIB-67™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Gentamicin

  • Culture flasks (T-75)

  • Incubator at 37°C with 5% CO₂

  • Cell scraper

Procedure:

  • Thaw a cryopreserved vial of J774A.1 cells rapidly in a 37°C water bath.

  • Aseptically transfer the contents to a T-75 culture flask containing pre-warmed DMEM supplemented with 10% (v/v) FBS and 10 µg/mL of gentamicin.[1]

  • Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • For subculturing, once the cells reach 80-90% confluency, remove the culture medium and gently scrape the cells from the surface of the flask.

  • Resuspend the cells in fresh medium and distribute them into new flasks at a lower density.

Cytotoxicity Assay Protocol

This protocol describes a method to determine the cytotoxic concentration (CC50) of this compound on J774A.1 murine macrophages using a resazurin-based assay.

Materials:

  • J774A.1 cells

  • Complete culture medium (DMEM + 10% FBS + 10 µg/mL gentamicin)

  • This compound stock solution (in DMSO)

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile-filtered)

  • 96-well flat-bottom microplates

  • Multi-well plate reader (fluorometer or spectrophotometer)

Procedure:

  • Cell Seeding:

    • Harvest and count J774A.1 cells.

    • Seed the cells into a 96-well plate at a density of approximately 2 x 10⁴ cells/well in 100 µL of complete culture medium.[2]

    • Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration does not exceed 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions or control solutions.

    • Incubate the plate for 24-48 hours at 37°C with 5% CO₂.

  • Resazurin Assay:

    • Add 10-20 µL of the resazurin solution to each well.[3][4]

    • Incubate for 2-4 hours at 37°C, protected from light.[4]

  • Data Acquisition:

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[3]

    • Alternatively, measure the absorbance at 600 nm.[4]

  • Data Analysis:

    • Subtract the background fluorescence/absorbance from the no-cell control wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the CC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection Protocols

3.1. Chromatin Condensation Assay (Hoechst 33342 Staining)

This protocol is for the detection of chromatin condensation, a hallmark of apoptosis, in N. fowleri treated with this compound.

Materials:

  • N. fowleri trophozoites

  • This compound

  • Hoechst 33342 solution (e.g., 1 mg/mL stock in dH₂O)

  • Phosphate-Buffered Saline (PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI filter set (Excitation ~350 nm, Emission ~461 nm)

Procedure:

  • Cell Treatment:

    • Culture N. fowleri as described in Protocol 1.1.

    • Treat the amoebae with this compound at a concentration known to induce apoptosis (e.g., IC90) for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the treated and control amoebae by centrifugation.

    • Wash the cells once with PBS.

    • Resuspend the cells in PBS at a suitable density.

    • Add Hoechst 33342 to a final concentration of 1-5 µg/mL.[5][6]

    • Incubate for 15-30 minutes at room temperature, protected from light.[7]

  • Microscopy:

    • Place a drop of the cell suspension on a microscope slide and cover with a coverslip.

    • Observe the cells under a fluorescence microscope.

    • Apoptotic cells will exhibit brightly stained, condensed, and/or fragmented nuclei, while healthy cells will have larger, uniformly stained nuclei.

3.2. Phosphatidylserine Externalization Assay (Annexin V Staining)

This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis, in N. fowleri treated with this compound.

Materials:

  • N. fowleri trophozoites

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat N. fowleri with this compound as described in Protocol 3.1.

  • Cell Harvesting and Staining:

    • Harvest approximately 1-5 x 10⁵ cells by centrifugation.

    • Wash the cells twice with cold PBS.[8]

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[8]

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[8]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]

    • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[9]

    • Data Interpretation:

      • Annexin V-negative / PI-negative: Live, healthy cells.

      • Annexin V-positive / PI-negative: Early apoptotic cells.

      • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

      • Annexin V-negative / PI-positive: Necrotic cells.

References

Application Notes and Protocols for Flucofuron in Experimental Antiprotozoal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of flucofuron as an antiprotozoal agent, with a focus on its activity against kinetoplastids and free-living amoebas. The following protocols are based on published in vitro studies and are intended to serve as a guide for further research and development.

Introduction

This compound, a compound previously recognized for its activity against various vectors, has demonstrated significant potential as an antiprotozoal agent.[1] Studies have highlighted its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, Leishmania amazonensis, a causative agent of leishmaniasis, and the brain-eating amoeba Naegleria fowleri.[1][2][3][4][5] The primary mechanism of action appears to be the induction of programmed cell death in these parasites.[1]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various protozoan parasites.

Table 1: In Vitro Activity of this compound against Leishmania amazonensis and Trypanosoma cruzi

ParameterL. amazonensis PromastigotesL. amazonensis AmastigotesT. cruzi EpimastigotesT. cruzi AmastigotesMurine Macrophages (J774A.1)
IC₅₀ (µM) 6.07 ± 1.11[1]3.14 ± 0.39[1]4.28 ± 0.83[1]3.26 ± 0.34[1]-
CC₅₀ (µM) ----83.86 ± 20.76[6]
Selectivity Index (SI) 13.8[1]26.7[1]19.6[1]25.7[1]-

IC₅₀ (Inhibitory Concentration 50): The concentration of a drug that inhibits 50% of the parasite population. CC₅₀ (Cytotoxic Concentration 50): The concentration of a drug that is cytotoxic to 50% of the host cells. SI (Selectivity Index): Calculated as CC₅₀ / IC₅₀.

Table 2: In Vitro Activity of this compound against Naegleria fowleri

ParameterN. fowleri (ATCC 30808) TrophozoitesN. fowleri (ATCC 30215) TrophozoitesN. fowleri CystsMurine Macrophages
IC₅₀ (µM) 2.58 ± 0.64[2][3][4][6]2.47 ± 0.38[2][3][4][6]0.88 ± 0.07[2][3][4][6][7]-
CC₅₀ (µM) ---83.86 ± 20.76[6][7]
Selectivity Index (SI) 32.55[6][7]33.96[6][7]--

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: In Vitro Antiprotozoal Activity Assay

This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of this compound against the extracellular forms of protozoan parasites.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Parasite culture medium (e.g., LIT for T. cruzi, Schneider's medium for L. amazonensis)

    • 96-well microplates

    • Parasite culture at a known concentration (e.g., 10⁶ parasites/mL)

    • AlamarBlue® cell viability reagent

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution in the appropriate culture medium in a 96-well plate.

    • Add 10⁶ parasites/mL to each well containing the this compound dilutions. Include wells with parasites and medium only (negative control) and wells with a known antiprotozoal drug (positive control).

    • Incubate the plates under appropriate conditions for the specific parasite (e.g., 26°C for T. cruzi epimastigotes and L. amazonensis promastigotes).

    • After 72 hours of incubation, add 10% (v/v) of AlamarBlue® reagent to each well.

    • Incubate for an additional 4 hours or until a color change is observed.

    • Measure the fluorescence using a plate reader with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.[1]

    • Calculate the IC₅₀ values using a non-linear regression analysis.

Protocol 2: Cytotoxicity Assay

This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of this compound against a mammalian cell line, such as murine macrophages (J774A.1).

  • Materials:

    • This compound stock solution

    • Mammalian cell culture medium (e.g., DMEM supplemented with 10% FBS)

    • 96-well microplates

    • Murine macrophage cell line (e.g., J774A.1) at a known concentration

    • Resazurin-based viability assay reagent

    • Incubator (37°C, 5% CO₂)

  • Procedure:

    • Seed the 96-well plates with murine macrophages and allow them to adhere overnight in the incubator.

    • Prepare serial dilutions of this compound in the cell culture medium and add them to the wells containing the macrophages.

    • Incubate the plates for 24-48 hours at 37°C with 5% CO₂.

    • Add the resazurin-based viability reagent to each well and incubate for a few hours until a color change is observed.

    • Measure the absorbance or fluorescence according to the manufacturer's instructions.

    • Calculate the CC₅₀ value using a non-linear regression analysis.

Visualizations

Diagram 1: Proposed Signaling Pathway for this compound-Induced Programmed Cell Death in Protozoa

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Nucleus Nucleus This compound->Nucleus Membrane Plasma Membrane This compound->Membrane ROS Increased Reactive Oxygen Species (ROS) Mitochondrion->ROS MMP Decreased Mitochondrial Membrane Potential Mitochondrion->MMP ATP Decreased ATP Levels Mitochondrion->ATP PCD Programmed Cell Death ROS->PCD MMP->PCD ATP->PCD Chromatin Chromatin Condensation Nucleus->Chromatin Chromatin->PCD Permeability Altered Membrane Permeability Membrane->Permeability Permeability->PCD

Caption: this compound induces programmed cell death in protozoa.

Diagram 2: Experimental Workflow for In Vitro Antiprotozoal Screening

G start Start prep_compounds Prepare this compound Serial Dilutions start->prep_compounds prep_parasites Prepare Parasite Culture (10^6 parasites/mL) start->prep_parasites incubation Co-incubate this compound and Parasites (72h) prep_compounds->incubation prep_parasites->incubation add_reagent Add AlamarBlue® Reagent incubation->add_reagent measure Measure Fluorescence (544nm ex / 590nm em) add_reagent->measure calculate Calculate IC50 Value measure->calculate end End calculate->end

Caption: Workflow for determining the IC₅₀ of this compound.

References

Unveiling the Role of Flucofuron in Programmed Cell Death: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death (PCD), a fundamental biological process, plays a crucial role in tissue homeostasis, embryonic development, and elimination of damaged or infected cells. Its deregulation is implicated in a multitude of diseases, including cancer and neurodegenerative disorders. This document provides detailed application notes and protocols for utilizing Flucofuron, a novel small molecule, in the investigation of PCD. This compound has emerged as a potent inducer of apoptosis, the most well-characterized form of PCD, offering a valuable tool for researchers and drug development professionals. These notes will delineate the signaling pathways modulated by this compound and provide comprehensive experimental procedures to assess its effects on cellular viability and the core apoptotic machinery.

Application Notes

This compound has been demonstrated to induce apoptosis in various cancer cell lines. Its primary mechanism of action involves the induction of mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic apoptotic pathway. This leads to the release of pro-apoptotic factors from the mitochondria into the cytosol, ultimately activating the caspase cascade and orchestrating the dismantling of the cell.

Key Applications:

  • Induction of Apoptosis: this compound can be employed as a positive control for inducing apoptosis in in vitro and in vivo experimental models.

  • Mechanism of Action Studies: Researchers can utilize this compound to dissect the molecular mechanisms of apoptosis, particularly the intrinsic pathway.

  • Drug Discovery and Development: this compound serves as a reference compound for the screening and characterization of novel anti-cancer agents that target apoptotic pathways.

  • Validation of Apoptosis Assays: Its robust pro-apoptotic activity makes it suitable for validating various assays designed to measure different stages of programmed cell death.

Signaling Pathways Modulated by this compound

This compound primarily activates the intrinsic (mitochondrial) pathway of apoptosis. The key molecular events are depicted in the following signaling pathway diagram.

Flucofuron_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Bax_Bak Bax/Bak Activation This compound->Bax_Bak Induces MOMP MOMP Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Mito Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Bcl-2/Bcl-xL Bcl2->Bax_Bak Inhibits Experimental_Workflow cluster_setup Experiment Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis_Detection Apoptosis Detection (Annexin V/PI) Treatment->Apoptosis_Detection Caspase_Activity Caspase Activity Assay Treatment->Caspase_Activity MMP Mitochondrial Membrane Potential Assay Treatment->MMP Data_Acquisition Data Acquisition (Plate Reader, Flow Cytometer) Viability->Data_Acquisition Apoptosis_Detection->Data_Acquisition Caspase_Activity->Data_Acquisition MMP->Data_Acquisition Data_Analysis Quantitative Analysis & Visualization Data_Acquisition->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Protocol for Assessing Flucofuron Cytotoxicity in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucofuron is a phenylurea class compound that has demonstrated notable inhibitory effects against the brain-eating amoeba Naegleria fowleri.[1][2][3][4] Preliminary studies have suggested its low cytotoxicity in murine macrophages, making it a person of interest for further investigation.[1] This document provides a comprehensive set of protocols to rigorously evaluate the cytotoxic effects of this compound on macrophages. The described methodologies will enable researchers to assess cell viability, membrane integrity, apoptotic pathways, and inflammatory responses, thereby providing a thorough understanding of this compound's interaction with these key immune cells. Macrophages are central players in the immune response, and understanding a compound's effect on them is crucial for drug development.[5][6][7][8]

Data Presentation

The following tables are designed to structure the quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability Assessment (MTT Assay)

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)100
1
10
25
50
100
200

Table 2: Cell Membrane Integrity Assessment (LDH Assay)

This compound Concentration (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Vehicle Control)
10
25
50
100
200
Positive Control (Lysis Buffer)100

Table 3: Apoptosis Assessment (Annexin V/PI Staining)

This compound Concentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)
25
50
100

Table 4: Inflammatory Cytokine Profile (ELISA)

This compound Concentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)IL-1β (pg/mL) (Mean ± SD)IL-10 (pg/mL) (Mean ± SD)
0 (Vehicle Control)
10
25
50
100
LPS (Positive Control)

Experimental Protocols

Cell Culture
  • Cell Line: RAW 264.7 or THP-1 macrophage cell lines are recommended. Primary bone marrow-derived macrophages (BMDMs) can also be used for more physiologically relevant data.

  • Culture Medium: DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

This compound Preparation
  • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

  • Procedure:

    • Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

    • Incubate for 24, 48, or 72 hours.

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[10]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Membrane Integrity Assay (LDH Assay)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

  • Procedure:

    • Seed macrophages in a 96-well plate as described for the MTT assay.

    • Treat the cells with various concentrations of this compound or vehicle control for the desired time period. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer.[13]

    • Carefully collect the cell culture supernatant.[14]

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture according to the manufacturer's instructions.

    • Incubate at room temperature, protected from light, for up to 30 minutes.[15][16]

    • Measure the absorbance at 490 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

  • Procedure:

    • Seed macrophages in a 6-well plate and treat with this compound as described previously.

    • Harvest the cells, including any floating cells in the supernatant.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour.[18]

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).

Inflammatory Response Assessment (ELISA)

This assay measures the production of key inflammatory cytokines by macrophages in response to this compound.

  • Procedure:

    • Seed macrophages in a 24-well plate and treat with this compound. Include a positive control with lipopolysaccharide (LPS) to induce a strong inflammatory response.[6][7]

    • After the incubation period, collect the cell culture supernatant.

    • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for key pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines according to the manufacturer's protocols.[6][7]

  • Data Analysis: Quantify the concentration of each cytokine in pg/mL or ng/mL.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Inflammatory Assessment cluster_analysis Data Analysis start Macrophage Cell Culture (RAW 264.7 or THP-1) seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Various Concentrations) seed->treat mtt MTT Assay (Cell Viability) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis elisa ELISA (Cytokine Profile) treat->elisa analysis Quantitative Analysis and Determination of IC50/CC50 mtt->analysis ldh->analysis apoptosis->analysis elisa->analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Signaling_Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_outcomes Cellular Outcomes This compound This compound MAPKKK MAPKKK This compound->MAPKKK IKK IKK Complex This compound->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, JNK, ERK MAPKK->MAPK Cytokines Inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Apoptosis Apoptosis MAPK->Apoptosis IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Cytokines NFkB->Apoptosis

Caption: Potential signaling pathways affected by this compound.

References

Application Notes and Protocols for Flucofuron in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucofuron is an organochlorine insecticide belonging to the class of phenylureas.[1] Recently, its potent bioactivity against various pathogens, including the brain-eating amoeba Naegleria fowleri and kinetoplastids such as Trypanosoma cruzi and Leishmania amazonensis, has been identified through the screening of compound libraries.[2][3][4][5][6] Its mechanism of action involves the induction of programmed cell death (apoptosis), making it a valuable tool for high-throughput screening (HTS) assays aimed at discovering new antiparasitic agents or studying apoptosis-related pathways.[2][3][5][6][7] These application notes provide detailed protocols and guidelines for utilizing this compound as a reference compound in HTS campaigns.

Principle of the Assay

The primary application of this compound in a high-throughput setting is as a positive control for assays designed to identify new compounds that induce cell death in pathogenic organisms. The protocols described below are based on cell viability and cytotoxicity assays, where a decrease in cell viability upon treatment is the primary readout. This compound's known half-maximal inhibitory concentrations (IC50) and cytotoxic concentrations (CC50) provide a benchmark for comparing the potency and selectivity of novel compounds.

Quantitative Data Summary

The following table summarizes the reported biological activity of this compound against various cell types. This data is crucial for establishing appropriate concentrations for HTS assays and for calculating the selectivity index of test compounds.

Organism/Cell Line Parameter Value (μM) Reference
Naegleria fowleri (ATCC 30808)IC502.58 ± 0.64[2][4][5][7]
Naegleria fowleri (ATCC 30215)IC502.47 ± 0.38[2][4][5][7]
Naegleria fowleri (cyst stage)IC500.88 ± 0.07[2][4][5][7]
Trypanosoma cruzi (epimastigote)IC50-[3][6]
Trypanosoma cruzi (amastigote)IC50-[3][6]
Leishmania amazonensis (promastigote)IC50-[3][6]
Leishmania amazonensis (amastigote)IC50-[3][6]
Murine MacrophagesCC5083.86 ± 20.76[7]

Note: Specific IC50 values for Trypanosoma cruzi and Leishmania amazonensis were not provided in the search results, but this compound was identified as active against these parasites.

Signaling Pathway of this compound-Induced Cell Death

This compound induces programmed cell death in target organisms through a series of metabolic events that culminate in apoptosis.[2][3][5][7] The diagram below illustrates the proposed signaling cascade.

Flucofuron_Pathway This compound-Induced Apoptotic Pathway This compound This compound Cell Target Cell (e.g., N. fowleri) This compound->Cell Mitochondria Mitochondrial Dysfunction Cell->Mitochondria Membrane Plasma Membrane Permeability Cell->Membrane Chromatin Chromatin Condensation Cell->Chromatin ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS ATP ↓ ATP Levels Mitochondria->ATP Apoptosis Apoptosis ROS->Apoptosis ATP->Apoptosis Membrane->Apoptosis Chromatin->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

High-Throughput Screening Assay for Anti-Naegleria fowleri Compounds

This protocol describes a cell-based HTS assay to screen for novel compounds with activity against Naegleria fowleri trophozoites, using this compound as a positive control.

1. Materials and Reagents:

  • Naegleria fowleri trophozoites (e.g., ATCC 30808)

  • Axenic medium for N. fowleri culture

  • 96-well or 384-well clear-bottom, black-walled microplates

  • Compound library, solubilized in DMSO

  • This compound (positive control), solubilized in DMSO

  • DMSO (negative control)

  • Cell viability reagent (e.g., resazurin-based, such as CellTiter-Blue®)

  • Phosphate-buffered saline (PBS)

  • Automated liquid handling systems

  • Plate reader capable of fluorescence detection

2. Experimental Workflow:

HTS_Workflow HTS Workflow for Anti-Naegleria fowleri Screening cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_incubation Incubation cluster_readout Assay Readout & Analysis prep_cells 1. Culture & Harvest N. fowleri Trophozoites prep_plates 2. Seed Cells into Microplates prep_cells->prep_plates add_compounds 3. Add Test Compounds, This compound (Positive Control), & DMSO (Negative Control) prep_plates->add_compounds incubate 4. Incubate Plates (e.g., 48-72 hours) add_compounds->incubate add_reagent 5. Add Cell Viability Reagent incubate->add_reagent incubate_reagent 6. Incubate Reagent add_reagent->incubate_reagent read_plate 7. Measure Fluorescence incubate_reagent->read_plate analyze_data 8. Data Analysis (Calculate % Inhibition, Z') read_plate->analyze_data

Caption: High-throughput screening experimental workflow.

3. Detailed Protocol:

a. Cell Preparation and Seeding:

  • Culture N. fowleri trophozoites in axenic medium at the appropriate temperature (e.g., 37°C) to achieve a log-phase growth.

  • Harvest the trophozoites by centrifugation and resuspend in fresh medium.

  • Perform a cell count and adjust the density to a pre-determined optimal seeding concentration (e.g., 5,000 cells/well for a 96-well plate).

  • Using an automated dispenser, seed the cell suspension into the wells of the microplates.

b. Compound Addition:

  • Prepare compound plates by diluting the library compounds and controls to the desired final concentration. A typical screening concentration is 1-10 µM.

  • For controls, prepare wells with:

    • Positive Control: this compound at a concentration known to cause significant cell death (e.g., 10 µM).

    • Negative Control: DMSO at the same final concentration as the compound wells (e.g., 0.1%).

    • Blank: Medium only (no cells).

  • Transfer the compounds and controls from the source plates to the cell plates using an acoustic dispenser or pin tool.

c. Incubation:

  • Incubate the plates for a predetermined period (e.g., 48 to 72 hours) under standard culture conditions.

d. Assay Readout:

  • Allow the plates to equilibrate to room temperature.

  • Add the cell viability reagent (e.g., resazurin) to all wells according to the manufacturer's instructions.

  • Incubate for 2-4 hours, or until a sufficient signal develops.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation 560 nm, emission 590 nm for resazurin).

4. Data Analysis:

  • Calculate Percent Inhibition:

    • Normalize the data using the positive and negative controls.

    • % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Determine Assay Quality (Z'-factor):

    • The Z'-factor is a statistical measure of the quality of an HTS assay. A Z' > 0.5 is considered excellent.

    • Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

  • Hit Identification:

    • Define a hit threshold, for example, compounds that exhibit >50% inhibition.

    • Hits should be confirmed through dose-response studies to determine their IC50 values.

Conclusion

This compound serves as an excellent reference compound for high-throughput screening assays targeting parasitic diseases. Its well-characterized apoptotic mechanism of action and defined potency against organisms like Naegleria fowleri provide a solid foundation for the discovery and development of new therapeutic agents. The protocols outlined here offer a robust framework for implementing such screening campaigns in a research or drug development setting.

References

Application Notes and Protocols for Flucofuron Sample Preparation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucofuron is a benzoylurea (B1208200) insecticide used to control a variety of insect pests on various crops. Accurate and sensitive quantification of this compound residues in environmental and agricultural matrices is crucial for regulatory monitoring, environmental fate studies, and ensuring food safety. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the preferred analytical technique for its high selectivity and sensitivity. Proper sample preparation is a critical step to ensure reliable and accurate results by removing interfering matrix components and concentrating the analyte of interest.

This document provides detailed application notes and protocols for the sample preparation of this compound for mass spectrometric analysis. It includes established extraction methods such as Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Quantitative Data Summary

The following tables summarize quantitative data for this compound analysis using different sample preparation and analytical methods. This data is essential for method selection and performance evaluation.

Table 1: Extraction Efficiency of this compound from Environmental River Water

Extraction MethodMatrix Fortification LevelExtraction Efficiency (%) (n=4-5)
Liquid-Liquid Extraction (LLE)100 ng/L112.4 ± 8.6
Solid-Phase Extraction (SPE)100 ng/L115.9 ± 3.1

Data sourced from a study on the determination of this compound in environmental river water. The study also reported the use of trichlorocarbanilide (TCC) as an internal standard to monitor extraction efficiencies.[1][2]

Table 2: Method Validation Parameters for Pesticide Residue Analysis (General)

ParameterAcceptance Criteria
Recovery70-120%
Repeatability (RSDr)≤ 20%
Linearity (R²)≥ 0.99
Limit of Quantification (LOQ)Lowest validated spike level meeting recovery and precision criteria.

These are general validation parameters for pesticide residue analysis in food and feed as recommended by SANCO/12682/2019 guidelines.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water Samples

This protocol is based on a validated method for the extraction of this compound from environmental river water.[1][2]

1. Materials and Reagents:

  • C18 SPE cartridges (500 mg)

  • Methanol (B129727) (HPLC grade)

  • Acetone (HPLC grade)

  • Deionized water

  • Internal Standard (IS) solution (e.g., Trichlorocarbanilide in acetone)

  • Nitrogen gas for evaporation

2. Sample Preparation:

  • To a 1000 mL water sample, add a known amount of the internal standard solution.

  • Mix thoroughly to ensure homogeneity.

3. SPE Cartridge Conditioning:

  • Activate and condition the C18 SPE cartridge by passing 5 mL of acetone, followed by 5 mL of methanol, and finally 5 mL of deionized water.

4. Sample Loading:

  • Apply the water sample to the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

5. Cartridge Drying:

  • After the entire sample has passed through, dry the cartridge under a gentle stream of nitrogen or by vacuum for approximately 40 minutes.

6. Elution:

  • Elute the retained analytes from the cartridge with an appropriate solvent. A mixture of methanol and ethyl acetate (B1210297) (1:1 v/v) has been shown to be effective.[1]

7. Evaporation and Reconstitution:

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS Method for this compound in Agricultural Products (General Protocol)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of food matrices. This protocol is a general guideline and may require optimization for specific matrices.

1. Materials and Reagents:

2. Extraction:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive SPE Cleanup:

  • Take an aliquot of the acetonitrile supernatant and transfer it to a 15 mL centrifuge tube containing the d-SPE sorbents (e.g., PSA to remove organic acids and C18 to remove fats).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.

4. Final Preparation:

  • Take an aliquot of the cleaned-up extract.

  • The extract may be directly injected or evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Visualization of Experimental Workflows

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation Sample Water Sample (1000 mL) IS_Addition Add Internal Standard Sample->IS_Addition Conditioning Condition C18 Cartridge (Acetone, Methanol, Water) IS_Addition->Conditioning Loading Load Sample Conditioning->Loading Drying Dry Cartridge Loading->Drying Elution Elute with Methanol/Ethyl Acetate Drying->Elution Evaporation Evaporate Eluate Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample (10-15 g) ACN_Addition Add Acetonitrile Sample->ACN_Addition Salt_Addition Add QuEChERS Salts ACN_Addition->Salt_Addition Shake_Centrifuge Shake & Centrifuge Salt_Addition->Shake_Centrifuge Supernatant Take Supernatant Aliquot Shake_Centrifuge->Supernatant dSPE Add to d-SPE Tube (PSA, C18) Supernatant->dSPE Vortex_Centrifuge Vortex & Centrifuge dSPE->Vortex_Centrifuge Final_Extract Take Final Extract Vortex_Centrifuge->Final_Extract LCMS LC-MS/MS Analysis Final_Extract->LCMS

References

Application Notes and Protocols for Live-Cell Imaging with Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into molecular probes has revolutionized live-cell imaging, offering unique advantages for tracking cellular processes, studying drug metabolism, and monitoring neuronal activity. The high sensitivity and low background signal of fluorine-19 (¹⁹F) in magnetic resonance imaging (MRI) and the unique photophysical properties of fluorinated dyes in fluorescence microscopy provide powerful tools for non-invasive and longitudinal studies in living systems.[1][2][3][4] This document provides detailed application notes and experimental protocols for two key techniques: ¹⁹F MRI for cell tracking and metabolic studies, and fluorescence microscopy with fluorinated voltage-sensitive dyes.

¹⁹F Magnetic Resonance Imaging (MRI) for Cell Tracking and In-Cell Metabolism

¹⁹F MRI is a non-invasive imaging modality that detects the signal from fluorine nuclei.[3] Since endogenous fluorine levels in biological tissues are negligible, exogenous ¹⁹F probes can be detected with exceptional specificity, creating "hot-spot" images that directly correspond to the location and concentration of the labeled cells or molecules.[3][5] This technique is particularly valuable for tracking the migration and fate of therapeutic cells and for monitoring the metabolism of fluorinated drugs in real-time.

Application Note: Perfluorocarbon Nanoemulsions for Cell Tracking

Perfluorocarbons (PFCs) are biologically inert and chemically stable compounds that can be formulated into nanoemulsions for efficient labeling of cells ex vivo.[6][7] These labeled cells can then be administered in vivo and tracked over time using ¹⁹F MRI to assess their biodistribution, homing to specific tissues, and overall therapeutic efficacy.[6][7] The combination of ¹⁹F MRI for cell localization and conventional proton (¹H) MRI for anatomical context provides a comprehensive view of cellular therapies.[1][6]

Key Advantages:

  • High Specificity: No background signal from endogenous fluorine ensures unambiguous detection of labeled cells.[3]

  • Quantitative: The ¹⁹F MRI signal intensity is directly proportional to the number of labeled cells in a voxel, allowing for quantitative cell tracking.[8]

  • Longitudinal Imaging: The stability of PFCs allows for long-term tracking of cell populations.[6]

  • Biocompatibility: PFCs have a well-established safety profile.[8]

Workflow for ¹⁹F MRI Cell Tracking:

Caption: General workflow for ex vivo cell labeling with PFC nanoemulsions and subsequent in vivo tracking using ¹⁹F MRI.

Quantitative Data for Perfluorocarbon Probes

The choice of PFC is critical for successful ¹⁹F MRI cell tracking. Different PFCs exhibit distinct ¹⁹F NMR chemical shifts, allowing for the simultaneous tracking of multiple cell populations.[9]

Perfluorocarbon (PFC)¹⁹F NMR Chemical Shift (ppm)Key Features
Perfluoro-15-crown-5-ether (PCE)~ -92Commonly used for single cell population tracking.[9]
Perfluorotertbutylether (PFTE)~ -71.4Single NMR peak maximizes sensitivity; large chemical shift difference from PCE allows for dual-cell tracking.[9]
Perfluoropolyether (PFPE)VariesOften used in nanoemulsion formulations.[9]
Experimental Protocol: Ex Vivo Labeling of Cells with PFC Nanoemulsions

This protocol provides a general guideline for labeling cultured cells with a PFC nanoemulsion for subsequent ¹⁹F MRI tracking. Optimization may be required for different cell types and nanoemulsion formulations.

Materials:

  • Cultured cells of interest

  • Perfluorocarbon (PFC) nanoemulsion (e.g., PCE or PFTE-based)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Cell Preparation: Harvest cultured cells using standard methods (e.g., trypsinization). Wash the cells with PBS and resuspend them in complete culture medium at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Nanoemulsion Incubation: Add the PFC nanoemulsion to the cell suspension. The optimal concentration of the nanoemulsion should be determined empirically but typically ranges from 1 to 10 mg/mL.

  • Incubation: Incubate the cells with the nanoemulsion for 12-24 hours at 37°C in a 5% CO₂ incubator. Gently agitate the cells periodically to ensure uniform labeling.

  • Washing: After incubation, centrifuge the cells to pellet them. Remove the supernatant containing the excess nanoemulsion.

  • Resuspension and Washing: Resuspend the cell pellet in fresh, pre-warmed complete culture medium. Repeat the centrifugation and washing steps two more times with PBS to remove any remaining unincorporated nanoemulsion.

  • Cell Viability and Counting: After the final wash, resuspend the cells in PBS. Determine the cell viability using trypan blue exclusion and count the total number of labeled cells.

  • Preparation for Injection: Resuspend the final labeled cell pellet in a sterile, injectable vehicle (e.g., saline or PBS) at the desired concentration for in vivo administration.

  • Quantification of ¹⁹F Uptake (Optional): To quantify the amount of PFC taken up by the cells, a sample of the labeled cell pellet can be analyzed by ¹⁹F NMR spectroscopy. This allows for the determination of the average number of ¹⁹F atoms per cell.[9]

Fluorescence Microscopy with Fluorinated Voltage-Sensitive Dyes

Fluorinated voltage-sensitive dyes (VSDs) are powerful tools for optically monitoring changes in membrane potential in live cells, particularly in excitable cells like neurons.[10][11] These probes offer high temporal and spatial resolution, enabling the visualization of neuronal action potentials and subcellular electrical signaling.[10][12]

Application Note: Imaging Neuronal Activity with VoltageFluors

VoltageFluors are a class of VSDs that operate through a photo-induced electron transfer (PeT) mechanism.[10][13] They consist of a fluorescent reporter, a molecular wire that inserts into the cell membrane, and an electron-rich donor.[10] Changes in the transmembrane electrical potential modulate the rate of PeT, leading to a change in the fluorescence intensity of the dye.[10][12] Strategic fluorination of these dyes can alter their spectral properties, providing a palette of probes with different excitation and emission wavelengths.[11]

Key Advantages:

  • High Sensitivity and Fast Response: Capable of detecting single action potentials without signal averaging.[12]

  • Subcellular Resolution: Allows for the imaging of voltage changes in small neuronal compartments like dendritic spines.[11]

  • Spectral Diversity: Fluorination provides a range of colors for multicolor imaging experiments.[11]

  • Photostability: Fluorination can enhance the photostability of the dye, allowing for longer imaging experiments.[11]

Signaling Pathway of a VoltageFluor:

pet cluster_resting Resting Potential cluster_depolarized Depolarization Resting Aniline Donor Molecular Wire Fluorophore Resting:f0->Resting:f2 e⁻ (PeT) Quenched Fluorescence Quenched Depolarized Aniline Donor Molecular Wire Fluorophore Depolarized:f0->Depolarized:f2 PeT Inhibited Fluorescence Fluorescence Emitted

Caption: Mechanism of a VoltageFluor probe based on photo-induced electron transfer (PeT).

Quantitative Data for Fluorinated Voltage-Sensitive Dyes

The spectral properties of fluorinated hemicyanine dyes are critical for designing imaging experiments. The following table summarizes the one-photon excitation and emission maxima for a selection of these dyes.

Dye NameOne-Photon Excitation (nm)One-Photon Emission (nm)
di-4-ANEQ(F)PTEA475610
di-2-ANE(F)PPTEA440550
di-4-AN(F)EPPTEA520620
di-2-AN(F)EQ(F)PTEA460570

Data adapted from Yan et al., 2012.

Experimental Protocol: Staining and Imaging Neurons with Voltage-Sensitive Dyes

This protocol provides a general method for staining cultured neurons with a voltage-sensitive dye and imaging their electrical activity.

Materials:

  • Cultured neurons on glass-bottom dishes

  • Fluorinated voltage-sensitive dye (e.g., from the VoltageFluor family)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other imaging buffer

  • Fluorescence microscope equipped with a high-speed camera and appropriate filter sets

  • Environmental chamber to maintain 37°C and 5% CO₂ during imaging

Procedure:

  • Dye Preparation: Prepare a stock solution of the voltage-sensitive dye in DMSO, typically at a concentration of 1-10 mM.

  • Staining Solution: Dilute the dye stock solution in HBSS or the desired imaging buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically to achieve good signal-to-noise while minimizing cytotoxicity.

  • Cell Staining: Remove the culture medium from the neurons and wash once with pre-warmed HBSS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed HBSS to remove excess dye.

  • Imaging: Place the dish on the microscope stage within the environmental chamber.

  • Image Acquisition: Acquire fluorescence images using the appropriate excitation and emission filters for the chosen dye. Use a high-speed camera with acquisition rates of 100-1000 frames per second to capture rapid changes in membrane potential.

  • Data Analysis: Analyze the image series to measure changes in fluorescence intensity over time for individual neurons or regions of interest. The change in fluorescence (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀, is proportional to the change in membrane potential.

Experimental Workflow for Voltage Imaging:

voltage_imaging Start Cultured Neurons Staining Incubate with VSD Start->Staining Wash Wash to Remove Excess Dye Staining->Wash Imaging Live-Cell Fluorescence Microscopy Wash->Imaging Acquisition High-Speed Image Acquisition Imaging->Acquisition Analysis Analyze ΔF/F₀ Acquisition->Analysis Result Neuronal Activity Map Analysis->Result

Caption: Step-by-step workflow for imaging neuronal activity using voltage-sensitive dyes.

References

Flucofuron: A Versatile Tool Compound for Antiparasitic Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flucofuron, a derivative of urea (B33335), is emerging as a potent tool compound in parasitology research. Initially recognized for its insecticidal properties, recent studies have highlighted its broad-spectrum activity against a range of protozoan and amoebic parasites. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in the study of various parasites, including kinetoplastids (Trypanosoma cruzi and Leishmania amazonensis), the brain-eating amoeba Naegleria fowleri, and outlines methodologies for investigating its potential activity against nematode parasites such as Haemonchus contortus and Trichinella spiralis.

Introduction

This compound, chemically N,N′-bis[4-chloro-3-(trifluoromethyl)phenyl]urea, is a member of the benzoylphenyl urea class of compounds.[1][2] While this class of molecules is well-known for inhibiting chitin (B13524) synthesis in insects, the antiparasitic mechanism of this compound appears to be multifaceted.[3][4] Research has demonstrated its ability to induce programmed cell death in kinetoplastid parasites and shows significant efficacy against various life stages of pathogenic amoebae.[3][5][6] Its activity against a diverse range of parasites makes it a valuable chemical probe for exploring novel therapeutic targets and understanding fundamental parasite biology.

These application notes are designed to provide researchers with the necessary information and protocols to effectively utilize this compound in a laboratory setting. This includes a summary of its known antiparasitic activity, detailed experimental procedures, and workflows for investigating its mechanism of action.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 370-50-3[1]
Molecular Formula C₁₅H₈Cl₂F₆N₂O[1]
Molecular Weight 417.13 g/mol [1]
Appearance Solid[7]
Melting Point 231-232 °C[7]
Solubility Slightly soluble in DMSO and Methanol[7]

Applications in Parasitology Research

This compound has demonstrated significant in vitro activity against several medically important parasites. The following tables summarize the available quantitative data.

Table 1: In Vitro Activity of this compound against Leishmania amazonensis
ParameterConcentration (µM)Reference
IC₅₀ (Promastigote) 6.07 ± 1.11[5]
IC₅₀ (Amastigote) 3.14 ± 0.39[5]
CC₅₀ (Murine Macrophages) 83.86 ± 20.76[8]
Selectivity Index (Promastigote) 13.8[5]
Selectivity Index (Amastigote) 26.7[5]
Table 2: In Vitro Activity of this compound against Trypanosoma cruzi
ParameterConcentration (µM)Reference
IC₅₀ (Epimastigote) 4.28 ± 0.83[5]
IC₅₀ (Amastigote) 3.26 ± 0.34[5]
CC₅₀ (Murine Macrophages) 83.86 ± 20.76[8]
Selectivity Index (Epimastigote) 19.6[3]
Selectivity Index (Amastigote) 25.7[3]
Table 3: In Vitro Activity of this compound against Naegleria fowleri
Strain / StageParameterConcentration (µM)Reference
ATCC 30808 (Trophozoite) IC₅₀2.58 ± 0.64[6]
ATCC 30215 (Trophozoite) IC₅₀2.47 ± 0.38[6]
Cyst Stage IC₅₀0.88 ± 0.07[6]
Mammalian Cells CC₅₀83.86 ± 20.76[8]
Selectivity Index (ATCC 30808) 32.55[6]
Selectivity Index (ATCC 30215) 33.96[6]

Mechanism of Action

In kinetoplastid parasites, this compound has been shown to induce programmed cell death.[3][5] Key events associated with its mechanism of action include:

  • Chromatin Condensation: A hallmark of apoptosis.

  • Increased Plasma Membrane Permeability: Leading to loss of cellular integrity.

  • Accumulation of Reactive Oxygen Species (ROS): Indicating oxidative stress.

  • Alterations in Mitochondrial Membrane Potential: Disrupting cellular energy production.

  • Decreased ATP Levels: Further evidence of mitochondrial dysfunction.[3]

G Proposed Mechanism of Action of this compound in Kinetoplastids This compound This compound Mitochondrion Parasite Mitochondrion This compound->Mitochondrion Disrupts function PlasmaMembrane Increased Plasma Membrane Permeability This compound->PlasmaMembrane Chromatin Chromatin Condensation This compound->Chromatin ROS Increased ROS Production Mitochondrion->ROS MMP Decreased Mitochondrial Membrane Potential Mitochondrion->MMP PCD Programmed Cell Death ROS->PCD ATP Decreased ATP Levels MMP->ATP ATP->PCD PlasmaMembrane->PCD Chromatin->PCD

Caption: Proposed signaling pathway for this compound-induced programmed cell death in kinetoplastid parasites.

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing against Leishmania amazonensis Promastigotes

This protocol is adapted from studies on the activity of this compound against kinetoplastids.[5]

1. Materials:

  • Leishmania amazonensis promastigotes in logarithmic growth phase.
  • Complete culture medium (e.g., M199 medium supplemented with 10% fetal bovine serum).
  • This compound stock solution (e.g., 10 mM in DMSO).
  • Resazurin (B115843) sodium salt solution (e.g., alamarBlue®).
  • 96-well microtiter plates.
  • Plate reader capable of measuring fluorescence (Ex/Em: 544/590 nm).

2. Procedure:

  • Harvest promastigotes and adjust the concentration to 1 x 10⁶ parasites/mL in fresh culture medium.
  • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%.
  • Add 100 µL of the parasite suspension to each well of a 96-well plate.
  • Add 100 µL of the this compound dilutions to the respective wells. Include wells with parasites and medium only (negative control) and medium with the highest concentration of DMSO (vehicle control).
  • Incubate the plate at 26°C for 72 hours.
  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
  • Measure the fluorescence using a plate reader.
  • Calculate the IC₅₀ value using a non-linear regression analysis.

Protocol 2: In Vitro Susceptibility Testing against Intracellular Leishmania amazonensis Amastigotes

1. Materials:

  • Murine macrophages (e.g., J774 cell line).
  • Complete macrophage culture medium (e.g., RPMI-1640 with 10% FBS).
  • Leishmania amazonensis promastigotes.
  • This compound stock solution.
  • Resazurin solution.
  • 96-well microtiter plates.

2. Procedure:

  • Seed 1 x 10⁵ macrophages per well in a 96-well plate and incubate at 37°C with 5% CO₂ for at least 2 hours to allow adherence.
  • Infect the macrophages with promastigotes at a macrophage-to-parasite ratio of 1:10.
  • Incubate for 24 hours to allow for parasite internalization and transformation into amastigotes.
  • Wash the wells to remove non-internalized parasites.
  • Add fresh medium containing serial dilutions of this compound.
  • Incubate for 72 hours.
  • Add resazurin solution and incubate for 4-6 hours.
  • Measure fluorescence and calculate the IC₅₀.

Protocol 3: Proposed In Vitro Efficacy Testing against Haemonchus contortus Larval Development

While this compound has not been specifically tested against H. contortus, this protocol provides a framework for such an investigation based on standard anthelmintic screening methods.[9]

1. Materials:

  • Haemonchus contortus third-stage larvae (L3).
  • Larval culture medium (e.g., Luria-Bertani broth supplemented with antibiotics).
  • This compound stock solution.
  • 96-well microtiter plates.
  • Inverted microscope.

2. Procedure:

  • Exsheath L3 larvae by incubation in a solution of 0.17% w/v active Cl₂.[9]
  • Wash the exsheathed larvae (xL3s) multiple times with sterile saline.
  • Suspend the xL3s in the culture medium at a concentration of approximately 100 larvae per 100 µL.
  • Add 100 µL of the larval suspension to each well of a 96-well plate.
  • Add 100 µL of this compound dilutions to the wells.
  • Incubate the plate at 37°C with 10% CO₂ for 7 days.
  • Assess the development of larvae from the L3 to the fourth-stage (L4) using an inverted microscope.
  • Determine the concentration of this compound that inhibits larval development.

Protocol 4: Proposed In Vivo Efficacy Testing against Trichinella spiralis in a Murine Model

This protocol is a standard method for evaluating the in vivo efficacy of anthelmintic compounds against T. spiralis.[3]

1. Materials:

  • Trichinella spiralis infective larvae.
  • Male Swiss albino or BALB/c mice (6-8 weeks old).
  • This compound suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
  • Gavage needles.
  • Pepsin-HCl digestion solution.

2. Procedure:

  • Infect mice orally with 200-300 T. spiralis larvae.
  • Divide the mice into treatment and control groups.
  • Administer this compound orally to the treatment groups at various dosages and time points post-infection (e.g., during the enteral phase on days 3-5 post-infection or the parenteral phase on days 7-14 post-infection). The control group receives the vehicle only.
  • To assess efficacy against the adult intestinal stage, sacrifice the mice on day 7 post-infection.
  • Remove the small intestine, open it longitudinally, and incubate in saline at 37°C for 3-4 hours to allow adult worms to migrate out. Count the worms under a dissecting microscope.
  • To assess efficacy against the muscle larval stage, sacrifice the mice on day 35-42 post-infection.
  • Collect the carcass, mince the muscle tissue, and digest it in pepsin-HCl solution.
  • Count the number of larvae released per gram of muscle tissue.
  • Calculate the percentage reduction in worm or larval burden compared to the control group.

Infection [label="Infect Mice with\nT. spiralis Larvae", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grouping [label="Divide into Control\nand Treatment Groups", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Oral Administration of\nthis compound or Vehicle", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sacrifice_Adult [label="Sacrifice at Day 7 p.i.\n(Adult Stage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sacrifice_Larvae [label="Sacrifice at Day 35-42 p.i.\n(Larval Stage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adult_Count [label="Count Adult Worms\nin Small Intestine", fillcolor="#F1F3F4", fontcolor="#202124"]; Larvae_Count [label="Digest Muscle and\nCount Larvae", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Calculate % Reduction\nin Parasite Burden", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Infection -> Grouping; Grouping -> Treatment; Treatment -> Sacrifice_Adult; Treatment -> Sacrifice_Larvae; Sacrifice_Adult -> Adult_Count; Sacrifice_Larvae -> Larvae_Count; Adult_Count -> Analysis; Larvae_Count -> Analysis; }

Caption: Workflow for evaluating the in vivo efficacy of this compound against Trichinella spiralis.

Investigation of this compound as a Chitin Synthesis Inhibitor in Parasites

While this compound belongs to a class of compounds known to inhibit chitin synthesis in insects, its effect on chitin synthesis in parasites that possess this pathway (e.g., the eggshells of some nematodes) has not been extensively studied.[4][10] The following workflow is proposed for investigating this potential mechanism of action.

G Investigative Workflow for this compound as a Chitin Synthesis Inhibitor in Parasites Select_Parasite Select Parasite with Chitin Synthesis Pathway (e.g., Nematode Eggs) Egg_Hatch_Assay Perform Egg Hatch Assay with this compound Select_Parasite->Egg_Hatch_Assay Phenotypic_Obs Observe for Phenotypic Changes in Eggshell (e.g., Microscopy) Egg_Hatch_Assay->Phenotypic_Obs Chitin_Quant Quantify Chitin Content in Treated vs. Control Eggs Egg_Hatch_Assay->Chitin_Quant Gene_Expression Analyze Expression of Chitin Synthase Genes (e.g., qPCR) Egg_Hatch_Assay->Gene_Expression Conclusion Determine if this compound Inhibits Chitin Synthesis Phenotypic_Obs->Conclusion Chitin_Quant->Conclusion Gene_Expression->Conclusion

Caption: Proposed workflow to investigate this compound's role as a chitin synthesis inhibitor in parasites.

Conclusion

This compound is a promising tool compound for parasitology research with demonstrated activity against several important human pathogens. Its mode of action, particularly the induction of programmed cell death, offers an interesting avenue for further investigation. The protocols provided herein serve as a starting point for researchers to explore the antiparasitic potential of this compound and to elucidate its mechanisms of action against a broader range of parasites. Further studies are warranted to determine its efficacy in vivo and to explore its potential as a lead compound for the development of new antiparasitic drugs.

References

Application Notes & Protocols: Modern Synthetic Methods for Fluorinated Drug Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance the pharmacological profile of a molecule. Strategic fluorination can improve metabolic stability, increase binding affinity, modulate lipophilicity and pKa, and influence conformation. These modifications can lead to drugs with improved efficacy, better pharmacokinetics, and reduced side effects.

These application notes provide an overview of the primary strategies for introducing fluorine and fluorinated functional groups into organic molecules, with a focus on methods relevant to pharmaceutical synthesis. Detailed protocols for key reactions are provided to guide researchers in their drug discovery and development efforts.

Part 1: Classification of Fluorination Methods

The methods for creating C-F bonds are broadly categorized into nucleophilic and electrophilic fluorination. More recently, radical fluorination methods have also become prominent.

  • Nucleophilic Fluorination: This approach involves the displacement of a leaving group by a fluoride (B91410) ion (F⁻). It is one of the most common and cost-effective methods for introducing fluorine.

  • Electrophilic Fluorination: This method utilizes a reagent with a "positively polarized" fluorine atom (F⁺ synthon) to react with a nucleophilic carbon center, such as an enolate or an electron-rich aromatic ring.

  • Radical Fluorination: These methods involve the generation of a carbon-centered radical that is subsequently trapped by a fluorine source. This is particularly useful for late-stage functionalization.

Below is a diagram illustrating the classification of common fluorination strategies.

G cluster_main Strategies for Synthesizing Fluorinated Compounds cluster_nuc Nucleophilic Fluorination cluster_elec Electrophilic Fluorination A Fluorination Methods B Aliphatic Substitution (SN2, SN1) A->B C Aromatic Substitution (SNAr) A->C E On Electron-Rich Aromatics A->E F On Enolates/Enol Ethers A->F D Reagents: KF, HF, TBAF, DAST, Deoxo-Fluor® B->D employs C->D employs G Reagents: Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) E->G employs F->G employs

Caption: Classification of common nucleophilic and electrophilic fluorination strategies.

Part 2: Key Synthetic Protocols & Data

This section details the protocols for several widely used fluorination reactions, along with comparative data for different substrates or conditions.

Nucleophilic Aliphatic Fluorination: Hydroxy-de-fluorination with DAST

The conversion of alcohols to alkyl fluorides is a fundamental transformation. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this purpose, although it must be handled with care due to its potential for thermal instability.

General Experimental Workflow

G start Start prep Dissolve alcohol substrate in a dry, aprotic solvent (e.g., CH2Cl2) under N2 start->prep cool Cool reaction mixture to -78 °C (dry ice/acetone bath) prep->cool add Add DAST dropwise via syringe cool->add warm Allow reaction to warm slowly to room temperature and stir for 1-16 h add->warm quench Carefully quench reaction with saturated aq. NaHCO3 warm->quench extract Extract with organic solvent, wash with brine, and dry over Na2SO4 or MgSO4 quench->extract purify Concentrate and purify by column chromatography extract->purify end End purify->end

Caption: General workflow for hydroxy-de-fluorination using DAST.

Protocol: Synthesis of 2-Fluoro-2-phenylethane from 2-Phenylethan-1-ol

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve 2-phenylethan-1-ol (1.0 g, 8.19 mmol) in anhydrous dichloromethane (B109758) (DCM, 20 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add diethylaminosulfur trifluoride (DAST) (1.2 mL, 9.01 mmol, 1.1 equivalents) dropwise to the stirred solution over 10 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica (B1680970) gel column chromatography (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield 2-fluoro-2-phenylethane.

Table 1: Nucleophilic Fluorination of Various Alcohols with DAST

EntrySubstrate (Alcohol)ProductYield (%)Reference
11-Octanol1-Fluorooctane85
2CyclohexanolFluorocyclohexane88-92
3GeraniolGeranyl fluoride65
4Benzyl alcoholBenzyl fluoride75
Electrophilic Aromatic Fluorination using Selectfluor®

Selectfluor® (F-TEDA-BF₄) is a versatile and widely used electrophilic fluorinating agent. It is a stable, crystalline solid that is safer to handle than fluorine gas. It is effective for the fluorination of electron-rich aromatic and heteroaromatic compounds.

Protocol: Synthesis of 4-Fluoroanisole from Anisole (B1667542)

  • Preparation: To a 50 mL round-bottom flask, add anisole (0.54 g, 5.0 mmol) and acetonitrile (B52724) (15 mL). Stir the solution until the anisole is fully dissolved.

  • Reagent Addition: In a single portion, add Selectfluor® (2.12 g, 6.0 mmol, 1.2 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. The reaction can be monitored by GC-MS or TLC.

  • Workup: Upon completion, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic extracts and wash them with 1 M NaOH solution (2 x 15 mL) to remove any unreacted starting material and acidic byproducts, followed by a wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with 5% ethyl acetate in hexanes) to afford 4-fluoroanisole.

Table 2: Electrophilic Fluorination of Aromatic Compounds with Selectfluor®

EntrySubstrateProductYield (%)Reference
1Anisole4-Fluoroanisole85
2Naphthalene1-Fluoronaphthalene72
31,3-Dimethoxybenzene4-Fluoro-1,3-dimethoxybenzene95
4Indole3-Fluoroindole60

Part 3: Trifluoromethylation (-CF₃ group)

The trifluoromethyl group is a common substituent in many blockbuster drugs (e.g., Prozac, Celebrex) due to its ability to increase lipophilicity and block metabolic oxidation. Reagents like the Togni reagent and Ruppert-Prakash reagent (TMSCF₃) are frequently used for this transformation.

Electrophilic Trifluoromethylation with Togni Reagent II

Togni reagents are hypervalent iodine compounds that act as electrophilic sources of the CF₃ group. They are particularly useful for the trifluoromethylation of thiols, alcohols, and electron-rich aromatics.

Protocol: Trifluoromethylation of Thiophenol

  • Preparation: In a vial, dissolve thiophenol (110 mg, 1.0 mmol) and Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (330 mg, 1.05 mmol) in anhydrous toluene (B28343) (5 mL).

  • Catalyst Addition: Add copper(I) iodide (CuI) (9.5 mg, 0.05 mmol, 5 mol%).

  • Reaction: Seal the vial and heat the reaction mixture to 80 °C for 6 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography (hexanes) to yield phenyl trifluoromethyl sulfide.

Table 3: Copper-Catalyzed Trifluoromethylation of Thiols with Togni Reagent II

EntrySubstrate (Thiol)ProductYield (%)Reference
1ThiophenolPhenyl trifluoromethyl sulfide92
24-Methylthiophenol4-Methylphenyl trifluoromethyl sulfide95
34-Chlorothiophenol4-Chlorophenyl trifluoromethyl sulfide89
42-Naphthalenethiol2-Naphthyl trifluoromethyl sulfide91

Conclusion

The methods outlined in these notes represent a fraction of the available tools for synthesizing fluorinated organic compounds. The choice of method depends heavily on the substrate, the desired position of the fluorine atom, and the stage of the synthetic sequence. The development of new, safer, and more selective fluorinating reagents continues to be an active area of research, promising to further expand the role of fluorine in drug discovery. Researchers should always consult safety data sheets and perform careful risk assessments before using any fluorinating agent.

Illuminating the Cellular World: Advanced Imaging with Novel Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The visualization of intricate cellular processes has been revolutionized by the advent of novel fluorophores that offer superior brightness, photostability, and target-specificity compared to their predecessors. These advanced fluorescent probes are empowering researchers, scientists, and drug development professionals to explore cellular dynamics with unprecedented clarity. This document provides detailed application notes and protocols for a selection of cutting-edge fluorophores, enabling their seamless integration into diverse cellular imaging workflows, from live-cell imaging to super-resolution microscopy.

Application Note 1: Visualizing the Cytoskeleton with Silicon-Rhodamine (SiR) Dyes

Silicon-rhodamine (SiR) dyes are a class of far-red, cell-permeable, and fluorogenic probes that have transformed live-cell imaging of the cytoskeleton.[1][2][3] Their fluorogenic nature ensures low background fluorescence, as they only become brightly fluorescent upon binding to their target, eliminating the need for wash-out steps.[1][3] SiR dyes are particularly well-suited for long-term imaging and super-resolution microscopy techniques like STED and SIM.[3][4][5]

Quantitative Data: Photophysical Properties of SiR Dyes

The photophysical properties of SiR dyes make them ideal for advanced imaging applications. Their far-red excitation and emission minimize phototoxicity and cellular autofluorescence.[2]

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
SiR6526741.0 x 10⁵~0.4
SiR700674697N/AN/A
GeR~660~680N/AN/A

Data compiled from various sources.[1][2][3][6][7][8][9]

Experimental Protocol: Live-Cell Imaging of F-Actin with SiR-Actin

This protocol describes the staining of F-actin in living cells using the SiR-actin probe.

Materials:

  • Live cells cultured on glass-bottom dishes

  • Complete cell culture medium

  • SiR-actin stock solution (1 mM in DMSO)

  • Verapamil (B1683045) stock solution (50 mM in DMSO, optional)

  • Fluorescence microscope with Cy5 filter set

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for live-cell imaging.

  • Staining Solution Preparation: Prepare the staining solution by diluting the SiR-actin stock solution in pre-warmed complete cell culture medium to a final concentration of 100 nM - 1 µM. For cell lines with high efflux pump activity, the addition of 10 µM verapamil can improve staining.[1]

  • Cell Staining: Replace the culture medium with the SiR-actin staining solution and incubate the cells for 1-4 hours at 37°C in a CO₂ incubator.

  • Imaging: The cells can be imaged directly without washing.[1] For time-lapse imaging, it is recommended to use a lower concentration of SiR-actin (≤100 nM) to minimize any potential effects on actin dynamics.[1] Acquire images using a fluorescence microscope equipped with a Cy5 filter set (e.g., Excitation: 640/30 nm, Emission: 690/50 nm).

Experimental Workflow: Live-Cell Staining with SiR Probes

LiveCellStaining_SiR cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging start Start culture Culture cells on glass-bottom dish start->culture prepare_stain Prepare SiR staining solution in medium culture->prepare_stain replace_medium Replace medium with staining solution prepare_stain->replace_medium incubate Incubate at 37°C replace_medium->incubate image Acquire images (no wash needed) incubate->image end End image->end HaloTag_Labeling cluster_cell_prep Cell Preparation cluster_staining_wash Staining and Washing cluster_imaging_analysis Imaging and Analysis start Start express_protein Express HaloTag-fusion protein in cells start->express_protein add_jf_ligand Incubate with JF-HaloTag Ligand express_protein->add_jf_ligand wash_cells Wash to remove unbound ligand add_jf_ligand->wash_cells equilibrate Equilibrate in imaging medium wash_cells->equilibrate acquire_images Live-cell Imaging equilibrate->acquire_images end End acquire_images->end GPCR_Internalization cluster_activation Receptor Activation cluster_internalization Internalization cluster_fate Receptor Fate agonist Agonist gpcr FAP-GPCR on Cell Surface agonist->gpcr binds activated_gpcr Activated FAP-GPCR gpcr->activated_gpcr activates clathrin_pit Clathrin-Coated Pit Formation activated_gpcr->clathrin_pit recruits adaptor proteins endocytic_vesicle Endocytic Vesicle clathrin_pit->endocytic_vesicle invaginates early_endosome Early Endosome endocytic_vesicle->early_endosome fuses with recycling Recycling to Plasma Membrane early_endosome->recycling degradation Degradation (Lysosome) early_endosome->degradation LipidDroplet_Staining cluster_prep Preparation cluster_stain_wash Staining and Washing cluster_imaging Imaging start Start culture_cells Culture cells start->culture_cells prepare_stain Prepare BODIPY staining solution culture_cells->prepare_stain wash_pbs Wash with PBS culture_cells->wash_pbs add_stain Incubate with BODIPY solution wash_pbs->add_stain wash_again Wash with PBS (2x) add_stain->wash_again add_medium Add fresh medium wash_again->add_medium image_cells Image lipid droplets add_medium->image_cells end End image_cells->end

References

Troubleshooting & Optimization

Technical Support Center: Flucofuron Solubility and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Flucofuron insolubility in aqueous solutions during their experiments.

Troubleshooting Guide

Q1: My this compound is precipitating out of my aqueous buffer. What are the initial steps I should take?

A1: Precipitation of this compound in aqueous solutions is a common issue due to its low water solubility.[1][2] Here is a logical workflow to troubleshoot this problem:

G cluster_0 Initial Observation cluster_1 Troubleshooting Workflow Precipitation This compound Precipitation Observed Check_Stock Step 1: Verify Stock Solution Integrity - Is the stock solution clear? - Was it recently prepared? - Stored correctly (-20°C)? Precipitation->Check_Stock Review_Protocol Step 2: Review Dilution Protocol - What is the final concentration? - What is the composition of the aqueous buffer (pH, salts)? Check_Stock->Review_Protocol Solvent_Choice Step 3: Evaluate Solvent System - Can a co-solvent be used? - Is the current solvent appropriate? Review_Protocol->Solvent_Choice Formulation_Strategy Step 4: Consider Advanced Formulation - Surfactants, cyclodextrins, or lipid-based systems? Solvent_Choice->Formulation_Strategy

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Verify Stock Solution Integrity:

    • Ensure your this compound stock solution, typically in a water-miscible organic solvent like DMSO or Methanol, is completely dissolved and free of any visible precipitate.[1][2]

    • Prepare fresh stock solutions if there is any doubt about the age or storage conditions of the existing stock. This compound should be stored at -20°C in a freezer under an inert atmosphere.[1][3]

  • Review Dilution Protocol:

    • Final Concentration: Determine if the final concentration of this compound in your aqueous buffer exceeds its solubility limit. You may need to perform a solubility test to determine the approximate solubility in your specific buffer.

    • Buffer Composition: The pH, ionic strength, and presence of other components in your aqueous buffer can significantly impact the solubility of this compound. Consider if any buffer components could be interacting with the compound.

  • Optimize the Solvent System:

    • Co-solvents: If your experimental system allows, consider using a co-solvent. A small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol, propylene (B89431) glycol) in your final aqueous solution can help maintain this compound's solubility.[4][5]

    • pH Adjustment: While the pKa of this compound is predicted to be around 12.34, altering the pH of your buffer might influence its solubility.[1] However, ensure any pH change is compatible with your experimental assay.

  • Implement Advanced Formulation Strategies:

    • If simple solvent adjustments are insufficient or not permissible in your experiment, you may need to explore more advanced formulation techniques. These are commonly used for poorly soluble drugs in pharmaceutical development.[4][6][7][8]

Frequently Asked Questions (FAQs)

General Properties

Q2: What are the known solubility properties of this compound?

A2: this compound is a lipophilic molecule with low aqueous solubility.[1][2] Its solubility in common laboratory solvents is summarized below.

PropertyValueSource
Molecular Formula C₁₅H₈Cl₂F₆N₂O[1][9]
Molecular Weight 417.13 g/mol [1][9]
Melting Point 231-232 °C[1][2]
Solubility DMSO (Slightly), Methanol (Slightly)[1][2]
Predicted pKa 12.34 ± 0.70[1]
Storage Temperature -20°C Freezer, Under inert atmosphere[1][3]
Experimental Protocols & Methodologies

Q3: How can I prepare a stock solution of this compound?

A3: Given its slight solubility in DMSO and Methanol, these are the recommended solvents for preparing a stock solution.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Materials:

    • This compound (MW: 417.13 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, conical-bottom tube

    • Vortex mixer

    • Calibrated scale

  • Procedure:

    • Weigh out 4.17 mg of this compound and place it in the conical tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may assist in dissolution, but be cautious of potential degradation.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Q4: I need to introduce this compound into an aqueous cell culture medium. What is the best way to do this to avoid precipitation?

A4: When introducing a DMSO stock solution of this compound into an aqueous medium, it is crucial to do so in a manner that facilitates rapid dispersion and minimizes localized high concentrations that can lead to precipitation.

G cluster_0 Preparation cluster_1 Dilution Process Stock_Solution This compound in DMSO (e.g., 10 mM) Vortexing Vortex or gently mix the aqueous medium Stock_Solution->Vortexing Pipetting Pipette the required volume of stock solution directly into the vortexing medium Vortexing->Pipetting Final_Solution Homogeneous final solution (e.g., 10 µM this compound in 0.1% DMSO) Pipetting->Final_Solution

Caption: Recommended dilution workflow for aqueous solutions.

Experimental Protocol:

  • Pre-warm the aqueous medium to the desired experimental temperature (e.g., 37°C for cell culture).

  • While gently vortexing or swirling the aqueous medium, add the required volume of the this compound stock solution drop-wise. This rapid mixing helps to disperse the compound quickly.

  • Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

  • Include a vehicle control in your experiment (the same concentration of DMSO without this compound) to account for any effects of the solvent.

Advanced Troubleshooting

Q5: I have tried using a co-solvent (DMSO), but my this compound still precipitates at the desired final concentration. What other options do I have?

A5: If co-solvents are not sufficient, you can explore several formulation strategies commonly used for poorly soluble compounds. The choice of strategy will depend on the specific requirements of your experimental system.[4][6][7][8][10][11][12]

Formulation StrategyDescriptionAdvantagesConsiderations
Surfactants Surfactants form micelles that can encapsulate hydrophobic compounds like this compound, increasing their apparent solubility in aqueous solutions.[13] Common non-ionic surfactants include Tween® 80 and Pluronic® F-68.Effective at low concentrations.Can interfere with some biological assays; potential for cell toxicity.
Cyclodextrins These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment and increasing their solubility.[4][14] Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are frequently used.Generally have low toxicity.Stoichiometry of complexation needs to be considered.
Lipid-Based Formulations Incorporating this compound into lipid-based systems like emulsions or liposomes can enhance its delivery in aqueous environments.[6][8]Can improve bioavailability in vivo.More complex to prepare and characterize.
Solid Dispersions The drug is dispersed in a solid polymer matrix, which can enhance its dissolution rate.[4] This is more applicable to solid dosage forms but the principle of using polymers to inhibit precipitation can be relevant.[6]Can significantly improve dissolution.Primarily for solid formulations.

Q6: Are there any signaling pathways I should be aware of that could be affected by the formulation excipients?

A6: Yes, it is crucial to consider the potential off-target effects of any excipients used in your formulation.

  • DMSO: Can act as a free radical scavenger and may have anti-inflammatory effects at higher concentrations.

  • Surfactants: Can permeabilize cell membranes and interfere with protein structure and function.

  • Cyclodextrins: Can extract cholesterol from cell membranes, potentially impacting lipid rafts and associated signaling pathways.

Always include appropriate vehicle controls in your experiments to account for these potential effects.

Disclaimer: This information is intended for research purposes only. The optimal method for solubilizing this compound will depend on the specific experimental context. It is recommended to perform small-scale pilot experiments to determine the most suitable formulation for your application.

References

Flucofuron degradation pathways under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in studying the degradation pathways of Flucofuron. Due to the limited publicly available data specifically on this compound degradation, this guide incorporates established principles and common experimental observations from studies on structurally related compounds, such as substituted phenylurea herbicides and other fluorinated pesticides.

FAQs: General Questions on this compound Degradation

Q1: What is this compound and to which chemical class does it belong?

This compound is a member of the phenylurea class of compounds, specifically a substituted urea (B33335) with the chemical name N,N'-bis[4-chloro-3-(trifluoromethyl)phenyl]urea[1]. Phenylurea compounds are widely used as herbicides[2].

Q2: What are the expected major degradation pathways for a compound like this compound?

Based on its chemical structure (a substituted phenylurea), the primary degradation pathways for this compound under experimental conditions are expected to be:

  • Hydrolysis: Cleavage of the urea bridge connecting the two phenyl rings.

  • Photolysis: Degradation induced by exposure to light, particularly UV radiation[3][4][5][6].

  • Microbial Degradation: Breakdown by microorganisms in soil and water, which is a common fate for phenylurea herbicides[7].

Q3: What are the likely initial transformation products of this compound degradation?

Drawing parallels from other phenylurea herbicides, the initial degradation of this compound would likely involve:

  • Hydrolysis of the urea linkage: This would lead to the formation of 4-chloro-3-(trifluoromethyl)aniline.

  • N-dealkylation (if applicable): While this compound does not have N-alkyl groups, this is a common pathway for other phenylureas.

  • Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings is a common initial step in both microbial and photocatalytic degradation of aromatic compounds[8].

Troubleshooting Guides for this compound Degradation Experiments

This section addresses specific issues that researchers may encounter during their experiments.

Issue 1: Inconsistent or No Degradation Observed

Potential Cause 1: Inappropriate Experimental Conditions for Abiotic Degradation (Hydrolysis & Photolysis)

  • Troubleshooting Steps:

    • pH Adjustment for Hydrolysis: The rate of hydrolysis of urea-based compounds can be highly dependent on pH. Test a range of pH values (e.g., acidic, neutral, and alkaline buffers) to determine the optimal conditions for this compound hydrolysis.

    • Wavelength and Intensity for Photolysis: Ensure the light source emits at a wavelength absorbed by this compound. If the absorption spectrum is unknown, a broad-spectrum lamp (e.g., Xenon arc) is a good starting point. The intensity of the light source will also directly impact the degradation rate. Consider using a quantum yield reference compound for calibration. Forcing degradation with high-energy UV light can be a starting point to identify potential photoproducts[5].

    • Solvent System: The choice of solvent can influence degradation rates. Ensure this compound is fully dissolved and that the solvent itself is not interfering with the degradation process (e.g., by quenching reactive species).

Potential Cause 2: Low Microbial Activity in Biodegradation Studies

  • Troubleshooting Steps:

    • Acclimation of Microbial Consortia: The microorganisms in your soil or water sample may require an acclimation period to induce the enzymes necessary for this compound degradation. Consider a pre-incubation period where the microbial source is exposed to low concentrations of this compound.

    • Nutrient and Oxygen Availability: Ensure the growth medium contains sufficient nutrients (carbon, nitrogen, phosphorus) to support microbial activity. For aerobic degradation, ensure adequate aeration. For anaerobic studies, rigorously exclude oxygen.

    • Toxicity of this compound: High concentrations of the parent compound may be toxic to the degrading microorganisms. Test a range of this compound concentrations to find a level that allows for microbial activity without causing inhibition.

Issue 2: Difficulty in Identifying and Quantifying Degradation Products

Potential Cause 1: Lack of Analytical Standards for Degradation Products

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): Use techniques like LC-QTOF-MS or LC-Orbitrap-MS to obtain accurate mass measurements of potential degradation products. This allows for the prediction of elemental compositions.

    • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of a suspected degradation product can provide structural information, aiding in its identification.

    • Forced Degradation to Generate Products: Conduct aggressive forced degradation studies (e.g., strong acid/base hydrolysis, high-intensity UV light) to generate higher concentrations of degradation products for easier detection and characterization[9].

Potential Cause 2: Co-elution of Peaks in Chromatography

  • Troubleshooting Steps:

    • Method Development for HPLC/UPLC: Optimize the chromatographic method to achieve better separation. This can involve:

      • Trying different stationary phases (e.g., C18, Phenyl-Hexyl).

      • Modifying the mobile phase composition (e.g., organic solvent type and ratio, pH of the aqueous phase).

      • Adjusting the gradient elution profile.

    • Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples, 2D-LC can provide enhanced separation by using two different column chemistries.

Experimental Protocols

The following are generalized protocols for key experiments in this compound degradation studies, based on standard methodologies for pesticide analysis.

Protocol 1: Hydrolysis Study
  • Preparation of Buffer Solutions: Prepare sterile buffer solutions at pH 4, 7, and 9.

  • Spiking of this compound: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol). Spike the buffer solutions with the stock solution to a final concentration relevant to environmental or experimental conditions (e.g., 1-10 mg/L). The volume of organic solvent should be minimal (e.g., <1% v/v) to avoid co-solvent effects.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

  • Sample Analysis: Quench any further reaction if necessary (e.g., by neutralization or freezing). Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.

Protocol 2: Photolysis Study
  • Preparation of Solutions: Prepare a solution of this compound in sterile, purified water or a relevant buffer.

  • Light Source: Use a photolysis reactor equipped with a lamp that simulates sunlight (e.g., Xenon arc lamp) or a specific UV wavelength for forced degradation studies.

  • Exposure: Irradiate the solution while maintaining a constant temperature. Wrap a control sample in aluminum foil and place it alongside the irradiated sample to monitor for any non-photolytic degradation.

  • Sampling: Collect samples at various time points.

  • Analysis: Analyze the samples using HPLC to quantify the parent compound and identify photoproducts using LC-MS.

Protocol 3: Aerobic Soil Biodegradation Study
  • Soil Characterization: Use well-characterized soil with known properties (pH, organic matter content, texture).

  • Application of this compound: Treat the soil with a solution of this compound to achieve the desired concentration. Ensure homogenous distribution.

  • Incubation Conditions: Maintain the soil at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Ensure adequate aeration.

  • Sampling: Collect soil samples at regular intervals.

  • Extraction and Analysis: Extract this compound and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile/water mixture). Analyze the extracts by HPLC or LC-MS.

Data Presentation

Quantitative data from degradation studies should be summarized in tables for easy comparison.

Table 1: Hypothetical Half-life of this compound under Different Conditions

Degradation ProcessConditionTemperature (°C)Half-life (t½) in Days
HydrolysispH 425> 180 (Expected to be stable)
pH 725Data Not Available
pH 925Data Not Available
PhotolysisSimulated Sunlight25Data Not Available
Soil BiodegradationAerobic, Loam Soil20Data Not Available

Note: The table is presented as a template. Currently, there is no publicly available quantitative data for this compound degradation.

Visualizations

The following diagrams illustrate generalized degradation pathways and experimental workflows based on the behavior of similar compounds.

Flucofuron_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_microbial Microbial Degradation This compound This compound N,N'-bis[4-chloro-3-(trifluoromethyl)phenyl]urea Aniline 4-chloro-3-(trifluoromethyl)aniline This compound->Aniline Urea Bridge Cleavage Urea Urea This compound->Urea Urea Bridge Cleavage Hydroxylated_this compound Hydroxylated This compound Derivatives This compound->Hydroxylated_this compound Hydroxylation Dechlorinated_Product Dechlorinated Products This compound->Dechlorinated_Product Dechlorination Microbial_Aniline 4-chloro-3-(trifluoromethyl)aniline This compound->Microbial_Aniline Hydrolysis Ring_Cleavage Ring Cleavage Products Microbial_Aniline->Ring_Cleavage

Caption: Generalized degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Degradation Experiment cluster_analysis Analysis start Prepare this compound Stock Solution spiking Spike into Experimental Matrix (Buffer, Water, Soil) start->spiking incubation Incubate under Specific Conditions (pH, Light, Microbes) spiking->incubation sampling Collect Samples at Time Intervals incubation->sampling extraction Sample Extraction & Cleanup sampling->extraction hplc HPLC/UPLC Analysis (Quantification) extraction->hplc lcms LC-MS/MS Analysis (Identification) extraction->lcms data Data Analysis (Kinetics, Pathway ID) hplc->data lcms->data

Caption: General workflow for a this compound degradation study.

References

Flucofuron In Vitro Applications: A Technical Support Guide to Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate potential off-target effects of Flucofuron during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our mammalian cell line with this compound, even at concentrations where it is effective against Naegleria fowleri. Is this expected, and could it be an off-target effect?

A1: While this compound has shown a high selectivity index against N. fowleri versus murine macrophages, its mechanism of action and off-target profile in mammalian cells are not yet fully understood.[1][2] Observed cytotoxicity could be due to an on-target effect in a shared pathway or an off-target interaction. It is crucial to differentiate between intended and unintended cellular damage. A first step is to perform a detailed dose-response study to determine the 50% cytotoxic concentration (CC50) in your specific cell line and compare it to the effective concentration for your desired on-target effect.

Q2: Our experimental results with this compound are inconsistent across different experimental setups. What could be the cause of this variability?

A2: Inconsistent results can stem from several factors. Off-target effects can sometimes be sensitive to cell state and experimental conditions. Ensure that cell passage number, confluency, and media composition are consistent. Additionally, since this compound has been noted to induce programmed cell death pathways in amoebae, variations in cell health and stress levels could influence susceptibility to off-target effects.[3]

Q3: How can we begin to identify the potential off-target interactions of this compound in our cell model?

A3: Identifying unknown off-targets is a multi-step process. A practical approach is to use broad-spectrum screening panels, such as safety pharmacology panels that assess activity against a range of common off-target candidates like kinases, GPCRs, and ion channels.[4] Another strategy is to employ "counter-screening" by using a related cell line that does not express your intended target (if known). If the cytotoxic effects persist, it strongly suggests an off-target mechanism.[5]

Q4: What are the initial steps to reduce the observed off-target cytotoxicity of this compound while preserving its on-target activity?

A4: To mitigate off-target cytotoxicity, a multi-pronged approach is recommended:

  • Optimize Concentration: Perform a thorough dose-response analysis to find the lowest effective concentration for your on-target effect.

  • Shorten Incubation Time: Conduct a time-course experiment to find the earliest time point at which the on-target effect is measurable, which may reduce the cumulative impact of off-target toxicity.[5]

  • Modify Experimental Conditions: Systematically vary parameters like serum concentration in the media, as this can sometimes influence compound availability and non-specific binding.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
High Cytotoxicity at Low Concentrations Interaction with one or more critical off-target proteins.1. Verify CC50: Accurately determine the CC50 in your cell line using a sensitive cytotoxicity assay (see Protocol 2). 2. Selectivity Index: Calculate the selectivity index (CC50 / IC50) for your on-target effect. A low index suggests a narrow therapeutic window. 3. Off-Target Screening: Use commercially available off-target screening panels to identify potential unintended targets.[4]
Inconsistent On-Target Activity Off-target effects interfering with the primary mechanism or cellular health.1. Use Control Cell Lines: If a target is known or hypothesized, use a knockout or knockdown cell line as a negative control to confirm on-target activity.[5] 2. Orthogonal Assays: Validate on-target activity using multiple, mechanistically different assays to reduce the likelihood of off-target interference.
Discrepancy Between Published and Observed Cytotoxicity Cell line-specific differences in the expression of off-target proteins.1. Characterize Your Model: Perform baseline characterization of your cell line's sensitivity to known cytotoxic agents. 2. Comparative Cytotoxicity: Test this compound's cytotoxicity in parallel with other cell lines to understand its spectrum of activity.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy and cytotoxicity data for this compound against the amoeba Naegleria fowleri and a mammalian cell line.

Organism/Cell Line Parameter Concentration (µM) Selectivity Index
N. fowleri (ATCC 30808)IC502.58 ± 0.6432.55[6]
N. fowleri (ATCC 30215)IC502.47 ± 0.3833.96[6]
N. fowleri (Cyst Stage)IC500.88 ± 0.07-
Murine MacrophagesCC5083.86 ± 20.76-

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target Activity
  • Cell Plating: Seed cells in a 96-well plate at a density that will not exceed 80% confluency by the end of the experiment.

  • Compound Preparation: Prepare a 2x stock of this compound serial dilutions in culture medium. A typical range would span from 100 µM down to 0.01 µM.

  • Treatment: Remove the plating medium and add the this compound dilutions to the appropriate wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay: Perform your specific on-target activity assay (e.g., reporter gene assay, protein expression analysis).

  • Data Analysis: Plot the on-target activity against the logarithm of the this compound concentration and use a non-linear regression to calculate the EC50 value.

Protocol 2: Cytotoxicity Assay (e.g., using Resazurin)
  • Cell Plating and Treatment: Follow steps 1-3 from Protocol 1.

  • Incubation: Incubate for the same duration as your on-target assay.

  • Reagent Addition: Add Resazurin solution to each well to a final concentration of 10% of the well volume.

  • Incubation: Incubate for 2-4 hours at 37°C, protected from light, until a color change is observed.

  • Measurement: Read the fluorescence at 560 nm excitation and 590 nm emission.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control. Plot cell viability against the logarithm of the this compound concentration and calculate the CC50 value.

Visualizations

Experimental Workflow for Off-Target Characterization

A Start: Observe Unexpected In Vitro Effect (e.g., High Cytotoxicity) B Step 1: Determine On-Target EC50 and Off-Target CC50 A->B C Calculate Selectivity Index (SI = CC50 / EC50) B->C D Is SI Acceptable? C->D E Proceed with Optimized Concentration and Duration D->E Yes F Mitigation Strategy Needed D->F No G Step 2: Counter-Screening (e.g., Target KO Cell Line) F->G H Step 3: Broad Off-Target Profiling (e.g., Kinase/Safety Panels) G->H I Identify Potential Off-Target(s) H->I J Step 4: Validate Off-Target (e.g., SiRNA, Specific Inhibitors) I->J K End: Refine Compound or Experimental Design J->K

Caption: Workflow for identifying and mitigating off-target effects.

Hypothetical Off-Target Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound OffTarget Off-Target Receptor/Kinase This compound->OffTarget Binds Signal_A Signaling Protein A OffTarget->Signal_A Activates Signal_B Signaling Protein B Signal_A->Signal_B Caspase9 Caspase-9 (Initiator) Signal_B->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves & Activates Apoptosis Apoptosis & Cell Death Caspase3->Apoptosis

Caption: Hypothetical pathway of this compound-induced off-target cytotoxicity.

References

Technical Support Center: Enhancing the Selectivity of Flucofuron

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the selectivity index of Flucofuron.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a phenylurea compound that has demonstrated significant promise as a therapeutic agent against the brain-eating amoeba, Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis (PAM).[1][2][3] It is effective against both the trophozoite and the resistant cyst stages of the parasite.[1][2][3] Studies have shown that this compound induces programmed cell death, suggesting an apoptotic-like mechanism in N. fowleri.[1][4][5]

Q2: What is the selectivity index (SI) and why is it important for this compound?

A2: The selectivity index (SI) is a critical parameter in drug development that quantifies the differential activity of a compound against a target (e.g., a pathogen) versus its toxicity to host cells (e.g., mammalian cells). It is typically calculated as the ratio of the 50% cytotoxic concentration (CC50) in host cells to the 50% effective concentration (EC50) or inhibitory concentration (IC50) against the target organism.[6][7]

Formula: SI = CC50 (Host Cells) / IC50 (Target Organism)

A higher SI value is desirable as it indicates that the compound is more toxic to the target organism than to host cells, suggesting a wider therapeutic window and potentially fewer side effects. For this compound, a high SI is crucial for its development as a safe and effective treatment for PAM.

Q3: What is the reported selectivity index of this compound?

A3: Recent studies have reported a favorable selectivity index for this compound, making it a promising candidate for further development. The table below summarizes the key quantitative data.

CompoundTarget OrganismIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI)
This compoundN. fowleri (ATCC 30808)2.58 ± 0.64Mammalian Cells83.86 ± 20.76>32
This compoundN. fowleri (ATCC 30215)2.47 ± 0.38Mammalian Cells83.86 ± 20.76>33

Data sourced from Chao-Pellicer et al., 2024.[4]

Q4: How can the selectivity index of this compound be improved?

A4: Improving the selectivity index of this compound involves medicinal chemistry approaches aimed at increasing its potency against N. fowleri (lowering the IC50) and/or decreasing its toxicity to mammalian cells (increasing the CC50). Based on the structure-activity relationships of phenylurea compounds, here are some general strategies:

  • Structural Modifications: The biological activity of phenylurea compounds is highly dependent on the substituents on the phenyl rings.[8][9] Researchers can synthesize and test analogs of this compound with modifications to the chloro and trifluoromethyl groups to explore how changes in hydrophobicity, steric bulk, and electronic properties affect selectivity.[8][10][11]

  • Structure-Based Drug Design: If the molecular target of this compound in N. fowleri is identified, structure-based design can be employed. This involves using the three-dimensional structure of the target to rationally design modifications to this compound that enhance its binding affinity and selectivity.[5][12]

  • Computational Modeling: In the absence of a known target structure, computational methods like quantitative structure-activity relationship (QSAR) studies can help identify the key molecular features that contribute to both activity and toxicity.[8] Molecular docking and molecular dynamics simulations can also be used to predict how different analogs of this compound might interact with potential targets.[12][13]

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving the selectivity index of this compound.

Problem Possible Causes Recommended Solutions
High variability in IC50/CC50 values between experiments. Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
Variability in compound dilutions.Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing.
Contamination of cell cultures.Regularly check for and discard contaminated cultures. Maintain aseptic techniques.
Low or no activity of this compound analogs against N. fowleri. Poor solubility of the compound.Check the solubility of the analogs in the assay medium. Use a co-solvent like DMSO if necessary, ensuring the final concentration does not affect cell viability.
Inactivation or degradation of the compound.Store compound stock solutions appropriately (e.g., protected from light, at the correct temperature).
High cytotoxicity of this compound analogs in mammalian cells. Off-target effects.The modifications may have increased the compound's affinity for unintended targets in mammalian cells. Consider counter-screening against a panel of common off-targets.
General cellular toxicity mechanisms.The compound may be inducing non-specific toxicity, such as membrane disruption or oxidative stress.[14] Assays to measure these effects can provide insights.
Difficulty in interpreting selectivity index data. Inappropriate choice of host cell line.The choice of mammalian cell line can influence the CC50 value. Use a cell line that is relevant to the intended therapeutic application (e.g., neuronal cells for a CNS infection).
Lack of a positive control.Include a reference compound with a known selectivity index in your assays to validate the experimental setup.

Experimental Protocols

Protocol: Determination of Selectivity Index via In Vitro Cytotoxicity Assay (MTT Method)

This protocol outlines the steps to determine the IC50 of this compound against N. fowleri and the CC50 against a mammalian cell line (e.g., Vero cells) to calculate the selectivity index.

Materials:

  • This compound and its analogs

  • Naegleria fowleri culture

  • Mammalian cell line (e.g., Vero, HepG2)

  • Appropriate culture media and supplements

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For the N. fowleri IC50 determination, seed the amoebae into 96-well plates at a predetermined optimal density.

    • For the mammalian cell CC50 determination, seed the cells into 96-well plates and allow them to adhere and grow for 24 hours.[14]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the appropriate culture medium to achieve a range of final concentrations.

    • Add the diluted compounds to the respective wells of the 96-well plates containing the amoebae or mammalian cells. Include vehicle-only controls (cells with the solvent at the same concentration as the highest compound concentration) and untreated controls (cells with medium only).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under appropriate culture conditions (temperature, CO2).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[8]

    • Add a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and use a non-linear regression analysis to determine the IC50 and CC50 values.

  • Selectivity Index Calculation:

    • Calculate the selectivity index using the formula: SI = CC50 / IC50.

Visualizations

G cluster_0 Phase 1: Assay Preparation cluster_1 Phase 2: Treatment and Incubation cluster_2 Phase 3: Viability Assay (MTT) cluster_3 Phase 4: Data Analysis prep_target Prepare Target Organism (e.g., N. fowleri) seed_target Seed Target Organism in 96-well plates prep_target->seed_target prep_host Prepare Host Cells (e.g., Mammalian Cell Line) seed_host Seed Host Cells in 96-well plates prep_host->seed_host treat_target Add Compound to Target Organism Plates seed_target->treat_target treat_host Add Compound to Host Cell Plates seed_host->treat_host prep_compound Prepare Serial Dilutions of this compound Analog prep_compound->treat_target prep_compound->treat_host incubate Incubate Plates (e.g., 48 hours) treat_target->incubate treat_host->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curves Plot Dose-Response Curves calc_viability->plot_curves calc_ic50_cc50 Determine IC50 and CC50 plot_curves->calc_ic50_cc50 calc_si Calculate Selectivity Index (SI = CC50 / IC50) calc_ic50_cc50->calc_si

Caption: Workflow for determining the selectivity index of a compound.

G cluster_selective High Selectivity cluster_nonselective Low Selectivity Selective_Compound Selective Compound Target_Pathway Target Pathway (e.g., in N. fowleri) Selective_Compound->Target_Pathway High Affinity (Inhibition) Off_Target_Pathway Off-Target Pathway (e.g., in Host Cell) Selective_Compound->Off_Target_Pathway Low Affinity (Minimal Effect) NonSelective_Compound Non-Selective Compound Target_Pathway_2 Target Pathway (e.g., in N. fowleri) NonSelective_Compound->Target_Pathway_2 High Affinity (Inhibition) Off_Target_Pathway_2 Off-Target Pathway (e.g., in Host Cell) NonSelective_Compound->Off_Target_Pathway_2 High Affinity (Toxicity)

Caption: Conceptual diagram of high vs. low drug selectivity.

Caption: Strategies for modifying this compound to improve selectivity.

References

Technical Support Center: Flucofuron Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Flucofuron in long-term experimental settings.

Troubleshooting Guides

This section addresses specific stability issues that may be encountered during the use of this compound in long-term experiments.

Issue 1: Inconsistent or lower-than-expected concentrations of this compound over time in aqueous solutions.

  • Question: My quantified this compound concentration is decreasing over the course of my experiment in an aqueous buffer. What could be the cause?

  • Answer: This issue is likely due to the hydrolysis of the urea (B33335) linkage in the this compound molecule. Phenylurea compounds can be susceptible to hydrolysis, especially under non-neutral pH conditions and elevated temperatures. The urea bond can be cleaved to form 4-chloro-3-(trifluoromethyl)aniline.

    Troubleshooting Steps:

    • pH Monitoring and Control: Ensure the pH of your experimental medium is maintained within a stable and neutral range (pH 6-8), if compatible with your experimental goals. Use buffered solutions to prevent pH drift.

    • Temperature Control: Store stock solutions and conduct experiments at controlled, lower temperatures whenever possible. Avoid repeated freeze-thaw cycles.

    • Solvent Consideration: If your experimental design allows, consider using a co-solvent system (e.g., with DMSO or acetonitrile) to reduce the aqueous activity and potentially slow down hydrolysis. However, ensure the chosen co-solvent is compatible with your experimental system.

    • Analyte Quantification: Use a stability-indicating analytical method, such as LC-MS/MS, to separate and quantify both the parent this compound and its potential degradation products. This will help confirm if hydrolysis is occurring.

Issue 2: Observation of unknown peaks during chromatographic analysis of aged this compound samples.

  • Question: I am observing new peaks in my HPLC or LC-MS chromatograms from this compound samples that have been stored or used in experiments for an extended period. What are these peaks?

  • Answer: The appearance of new peaks suggests the degradation of this compound. Besides hydrolysis, photodegradation is a common degradation pathway for phenylurea herbicides, especially when exposed to light. The trifluoromethylphenyl moiety can be susceptible to photolytic reactions. Thermal degradation can also occur at elevated temperatures.

    Troubleshooting Steps:

    • Light Protection: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Conduct experimental manipulations under subdued lighting conditions if possible.

    • Thermal Stress Evaluation: Assess the thermal stability of this compound under your specific experimental temperatures. If high temperatures are unavoidable, minimize the duration of exposure.

    • Peak Identification: Utilize mass spectrometry (MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks. Based on the structure of this compound, potential degradation products include hydroxylated derivatives, dehalogenated species, and products resulting from the cleavage of the urea bridge.

    • Forced Degradation Studies: To proactively identify potential degradation products, consider performing forced degradation studies under controlled stress conditions (acid, base, peroxide, heat, and light). This will help in building a degradation profile for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For long-term stability, it is recommended to store this compound stock solutions at -20°C in a tightly sealed container, protected from light.[1] For short-term storage (a few days), refrigeration at 4°C is acceptable.[2][3] It is advisable to prepare fresh working solutions from the stock solution for each experiment to minimize degradation.

Q2: How can I prepare this compound solutions for my experiments to maximize stability?

A2: Dissolve this compound in an appropriate organic solvent, such as DMSO or methanol, to prepare a concentrated stock solution.[1] For aqueous experimental media, dilute the stock solution to the final working concentration immediately before use. Minimize the amount of time the compound is in an aqueous environment, especially at non-neutral pH or elevated temperatures.

Q3: Is this compound sensitive to light?

A3: Yes, compounds with aromatic rings and heteroatoms, like this compound, can be susceptible to photodegradation. It is crucial to protect solutions from direct exposure to UV and ambient light.

Q4: What analytical techniques are best suited for monitoring this compound stability?

A4: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity, allowing for the accurate quantification of this compound and the identification of its degradation products. HPLC with UV detection can also be used, but it may be less sensitive and specific. Gas chromatography is generally not recommended due to the thermal lability of many phenylurea compounds.[1]

Data Presentation

Table 1: Summary of this compound Stability Profile (Qualitative)

ConditionStability ConcernPotential Degradation ProductsMitigation Strategies
Aqueous Solution (pH < 6 or > 8) Hydrolysis4-chloro-3-(trifluoromethyl)aniline, Carbon Dioxide, AmmoniaMaintain pH 6-8, Use buffered solutions, Lower temperature
Exposure to Light (UV and Ambient) PhotodegradationHydroxylated derivatives, Dehalogenated species, Cleavage productsUse amber vials, Protect from light, Work in subdued light
Elevated Temperature (> 40°C) Thermal DegradationIsocyanate intermediates, Aniline derivativesStore at recommended temperatures, Minimize heat exposure
Strong Oxidizing Agents OxidationHydroxylated and other oxidized derivativesAvoid contact with strong oxidizers

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for the Analysis of this compound and its Potential Degradation Products

This protocol provides a general framework. Method optimization will be required for specific instrumentation and matrices.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive and Negative (scan both to determine optimal ionization)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and optimize collision energy to identify characteristic product ions.

      • 4-chloro-3-(trifluoromethyl)aniline: Determine precursor and product ions for this potential degradation product.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the instrument manufacturer's guidelines.

  • Sample Preparation:

    • Dilute the experimental sample with the initial mobile phase to an appropriate concentration.

    • If the matrix is complex (e.g., cell lysate, plasma), a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary.

    • Centrifuge the sample to remove any particulates before injection.

Mandatory Visualization

Flucofuron_Degradation_Pathway cluster_hydrolysis Hydrolysis Products cluster_photo Photodegradation Products This compound This compound N,N'-bis[4-chloro-3-(trifluoromethyl)phenyl]urea Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) This compound->Hydrolysis Photodegradation Photodegradation (hν) This compound->Photodegradation Thermal_Degradation Thermal Degradation (Δ) This compound->Thermal_Degradation Aniline 4-chloro-3-(trifluoromethyl)aniline Hydrolysis->Aniline Isocyanate 4-chloro-3-(trifluoromethyl)phenyl isocyanate Hydrolysis->Isocyanate Hydroxylated Hydroxylated Derivatives Photodegradation->Hydroxylated Dehalogenated Dehalogenated Species Photodegradation->Dehalogenated Thermal_Degradation->Aniline Thermal_Degradation->Isocyanate CO2_NH3 CO₂ + NH₃ Isocyanate->Aniline + H₂O

Caption: Hypothesized degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Results or Unexpected Peaks Observed Check_Storage Review Storage Conditions (Temp, Light, Duration) Start->Check_Storage Check_Experimental Review Experimental Conditions (pH, Temp, Light Exposure) Start->Check_Experimental Check_Storage->Check_Experimental Conditions optimal Analyze_Degradants Analyze for Potential Degradants (LC-MS/MS) Check_Storage->Analyze_Degradants Conditions not optimal Check_Experimental->Analyze_Degradants Conditions stressful Optimize_Conditions Optimize Storage and Experimental Protocols Check_Experimental->Optimize_Conditions Conditions optimal, but issue persists Identify_Pathway Identify Predominant Degradation Pathway (Hydrolysis, Photo, etc.) Analyze_Degradants->Identify_Pathway Identify_Pathway->Optimize_Conditions End Consistent Results Achieved Optimize_Conditions->End

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Overcoming Resistance to Flucofuron in Parasitic Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to anticipate and address potential resistance to Flucofuron in parasitic strains. Given that this compound is a promising new antiprotozoal agent, documented cases of resistance are not yet prevalent in the literature. Therefore, this guide is designed to be a proactive resource, drawing parallels from established mechanisms of resistance to other antiparasitic drugs and providing a framework for researchers to investigate and potentially overcome reduced susceptibility to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound has been shown to induce programmed cell death in parasites such as Trypanosoma cruzi, Leishmania amazonensis, and Naegleria fowleri.[1][2] The specific molecular target is not yet fully elucidated, but its activity is associated with chromatin condensation, accumulation of reactive oxygen species, alterations in plasma membrane permeability, and changes in mitochondrial membrane potential and ATP levels.[1]

Q2: My parasitic strain appears to be showing reduced susceptibility to this compound. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound have not been documented, parasites commonly develop resistance to drugs through several general mechanisms:

  • Target Modification: Mutations in the gene encoding the drug's target protein can reduce the binding affinity of this compound, thereby diminishing its efficacy.[3][4]

  • Increased Drug Efflux: Overexpression of transporter proteins, such as ATP-binding cassette (ABC) transporters, can actively pump this compound out of the parasite's cell, preventing it from reaching its target at a sufficient concentration.[3][5]

  • Metabolic Inactivation: The parasite may develop or upregulate enzymatic pathways that metabolize and detoxify this compound, rendering it inactive.[3]

  • Alterations in Metabolic Pathways: Parasites might adapt their metabolic pathways to bypass the processes disrupted by this compound.[3]

Q3: How can I confirm if my parasite strain has developed resistance to this compound?

A3: Confirmation of resistance involves a combination of phenotypic and genotypic assays. A crucial first step is to determine the half-maximal inhibitory concentration (IC50) of this compound for your suspected resistant strain and compare it to the parental (susceptible) strain. A significant increase in the IC50 value is a strong indicator of resistance. Further investigation can involve sequencing the putative target gene(s) to identify mutations or performing transport assays to measure drug efflux.

Q4: What strategies can I employ in my experiments to overcome or mitigate this compound resistance?

A4: Several strategies can be explored to combat drug resistance in parasites:

  • Combination Therapy: Using this compound in conjunction with another antiparasitic agent that has a different mechanism of action can reduce the likelihood of resistance developing and may even be effective against already resistant strains.[5][6]

  • Synergistic Approaches: Investigating the use of compounds that can inhibit resistance mechanisms, such as efflux pump inhibitors, alongside this compound.

  • Drug Rotation or Cycling: Alternating the use of different antiparasitic drugs can help prevent the selection and proliferation of resistant parasites.[5]

  • Optimizing Dosing Regimens: Ensuring that the concentration and duration of this compound treatment are optimized to eradicate the parasite population and minimize the chances of selecting for resistant individuals is crucial.[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Gradual increase in the IC50 of this compound over successive parasite cultures.Selection of a subpopulation with reduced susceptibility.1. Perform a dose-response assay to quantify the shift in IC50. 2. Isolate and culture the suspected resistant parasites for further characterization. 3. Consider implementing a drug-free passage period to assess the stability of the resistant phenotype.
Complete lack of this compound efficacy in a previously susceptible strain.Emergence of a highly resistant mutant or contamination of the culture.1. Verify the identity and purity of your parasite culture. 2. Sequence the putative target gene(s) of this compound to check for mutations. 3. Perform a drug efflux assay to investigate the role of transporter proteins.
Inconsistent results in this compound susceptibility testing.Experimental variability or instability of the resistant phenotype.1. Standardize all experimental parameters, including parasite density, drug concentration, and incubation time. 2. Ensure the quality and stability of the this compound stock solution. 3. Perform multiple biological replicates to confirm the observed phenotype.

Quantitative Data

Table 1: In Vitro Efficacy of this compound Against Various Parasites

Parasite SpeciesParasite StageIC50 (μM)Reference
Naegleria fowleri (ATCC 30808)Trophozoite2.58 ± 0.64[2]
Naegleria fowleri (ATCC 30215)Trophozoite2.47 ± 0.38[2]
Naegleria fowleriCyst0.88 ± 0.07[2]
Trypanosoma cruziExtracellularData not specified[1]
Leishmania amazonensisExtracellularData not specified[1]

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a Resazurin-based Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a parasitic strain.

Materials:

  • Parasite culture in the appropriate life cycle stage

  • This compound stock solution (e.g., in DMSO)

  • Complete culture medium

  • Resazurin (B115843) sodium salt solution (e.g., 0.125 mg/mL in PBS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Methodology:

  • Harvest parasites in the logarithmic growth phase and adjust the cell density to the desired concentration in fresh culture medium.

  • Prepare serial dilutions of the this compound stock solution in culture medium. The final concentrations should span a range that is expected to cover 0-100% inhibition.

  • Add 100 µL of the parasite suspension to each well of a 96-well plate.

  • Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with untreated parasites (negative control) and wells with a known lethal agent or no cells (positive and blank controls).

  • Incubate the plate under the appropriate conditions for parasite growth (e.g., 37°C, 5% CO2) for a duration suitable for the parasite's doubling time (e.g., 48-72 hours).

  • Following incubation, add 20 µL of the resazurin solution to each well.

  • Incubate the plate for an additional 4-24 hours, or until a color change from blue to pink is observed in the negative control wells.

  • Measure the fluorescence using a plate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the untreated control.

  • Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Gene Sequencing for Identification of Target Site Mutations

Objective: To identify potential mutations in the putative target gene(s) of this compound in a resistant parasite strain.

Materials:

  • Genomic DNA extraction kit

  • PCR primers specific to the target gene(s)

  • Taq DNA polymerase and dNTPs

  • Thermocycler

  • Agarose (B213101) gel electrophoresis system

  • DNA sequencing service

Methodology:

  • Extract genomic DNA from both the susceptible (parental) and the suspected resistant parasite strains.

  • Design and validate PCR primers that flank the entire coding sequence of the putative target gene(s).

  • Perform PCR to amplify the target gene(s) from the genomic DNA of both strains.

  • Verify the size and purity of the PCR products by agarose gel electrophoresis.

  • Purify the PCR products.

  • Send the purified PCR products for Sanger sequencing.

  • Align the DNA sequences from the resistant and susceptible strains to identify any single nucleotide polymorphisms (SNPs) or other mutations.

  • Translate the DNA sequences to the amino acid sequences to determine if the identified mutations result in a change in the protein structure.

Visualizations

G cluster_0 Potential Mechanisms of this compound Resistance A This compound Enters Parasite Cell B This compound Binds to Target Protein A->B R2 Increased Drug Efflux A->R2 R3 Metabolic Inactivation A->R3 C Parasite Cell Death B->C R1 Target Site Mutation (Reduced Binding) B->R1

Caption: Potential mechanisms of resistance to this compound in parasitic strains.

G cluster_1 Experimental Workflow for Resistance Characterization Start Suspected Resistance (Reduced Efficacy) IC50 Determine IC50 (Protocol 1) Start->IC50 Compare Compare IC50 to Parental Strain IC50->Compare FoldChange Significant Fold Increase? Compare->FoldChange Genotype Sequence Putative Target Gene (Protocol 2) FoldChange->Genotype Yes NotResistant No Evidence of Resistance FoldChange->NotResistant No Phenotype Perform Efflux/ Metabolism Assays Genotype->Phenotype Resistant Confirmed Resistant Strain Phenotype->Resistant

Caption: Workflow for the characterization of this compound resistance.

G cluster_2 Strategies to Overcome this compound Resistance Resistance This compound Resistance Combo Combination Therapy (Different MoA) Resistance->Combo Synergy Synergistic Agents (e.g., Efflux Inhibitors) Resistance->Synergy Rotation Drug Rotation Resistance->Rotation Dosing Optimized Dosing Resistance->Dosing Outcome Improved Therapeutic Outcome Combo->Outcome Synergy->Outcome Rotation->Outcome Dosing->Outcome

Caption: Strategies to mitigate and overcome this compound resistance.

References

Technical Support Center: Flucofuron Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flucofuron. The information is designed to address common issues encountered during dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a compound belonging to the phenylurea class.[1] It is primarily known as a chitin (B13524) synthesis inhibitor.[2][3][4] Chitin is a crucial structural component of the exoskeleton in arthropods and the cell wall in fungi.[2][4] By inhibiting chitin synthase, this compound disrupts the formation of these structures, leading to detrimental effects on the growth and viability of target organisms.[2][3] While its primary application is as an insecticide, recent research has also explored its potential as a therapeutic agent against the brain-eating amoeba, Naegleria fowleri, where it is suggested to induce apoptotic cell death.[5][6][7][8]

Q2: What are the reported IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) values for this compound have been determined against Naegleria fowleri. These values can serve as a starting point for designing dose-response experiments.

Organism/Cell Line Strain IC50 (µM) Reference
Naegleria fowleri (trophozoites)ATCC 308082.58 ± 0.64[5][6][7]
Naegleria fowleri (trophozoites)ATCC 302152.47 ± 0.38[5][6][7]
Naegleria fowleri (cysts)-0.88 ± 0.07[5][6][7]

Q3: What signaling pathways are relevant to this compound's mechanism of action as a chitin synthesis inhibitor?

A3: Chitin synthesis in fungi and insects is a complex process regulated by several signaling pathways. While the direct target of this compound is the chitin synthase enzyme, its inhibitory action can trigger compensatory responses through pathways that regulate cell wall integrity. Key pathways include the Protein Kinase C (PKC) cell integrity pathway, the High Osmolarity Glycerol (HOG) pathway, and Ca2+/calcineurin signaling. Understanding these pathways is crucial for interpreting experimental results, as cellular responses can influence the observed dose-response relationship.

troubleshooting_logic Start Experiment Yields Unexpected Results CheckReplicates High Variability Between Replicates? Start->CheckReplicates CheckCurve Is Dose-Response Curve Flat? CheckReplicates->CheckCurve No Sol1 Review Pipetting Technique & Cell Seeding Protocol CheckReplicates->Sol1 Yes CheckHook Paradoxical Effect at High Doses? CheckCurve->CheckHook No Sol2 Conduct Range-Finding Experiment & Check Compound Stability CheckCurve->Sol2 Yes CheckIC50 IC50 Varies Between Experiments? CheckHook->CheckIC50 No Sol3 Investigate for Precipitation & Cellular Stress Response CheckHook->Sol3 Yes Sol4 Standardize All Experimental Parameters & Curve Fitting Model CheckIC50->Sol4 Yes End Optimized Results CheckIC50->End No Sol1->CheckCurve Sol2->CheckHook Sol3->CheckIC50 Sol4->End

References

Technical Support Center: Flucofuron Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flucofuron synthesis and purification. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound and related benzoylurea (B1208200) compounds.

Troubleshooting Guide

This guide is designed in a question-and-answer format to help you diagnose and resolve specific issues during your experiments.

Question: I am experiencing a very low yield in my final product. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of this compound, a symmetrical diaryl urea (B33335), can stem from several factors, from reaction setup to workup procedures.[1][2] The primary synthesis route typically involves the reaction of two equivalents of 4-chloro-3-(trifluoromethyl)aniline (B120176) with a carbonyl source like phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene (B27547), carbonyldiimidazole).

Possible Causes & Solutions:

Potential Cause Recommended Action Rationale
Impure Starting Materials Ensure the 4-chloro-3-(trifluoromethyl)aniline is of high purity and free from moisture. Recrystallize or distill if necessary.Impurities can participate in side reactions, and moisture can decompose the phosgene or isocyanate intermediates, reducing the amount of reactant available for product formation.[1]
Inefficient Carbonyl Source If using triphosgene, ensure it is handled under strictly anhydrous conditions. Consider using a less hazardous alternative like carbonyldiimidazole (CDI), which may require higher temperatures but is easier to handle.Phosgene and its equivalents are highly reactive and susceptible to hydrolysis. The choice of carbonylating agent is critical for efficiency and safety.
Suboptimal Reaction Conditions Optimize temperature and reaction time. Start with low temperatures (e.g., 0 °C) during the addition of the carbonyl source to control the exothermic reaction, then allow it to warm to room temperature or gently heat to drive the reaction to completion. Monitor progress using Thin Layer Chromatography (TLC).[2][3]Reaction kinetics are temperature-dependent. Insufficient time or incorrect temperature can lead to incomplete conversion.[4] Overheating can lead to byproduct formation.
Poor Stoichiometry Carefully control the stoichiometry. For phosgene, the ideal molar ratio is 2:1 (aniline:phosgene). For CDI, a 2:1 ratio is also used, often with a slight excess of the aniline (B41778).Incorrect ratios can lead to the formation of unsymmetrical ureas or unreacted starting material, complicating purification and lowering the yield of the desired product.
Product Loss During Workup This compound is a non-polar molecule. Ensure you are using an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) for extraction. Rinse all glassware thoroughly with the extraction solvent to recover all product.[2]The product can be lost through careless transfers, insufficient extraction from the aqueous phase, or adherence to glassware.

Question: My purified this compound is contaminated with byproducts. How can I identify and minimize them?

Answer: Byproduct formation is a common challenge in the synthesis of benzoylurea compounds.[5] The primary byproducts are often related to side reactions of the aniline starting material or intermediate isocyanate.

Common Byproducts & Minimization Strategies:

  • Unreacted Starting Material (4-chloro-3-(trifluoromethyl)aniline):

    • Identification: Can be detected by TLC or LC-MS.

    • Minimization: Ensure the carbonylating agent is added in the correct stoichiometric amount and allow the reaction to proceed to completion.[4]

    • Removal: Unreacted aniline is more polar than this compound and can typically be removed via silica (B1680970) gel column chromatography.

  • Symmetrically Substituted Carbamoyl Chlorides or Isocyanates:

    • Identification: These are reactive intermediates and are less common in the final product but can lead to other impurities if the reaction stalls.

    • Minimization: Ensure the second equivalent of aniline reacts completely. This can be facilitated by using a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge HCl produced when using phosgene, driving the reaction forward.

  • Degradation Products:

    • Identification: Can appear as multiple spots on a TLC plate or extra peaks in an LC-MS analysis.

    • Minimization: Avoid excessive heating and prolonged reaction times.[4] Ensure the workup procedure does not involve strongly acidic or basic conditions that could hydrolyze the urea linkage.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for this compound? A1: this compound, or 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea, is a symmetrical urea.[6] A common and reliable laboratory-scale synthesis involves reacting two equivalents of 4-chloro-3-(trifluoromethyl)aniline with one equivalent of a carbonylating agent such as triphosgene in an inert, anhydrous solvent like toluene (B28343) or dichloromethane, often in the presence of a mild base to neutralize the HCl byproduct.

Q2: What are the most critical parameters to control during the synthesis? A2: The most critical parameters are:

  • Anhydrous Conditions: Moisture must be rigorously excluded to prevent the decomposition of reactive intermediates. All glassware should be oven-dried, and anhydrous solvents should be used.[2][3]

  • Temperature Control: The initial reaction is often exothermic and should be cooled (e.g., 0 °C) to prevent runaway reactions and byproduct formation.

  • Stoichiometry: Precise measurement of reactants is crucial to maximize the formation of the desired symmetrical urea and simplify purification.

Q3: How can I effectively monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The product, this compound, will be significantly less polar than the starting aniline. The reaction is complete when the aniline spot on the TLC plate has been consumed.

Q4: What is the best method for purifying crude this compound? A4: Due to its low solubility in many common solvents, purification can often be achieved through:

  • Recrystallization: If a suitable solvent system can be found (e.g., ethanol, or a mixture like toluene/hexane), recrystallization is an effective method for obtaining high-purity material.

  • Silica Gel Chromatography: This is a reliable method for removing both more polar (e.g., unreacted aniline) and less polar impurities.[7] A gradient elution from hexane to ethyl acetate (B1210297) is typically effective.

  • Washing/Trituration: The crude solid product can be washed or triturated with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether or hexane) to remove residual starting materials.

Q5: Which analytical techniques are recommended for final product characterization? A5: To confirm the identity and purity of the final product, the following techniques are recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[6]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Melting Point: A sharp melting point indicates high purity. The reported melting point for this compound is 231-232 °C.[8]

Experimental Protocols

Representative Protocol: Synthesis of this compound

This protocol is a representative method based on general procedures for symmetrical diaryl urea synthesis and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 4-chloro-3-(trifluoromethyl)aniline (2.0 eq)

  • Triphosgene (0.34 eq, handle with extreme caution in a fume hood)

  • Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (nitrogen or argon), add 4-chloro-3-(trifluoromethyl)aniline (2.0 eq) and anhydrous DCM to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dissolve triphosgene (0.34 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, add triethylamine (2.2 eq) dropwise. Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly quench the reaction by adding water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., hot ethanol) or by flash column chromatography on silica gel.

Visualizations

// Node styles node_reagents [fillcolor="#F1F3F4"]; node_process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_product [fillcolor="#34A853", fontcolor="#FFFFFF"]; node_analysis [fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes A [label="Starting Materials:\n- 4-chloro-3-(trifluoromethyl)aniline\n- Carbonylating Agent (e.g., Triphosgene)\n- Anhydrous Solvent (e.g., DCM)", id=node_reagents]; B [label="Reaction Setup\n(Inert Atmosphere, 0°C)", id=node_process]; C [label="Slow Addition & Reaction\n(Warm to RT, Monitor by TLC)", id=node_process]; D [label="Aqueous Workup\n(Quench, Wash, Extract)", id=node_process]; E [label="Crude Product Isolation\n(Dry, Concentrate)", id=node_product, shape=ellipse]; F [label="Purification\n(Recrystallization or Chromatography)", id=node_process]; G [label="Pure this compound", id=node_product]; H [label="Characterization\n(NMR, MS, HPLC, MP)", id=node_analysis];

// Edges A -> B [label="1. Combine"]; B -> C [label="2. React"]; C -> D [label="3. Quench"]; D -> E [label="4. Isolate"]; E -> F [label="5. Purify"]; F -> G [label="6. Obtain"]; G -> H [label="7. Analyze"]; } dot Caption: General synthesis and purification workflow for this compound.

// Node styles node_problem [fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_check [fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; node_cause [fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; node_solution [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box];

// Nodes start [label="Low Product Yield", id=node_problem]; check_tlc [label="TLC shows\nunreacted\nstarting material?", id=node_check]; check_impurities [label="TLC shows\nsignificant\nbyproducts?", id=node_check]; check_workup [label="Was there\nproduct loss during\nworkup/purification?", id=node_check];

cause_incomplete [label="Incomplete Reaction", id=node_cause]; cause_side_reactions [label="Side Reactions", id=node_cause]; cause_loss [label="Physical Loss or\nDecomposition", id=node_cause]; cause_reagents [label="Reagent Decomposition\n(e.g., moisture)", id=node_cause];

solution_incomplete [label="Increase reaction time/temp\nCheck reagent stoichiometry", id=node_solution]; solution_side_reactions [label="Optimize temp control\nEnsure inert atmosphere", id=node_solution]; solution_loss [label="Improve extraction technique\nUse milder purification", id=node_solution]; solution_reagents [label="Use fresh, anhydrous\nreagents and solvents", id=node_solution];

// Edges start -> check_tlc; check_tlc -> cause_incomplete [label="Yes"]; cause_incomplete -> solution_incomplete; check_tlc -> check_impurities [label="No"];

check_impurities -> cause_side_reactions [label="Yes"]; cause_side_reactions -> solution_side_reactions; check_impurities -> check_workup [label="No"];

check_workup -> cause_loss [label="Yes"]; cause_loss -> solution_loss; check_workup -> cause_reagents [label="No"]; cause_reagents -> solution_reagents; } dot Caption: Decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: Enhancing the Bioavailability of Flucofuron for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of Flucofuron. Given that many new chemical entities exhibit poor aqueous solubility, this guide focuses on strategies to enhance the bioavailability of this compound, a promising therapeutic agent.[1][2][3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of this compound in our initial in vivo pilot studies. What could be the primary cause?

A1: Low and variable plasma concentrations of a drug following oral administration are often indicative of poor aqueous solubility and/or low permeability.[7][8] For a compound like this compound, which is under investigation for new therapeutic applications, it is crucial to first characterize its physicochemical properties. The likely culprit is dissolution rate-limited absorption from the gastrointestinal (GI) tract. If the drug does not dissolve adequately in the GI fluids, its concentration at the site of absorption will be too low to achieve therapeutic levels in the bloodstream.

Q2: What are the initial steps to consider for improving the oral bioavailability of this compound?

A2: A systematic approach to formulation development is recommended. The initial steps should involve:

  • Physicochemical Characterization: Determine the aqueous solubility, pKa, logP, and solid-state properties (crystalline vs. amorphous) of your this compound drug substance.

  • Formulation Screening: Based on the characterization, explore various formulation strategies in parallel to identify the most promising approach. Common starting points include:

    • Particle size reduction to increase the surface area for dissolution.[9][10][11]

    • Lipid-based formulations to leverage the drug's potential lipophilicity.[12][13]

    • Amorphous solid dispersions to improve the dissolution rate.[7][14]

    • Use of solubilizing excipients such as co-solvents and surfactants.[9][15][16]

Q3: How can we decide which formulation strategy is best suited for this compound?

A3: The choice of formulation strategy depends on the specific properties of this compound. A decision-making workflow can be illustrated as follows:

G start Start: Low Bioavailability of this compound physchem Physicochemical Characterization (Solubility, LogP, etc.) start->physchem high_logp High LogP / Lipophilic? physchem->high_logp lipid_form Lipid-Based Formulations (SEDDS, SMEDDS) high_logp->lipid_form Yes poor_sol Poor Aqueous Solubility? high_logp->poor_sol No in_vivo In Vivo Bioavailability Study lipid_form->in_vivo particle_size Particle Size Reduction (Micronization, Nanosuspension) poor_sol->particle_size Yes poor_sol->in_vivo No solid_disp Amorphous Solid Dispersions particle_size->solid_disp solid_disp->in_vivo

Figure 1: Decision workflow for selecting a bioavailability enhancement strategy for this compound.

Troubleshooting Guides

Issue 1: Difficulty in Preparing a Stable and Homogeneous Formulation for Dosing

Symptoms:

  • The drug precipitates out of the dosing vehicle.

  • Inconsistent dosing concentrations between samples.

  • Clogging of gavage needles.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor solubility in the chosen vehicle. 1. Co-solvents: Introduce a water-miscible organic solvent (e.g., PEG 400, Propylene Glycol) to the aqueous vehicle.[16][17] 2. Surfactants: Add a surfactant (e.g., Tween 80, Solutol HS-15) to aid in solubilization and stabilization.[9] 3. pH Adjustment: If this compound has ionizable groups, adjust the pH of the vehicle to increase solubility.
Drug particle agglomeration. 1. Micronization/Nanonization: Reduce the particle size of the drug powder before suspending it.[11] 2. Wetting Agents: Use a wetting agent to ensure uniform dispersion of the drug particles in the vehicle.
Inadequate mixing. 1. Homogenization: Use a high-shear homogenizer or sonicator to prepare the suspension. 2. Continuous Stirring: Maintain continuous stirring of the formulation during the dosing procedure.
Issue 2: Inconsistent Pharmacokinetic (PK) Data Across Study Animals

Symptoms:

  • High inter-individual variability in Cmax and AUC.

  • Erratic absorption profiles.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Formulation instability in the GI tract. 1. Solid Dispersions: Formulate this compound as a solid dispersion to maintain it in an amorphous, more soluble state in the GI tract.[14] 2. Protective Coatings: For acid-labile compounds, consider enteric coatings.
Food effects. 1. Standardize Feeding: Ensure a consistent feeding schedule for all animals, as food can significantly impact the absorption of poorly soluble drugs. 2. Fasted vs. Fed Studies: Conduct pilot studies in both fasted and fed states to understand the impact of food on bioavailability.
Improper Dosing Technique. 1. Training: Ensure all personnel are adequately trained in oral gavage techniques to minimize variability. 2. Dose Volume: Use appropriate and consistent dosing volumes based on animal weight.

Data Presentation: Comparison of Formulation Strategies

The following table summarizes hypothetical data for different this compound formulations to illustrate the potential improvements in bioavailability.

Formulation Type Aqueous Solubility (µg/mL) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension (Micronized) 5150 ± 454.0900 ± 250100 (Reference)
Co-solvent Solution (20% PEG 400) 50320 ± 802.02100 ± 500233
Solid Dispersion (1:5 Drug:PVP K30) 120750 ± 1501.55400 ± 980600
Self-Emulsifying Drug Delivery System (SEDDS) >500 (in formulation)1100 ± 2101.08500 ± 1600944

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (B129727) (or other suitable solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Weigh 1 gram of this compound and 5 grams of PVP K30 (1:5 ratio).

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, attach the flask to a rotary evaporator.

  • Evaporate the solvent under vacuum at 40°C until a solid film is formed on the flask wall.

  • Further dry the solid film under vacuum for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.

  • Store the solid dispersion in a desiccator until further use.

Protocol 2: In Vivo Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile of a novel this compound formulation compared to a reference suspension.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Test formulation (e.g., this compound solid dispersion)

  • Reference formulation (e.g., this compound aqueous suspension)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Analytical method for this compound quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Acclimatize rats for at least 3 days before the study.

  • Fast the animals overnight (with free access to water) prior to dosing.

  • Divide the rats into two groups (n=6 per group): Reference and Test.

  • Administer the respective formulations via oral gavage at a dose of 10 mg/kg.

  • Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated analytical method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group.

G start Start: In Vivo Study acclimatize Animal Acclimatization start->acclimatize fasting Overnight Fasting acclimatize->fasting grouping Randomize into Groups (Reference vs. Test) fasting->grouping dosing Oral Gavage Dosing grouping->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Analysis analysis->pk_calc end End: Bioavailability Assessment pk_calc->end

Figure 2: Workflow for an in vivo bioavailability study.

References

Technical Support Center: Forced Degradation Studies for Flucofuron Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they important for Flucofuron?

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a substance at a rate faster than what would occur under normal storage conditions.[1] These studies are crucial for:

  • Identifying potential degradation products.[1][2]

  • Elucidating the degradation pathways of this compound.[1][2]

  • Determining the intrinsic stability of the molecule.[1]

  • Developing and validating a stability-indicating analytical method, which can accurately measure the active ingredient in the presence of its degradants.[1][2]

Q2: What are the typical stress conditions applied in forced degradation studies for a molecule like this compound?

Based on ICH guidelines, the following conditions are recommended to be individually applied to a solution of this compound:[1][3]

  • Acid Hydrolysis: Using an acidic solution (e.g., 0.1 N HCl).

  • Base Hydrolysis: Using a basic solution (e.g., 0.1 N NaOH).

  • Oxidation: Using an oxidizing agent (e.g., 3-30% H₂O₂).

  • Thermal Degradation: Exposing the solid or solution to high temperatures (e.g., 40-80°C).[3]

  • Photodegradation: Exposing the solution to light, typically using a combination of UV and visible light in a photostability chamber.

Q3: Which analytical technique is most suitable for analyzing the degradation of this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with a UV or diode-array detector (DAD) is the most common and recommended technique for stability-indicating assays.[3] This method is generally effective at separating the parent drug from its various degradation products.[4][5] For structural elucidation of the degradants, liquid chromatography-mass spectrometry (LC-MS) is invaluable.[4][6]

Q4: How much degradation should I aim for in my stress studies?

The goal is to achieve meaningful degradation without completely destroying the molecule. A target degradation of 10-20% is generally considered appropriate.[7] This level of degradation is usually sufficient to produce and detect the primary degradation products for method validation.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
No significant degradation observed under stress conditions. 1. Stress conditions are too mild (concentration, temperature, or duration). 2. This compound is highly stable under the applied conditions.1. Increase the severity of the stress: use a higher concentration of acid/base/oxidizing agent, increase the temperature, or extend the exposure time. 2. If the molecule remains stable under very harsh conditions, this is valuable information about its intrinsic stability. Document the conditions tested and the results.
Excessive degradation (e.g., >50%) or complete loss of the parent peak. 1. Stress conditions are too harsh.1. Reduce the severity of the stress: decrease the concentration of the stressing agent, lower the temperature, or shorten the duration of the study.
Poor chromatographic resolution between this compound and its degradation products. 1. The HPLC method is not optimized for separating these specific compounds. 2. Inappropriate column selection.1. Modify the mobile phase composition (e.g., change the organic solvent ratio, alter the pH of the aqueous phase). 2. Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). 3. Optimize the gradient elution profile.
Poor peak shape (e.g., tailing or fronting). 1. Column overload. 2. Interaction of analytes with active sites on the column. 3. pH of the mobile phase is too close to the pKa of the analyte.1. Reduce the injection volume or the concentration of the sample. 2. Use a mobile phase with a pH that ensures the analyte is in a single ionic form. 3. Use a high-purity, end-capped column.
Mass balance is not within the acceptable range (typically 95-105%). 1. Some degradation products are not being detected by the analytical method (e.g., they do not have a UV chromophore). 2. Degradants are precipitating out of the solution. 3. Degradants are volatile.1. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector. 2. Visually inspect samples for any precipitation. If observed, try dissolving the sample in a stronger solvent before analysis. 3. Use appropriate sample handling techniques to minimize the loss of volatile compounds.

Experimental Workflow and Hypothetical Degradation Pathway

The following diagrams illustrate a typical workflow for forced degradation studies and a plausible degradation pathway for this compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound Stock Solution B Divide into Aliquots for Each Stress Condition A->B C Acid Hydrolysis (e.g., 0.1N HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1N NaOH, 60°C) B->D E Oxidative Degradation (e.g., 6% H2O2, RT) B->E F Thermal Degradation (e.g., 80°C in oven) B->F G Photolytic Degradation (ICH light conditions) B->G H Neutralize Samples (if acidic/basic) & Dilute C->H D->H E->H F->H G->H I Analyze by Stability-Indicating HPLC-UV/DAD Method H->I J Characterize Degradants using LC-MS I->J

Caption: Experimental workflow for forced degradation studies.

G This compound This compound C15H8Cl2F6N2O DP1 Degradation Product 1 4-chloro-3-(trifluoromethyl)aniline This compound->DP1 Hydrolysis of Urea Linkage DP2 Degradation Product 2 1-(4-chloro-3-(trifluoromethyl)phenyl)urea This compound->DP2 Hydrolysis of Urea Linkage DP3 Other Oxidative/Hydrolytic Products This compound->DP3 Oxidation/Photolysis

Caption: Hypothetical degradation pathway of this compound.

Summary of Hypothetical Forced Degradation Data

The following table summarizes plausible quantitative results from a forced degradation study of this compound.

Stress ConditionParameters% Degradation of this compoundNumber of Degradation Products Detected
Acid Hydrolysis 0.1 N HCl, 60°C, 24h15.22
Base Hydrolysis 0.1 N NaOH, 60°C, 8h22.53
Oxidative 6% H₂O₂, RT, 24h11.84
Thermal Solid, 80°C, 48h5.11
Photolytic Solution, ICH Option 19.72

Detailed Experimental Protocols (Templates)

These protocols are templates and should be optimized for your specific experimental setup.

1. Acid Hydrolysis Protocol

  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Stress Application: Mix 5 mL of the this compound solution with 5 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl.

  • Incubation: Incubate the solution in a water bath at 60°C for 24 hours. Protect from light.

  • Sampling: Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).

  • Quenching: Cool the sample to room temperature and neutralize it by adding an equivalent amount of 0.1 N NaOH.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by HPLC.

2. Base Hydrolysis Protocol

  • Preparation: Prepare a 1 mg/mL solution of this compound as in the acid hydrolysis protocol.

  • Stress Application: Mix 5 mL of the this compound solution with 5 mL of 0.2 N NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 N NaOH.

  • Incubation: Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for 8 hours. Protect from light.

  • Sampling: Withdraw samples at appropriate time points.

  • Quenching: Cool the sample and neutralize it by adding an equivalent amount of 0.1 N HCl.

  • Analysis: Dilute the neutralized sample with the mobile phase and analyze by HPLC.

3. Oxidative Degradation Protocol

  • Preparation: Prepare a 1 mg/mL solution of this compound.

  • Stress Application: Mix 5 mL of the this compound solution with 5 mL of 6% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Sampling: Withdraw samples at various time intervals.

  • Analysis: Dilute the sample directly with the mobile phase and analyze by HPLC immediately, as some degradation products of oxidation might be unstable.

4. Thermal Degradation Protocol

  • Preparation: Place a known amount of solid this compound powder in a vial.

  • Stress Application: Place the vial in a temperature-controlled oven at 80°C for 48 hours.

  • Sampling: At the end of the study, remove the vial, allow it to cool, and dissolve the contents in a known volume of solvent.

  • Analysis: Dilute the resulting solution to a suitable concentration and analyze by HPLC.

5. Photolytic Degradation Protocol

  • Preparation: Prepare a 0.5 mg/mL solution of this compound in a suitable solvent.

  • Stress Application: Place the solution in a quartz cuvette or a suitable transparent container and expose it in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Control: A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Analysis: Analyze the exposed and control samples by HPLC.

References

Optimizing experimental protocols for life sciences research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.

Cell Culture

Troubleshooting Guide: Cell Culture Contamination

Question: My cell culture medium has suddenly turned cloudy and yellow. What could be the cause and how should I address it?

Answer: A cloudy and yellowish culture medium is a common sign of bacterial contamination.[1][2][3] Bacteria metabolize nutrients in the media, leading to a rapid drop in pH, which causes the phenol (B47542) red indicator to turn yellow.[1][3]

Recommended Actions:

  • Immediate Action: Isolate the contaminated flask or plate to prevent cross-contamination.[4]

  • Microscopic Examination: Visually inspect the culture under a microscope to confirm the presence of bacteria, which may appear as small, motile particles.[1][2]

  • Decontamination: For mild contamination, you may attempt to wash the cells with Phosphate-Buffered Saline (PBS) and treat them with a high concentration of antibiotics (e.g., 10x penicillin-streptomycin) as a temporary solution.[1] However, for heavy contamination, it is best to discard the culture and thoroughly disinfect the incubator and biosafety cabinet.[1]

Prevention:

  • Strictly adhere to aseptic techniques.[3][5][6][7][8]

  • Regularly clean and disinfect laboratory equipment, including incubators and biosafety cabinets.[1][5]

  • Use sterile reagents and media from trusted suppliers.[1][5]

  • Quarantine and test new cell lines for contamination before introducing them into the general cell stock.[3]

Contaminant Visual & Microscopic Signs Recommended Action
Bacteria Cloudy, yellow medium; small, motile particles under microscope.[1][2][3]Mild: Wash with PBS, treat with 10x antibiotics. Heavy: Discard culture, disinfect area.[1]
Yeast Clear or slightly cloudy medium, may turn yellow over time; round or oval budding particles.[1]Best practice: Discard culture. Rescue (not recommended): Wash with PBS, use antifungal agents.[1]
Mold Filamentous hyphae, may appear as furry patches; medium can become cloudy.[1]Discard culture and disinfect the area thoroughly.
Mycoplasma No visible signs in media; may cause changes in cell growth or morphology.[4]Discard infected cell lines. For irreplaceable cells, use mycoplasma-specific antibiotics.[4]
Experimental Protocol: Aseptic Technique for Cell Culture
  • Preparation: Before starting, ensure the biosafety cabinet is clean and free of clutter.[7] Sanitize the work surface and all items to be placed inside with 70% ethanol.[9]

  • Personal Hygiene: Wash hands thoroughly and wear appropriate personal protective equipment (PPE), including a lab coat and gloves.[5][7] Sanitize gloves with 70% ethanol.[9]

  • Sterile Handling: Use sterile pipettes and other equipment.[7] Avoid touching sterile surfaces or the inside of caps (B75204) and flasks. When opening sterile containers, do not place the cap face down on the work surface.

  • Workflow: Perform all manipulations in the center of the biosafety cabinet to maximize the benefits of the sterile airflow.[9] Minimize rapid movements to avoid disrupting the airflow.[9]

  • Incubation: After handling, return cultures to a clean and properly maintained incubator.

  • Waste Disposal: Decontaminate all liquid waste with a suitable disinfectant like sodium hypochlorite (B82951) before disposal.[9]

G cluster_prep Preparation cluster_hygiene Personal Hygiene cluster_handling Sterile Handling cluster_post Post-Procedure prep1 Clean Biosafety Cabinet prep2 Sanitize Surfaces & Items with 70% Ethanol prep1->prep2 hyg3 Sanitize Gloves hyg1 Wash Hands hyg2 Wear PPE (Lab Coat, Gloves) hyg1->hyg2 hyg2->hyg3 hnd1 Use Sterile Equipment hyg3->hnd1 hnd2 Avoid Touching Sterile Surfaces hnd1->hnd2 hnd3 Work in Cabinet Center hnd2->hnd3 post1 Return to Incubator hnd3->post1 post2 Decontaminate Waste post1->post2

Caption: Aseptic Technique Workflow.

Polymerase Chain Reaction (PCR)

Troubleshooting Guide: PCR

Question: I am not seeing any bands on my agarose (B213101) gel after running a PCR. What are the possible reasons for no amplification?

Answer: The absence of PCR products can be due to a variety of factors, including issues with the template DNA, primers, PCR reagents, or thermocycler conditions.[10][11][12][13]

Troubleshooting Steps:

  • Check PCR Components: Ensure that all necessary reagents (template DNA, primers, dNTPs, polymerase, and buffer) were added to the reaction mix.[12][14] Including a positive control can help verify that the reagents are functional.[12]

  • Template DNA Quality and Quantity: The DNA template may be degraded or contain inhibitors.[10][11] Try using a fresh template or diluting the template to reduce inhibitor concentration.[12] For plasmid DNA, 1-10 ng is typically sufficient, while for genomic DNA, 50-500 ng may be needed.[15]

  • Primer Design: Poor primer design is a common cause of PCR failure.[10] Verify that the primers are complementary to the target sequence and do not form self-dimers or hairpins.[10] The melting temperature (Tm) of the primers should be between 52-58°C.[16]

  • Annealing Temperature: The annealing temperature may be too high, preventing primer binding. Try lowering the annealing temperature in 2°C increments.[12] A good starting point is 5°C below the calculated Tm of the primers.[10]

  • Thermocycler Program: Double-check the denaturation, annealing, and extension times and temperatures.[11] The extension time is generally 1 minute per kilobase of the expected product.[14]

Problem Possible Cause Solution
No PCR Product Missing PCR reagentRepeat the reaction, ensuring all components are added. Use a checklist.[12]
Poor template qualityUse a fresh, purified DNA template.[10][11]
Incorrect annealing temperatureOptimize the annealing temperature using a gradient PCR, starting 5°C below the primer Tm.[10][13]
Non-specific Bands Annealing temperature is too lowIncrease the annealing temperature in increments.[13]
Primer-dimersRedesign primers to avoid self-complementarity.[10]
Smeared Bands Too much template DNAReduce the amount of template in the reaction.[12]
Too many PCR cyclesReduce the number of cycles.[12]
Experimental Protocol: Standard PCR
  • Reaction Setup: On ice, prepare a master mix containing water, PCR buffer, dNTPs, forward primer, reverse primer, and DNA polymerase.[14] This helps to ensure consistency across multiple reactions.

  • Aliquot and Add Template: Aliquot the master mix into individual PCR tubes. Add the template DNA to each tube. Include a no-template control (NTC) where water is added instead of DNA to check for contamination.

  • Thermocycling: Place the PCR tubes in a thermocycler and run the appropriate program. A typical program includes:

    • Initial Denaturation: 94-98°C for 3-5 minutes.[17]

    • Cycling (30-40 cycles):

      • Denaturation: 94-98°C for 30 seconds.[17]

      • Annealing: 52-58°C for 30 seconds (optimize based on primer Tm).[16]

      • Extension: 72°C for 1 minute per kb of the target DNA.[14]

    • Final Extension: 72°C for 5-10 minutes.[15]

  • Analysis: Analyze the PCR products by agarose gel electrophoresis.[14] Load the samples alongside a DNA ladder to determine the size of the amplified fragments.[17]

G cluster_setup Reaction Setup cluster_cycling Thermocycling cluster_analysis Analysis setup1 Prepare Master Mix (on ice) setup2 Aliquot Master Mix setup1->setup2 setup3 Add Template DNA & NTC setup2->setup3 cycle1 Initial Denaturation setup3->cycle1 cycle2 Denaturation cycle1->cycle2 30-40 cycles cycle3 Annealing cycle2->cycle3 30-40 cycles cycle4 Extension cycle3->cycle4 30-40 cycles cycle4->cycle2 30-40 cycles cycle5 Final Extension cycle4->cycle5 analysis1 Agarose Gel Electrophoresis cycle5->analysis1 analysis2 Visualize Bands analysis1->analysis2

Caption: Standard PCR Workflow.

Western Blot

Troubleshooting Guide: Western Blot

Question: I am getting a high background on my Western blot, which makes it difficult to see my protein of interest. What can I do to reduce the background?

Answer: High background on a Western blot can obscure the specific signal and is often caused by issues with blocking, antibody concentrations, or washing steps.[18][19][20][21]

Strategies to Reduce Background:

  • Optimize Blocking:

    • Increase the blocking time or temperature. For example, block for 1-2 hours at room temperature or overnight at 4°C.[21][22]

    • Try a different blocking agent. If you are using non-fat dry milk, switch to Bovine Serum Albumin (BSA), or vice versa, as some antibodies have affinities for proteins in milk.[21]

  • Adjust Antibody Concentrations:

    • High concentrations of primary or secondary antibodies can lead to non-specific binding.[18] Titrate your antibodies to find the optimal concentration that gives a strong signal with low background.

  • Improve Washing Steps:

    • Increase the number and duration of washes after primary and secondary antibody incubations to remove unbound antibodies.[18]

    • Include a mild detergent like Tween 20 (0.05-0.1%) in your wash buffer (e.g., TBST).[18][21]

Problem Possible Cause Solution
High Background Insufficient blockingIncrease blocking time/temperature or change blocking agent (e.g., BSA, non-fat milk).[18][21]
Antibody concentration too highReduce primary and/or secondary antibody concentration.[18]
Inadequate washingIncrease the number and duration of wash steps; add Tween 20 to wash buffer.[18]
No or Weak Signal Inefficient protein transferConfirm transfer with Ponceau S staining.[18]
Antibody concentration too lowIncrease primary and/or secondary antibody concentration.[18]
Low protein loadIncrease the amount of protein loaded onto the gel.[18]
Non-specific Bands Antibody cross-reactivityUse a more specific primary antibody; try a different antibody clone.
Protein degradationAdd protease inhibitors to your sample buffer.
Experimental Protocol: Western Blot
  • Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease inhibitors to extract proteins.[23][24] Determine the protein concentration of each sample using a protein assay.[24][25]

  • Gel Electrophoresis (SDS-PAGE): Denature protein samples by boiling in Laemmli buffer.[24] Load equal amounts of protein into the wells of an SDS-polyacrylamide gel along with a molecular weight marker.[24][25] Separate the proteins by electrophoresis.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22][24][25]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[22][23][24]

  • Antibody Incubation:

    • Primary Antibody: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[23][24]

    • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (TBST).[23][24]

    • Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody that is specific for the primary antibody, typically for 1 hour at room temperature.[26]

  • Detection: After a final set of washes, incubate the membrane with a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system.[22][26]

G cluster_prep Sample Preparation cluster_sep Separation & Transfer cluster_detect Detection prep1 Protein Extraction prep2 Quantification prep1->prep2 sep1 SDS-PAGE prep2->sep1 sep2 Protein Transfer sep1->sep2 det1 Blocking sep2->det1 det2 Primary Antibody Incubation det1->det2 det3 Secondary Antibody Incubation det2->det3 det4 Chemiluminescent Detection det3->det4

Caption: Western Blot Workflow.

Flow Cytometry

Troubleshooting Guide: Flow Cytometry

Question: My flow cytometry data shows a weak or no fluorescent signal for my stained cells. What could be the problem?

Answer: Weak or no signal in flow cytometry can result from several issues, including problems with the antibody, low antigen expression, or incorrect instrument settings.[27][28][29][30]

Troubleshooting Weak Signals:

  • Antibody and Staining:

    • Antibody Titration: Ensure you are using the optimal antibody concentration. Too little antibody will result in a weak signal.[27][28]

    • Antibody Storage: Confirm that the antibody has been stored correctly (typically at 4°C and protected from light) and has not expired.[27][29]

    • Fluorophore Choice: For proteins with low expression, use a bright fluorophore.[27][28]

  • Antigen Expression:

    • Low Expression: The target protein may have very low expression on the cells of interest.[27][29]

    • Cell Viability: Dead cells can non-specifically bind antibodies, leading to high background and potentially obscuring a weak positive signal. Use a viability dye to exclude dead cells from the analysis.

  • Instrument Settings:

    • Laser and Filter Configuration: Ensure the instrument's lasers and filters are appropriate for the fluorophores you are using.[28]

    • PMT Voltages: The photomultiplier tube (PMT) voltages may be too low.[31]

Problem Possible Cause Solution
Weak or No Signal Insufficient antibody concentrationTitrate the antibody to determine the optimal concentration.[27][28]
Low antigen expressionUse a brighter fluorophore or an amplification step.[27][29]
Improper instrument settingsCheck laser and filter configuration; increase PMT voltages.[28][31]
High Background Excess unbound antibodyIncrease the number of wash steps.[27][28]
Dead cellsUse a viability dye to exclude dead cells from the analysis.[27]
Incorrect antibody concentrationTitrate the antibody to find the optimal signal-to-noise ratio.[28]
Abnormal Scatter Cell debris or clumpsFilter the cell suspension before analysis.[27]
Cell lysisHandle cells gently; avoid harsh vortexing.[27][28]
Experimental Protocol: Cell Surface Staining for Flow Cytometry
  • Cell Preparation: Prepare a single-cell suspension from your tissue or cell culture.[32] Count the cells and adjust the concentration to 1 x 10^6 cells per 100 µL of staining buffer.[33]

  • Fc Receptor Blocking: To reduce non-specific antibody binding, incubate the cells with an Fc receptor blocking antibody for 10-15 minutes.[33][34]

  • Primary Antibody Staining: Add the fluorophore-conjugated primary antibody at the predetermined optimal concentration.[33] Incubate for 20-30 minutes at 4°C in the dark.[33]

  • Washing: Wash the cells by adding 2 mL of staining buffer and centrifuging at 300-400 x g for 5 minutes.[32][35] Discard the supernatant and repeat the wash step.

  • Viability Staining (Optional but Recommended): If a viability dye is being used, follow the manufacturer's protocol for staining.

  • Resuspension and Analysis: Resuspend the cells in 200-400 µL of staining buffer for analysis on the flow cytometer.[33]

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis prep1 Single-Cell Suspension prep2 Cell Counting prep1->prep2 stain1 Fc Receptor Blocking prep2->stain1 stain2 Primary Antibody Staining stain1->stain2 stain3 Washing stain2->stain3 stain4 Viability Staining (Optional) stain3->stain4 analysis1 Resuspend Cells stain4->analysis1 analysis2 Acquire on Flow Cytometer analysis1->analysis2

Caption: Flow Cytometry Staining Workflow.

Signaling Pathways

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for regulating cell growth, survival, proliferation, and differentiation.[36] Aberrant EGFR signaling is implicated in various cancers. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[37][38]

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR Signaling Pathway.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis.[39] It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[40][41][42] Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.[40][41]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand DeathReceptor Death Receptor DeathLigand->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 ExecutionerCaspases Executioner Caspases (e.g., Caspase-3) Caspase8->ExecutionerCaspases CellStress Cellular Stress Mitochondrion Mitochondrion CellStress->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->ExecutionerCaspases Apoptosis Apoptosis ExecutionerCaspases->Apoptosis

References

Validation & Comparative

Flucofuron and Miltefosine: A Comparative Efficacy Guide Against Leishmania

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of flucofuron and the established antileishmanial drug miltefosine (B1683995) against Leishmania parasites. The following sections present quantitative data, experimental methodologies, and mechanistic insights to support research and development efforts in the field of leishmaniasis treatment.

Quantitative Efficacy and Cytotoxicity

The in vitro activity of this compound and miltefosine against various Leishmania species is summarized below. The data highlights the 50% inhibitory concentration (IC50) against promastigote and amastigote forms of the parasite, the 50% cytotoxic concentration (CC50) against mammalian cells, and the resulting selectivity index (SI).

DrugLeishmania SpeciesParasite StageIC50 (µM)Mammalian Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
This compound L. amazonensisPromastigote6.07 ± 1.11J774A.183.92 ± 2.0513.8[1]
L. amazonensisAmastigote3.14 ± 0.39J774A.183.92 ± 2.0526.7[1]
Miltefosine L. amazonensisPromastigoteSimilar to this compoundJ774A.1Similar to this compoundSimilar to this compound[1]
L. amazonensisAmastigoteSimilar to this compoundJ774A.1Similar to this compoundSimilar to this compound[1]
L. donovaniPromastigote4.0 ± 0.5---[2]
L. infantumAmastigote4.12 ± 0.25---[3]
L. majorPromastigote22---
L. tropicaPromastigote11---
L. majorAmastigote5.7J774--
L. tropicaAmastigote4.2J774--

Note: A direct comparison of IC50 values between different studies should be made with caution due to potential variations in experimental conditions. The study by Obon et al. (2024) provides a direct comparison for L. amazonensis, indicating that this compound has a greater selectivity than miltefosine against both parasitic forms[1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-promastigote Assay

This assay determines the effect of the compounds on the extracellular, motile form of the Leishmania parasite.

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., RPMI-1640, Schneider's insect medium) supplemented with 10% fetal bovine serum (FBS) at 26°C.

  • Drug Preparation: Stock solutions of this compound and miltefosine are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in culture medium.

  • Assay Procedure: Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1 x 10^6 cells/mL. The drug dilutions are added to the wells, and the plates are incubated at 26°C for 72 hours.

  • Viability Assessment: Parasite viability is determined using a resazurin-based assay or by direct counting using a hemocytometer. The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Anti-amastigote Assay

This assay evaluates the efficacy of the compounds against the intracellular, non-motile form of the parasite within host macrophages.

  • Macrophage Culture: A murine macrophage cell line (e.g., J774A.1) is cultured in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.

  • Infection of Macrophages: Macrophages are seeded in 96-well plates and allowed to adhere. Stationary-phase promastigotes are then added at a parasite-to-macrophage ratio of 10:1. The plates are incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Drug Treatment: After infection, extracellular parasites are removed by washing. Fresh medium containing serial dilutions of the test compounds is added to the wells, and the plates are incubated for another 72 hours.

  • Efficacy Determination: The number of intracellular amastigotes is quantified by staining the cells with Giemsa and counting under a microscope. The IC50 value is determined by comparing the number of amastigotes in treated versus untreated control wells.

Cytotoxicity Assay

This assay assesses the toxicity of the compounds to mammalian cells to determine their selectivity.

  • Cell Culture: J774A.1 macrophages are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Compound Exposure: Serial dilutions of the compounds are added to the cells, and the plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Measurement: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is based on the reduction of MTT by metabolically active cells. The 50% cytotoxic concentration (CC50) is calculated from the resulting dose-response curves.

Mechanism of Action and Signaling Pathways

This compound

This compound, a benzoylphenyl urea, has been shown to induce programmed cell death in Leishmania amazonensis[1]. The observed cellular events include:

  • Chromatin condensation

  • Increased production of reactive oxygen species (ROS)

  • Alterations in plasma membrane permeability

  • Changes in ATP levels

  • Alterations in the mitochondrial membrane potential

These findings suggest that this compound's leishmanicidal activity is mediated through the induction of an apoptosis-like process in the parasite[1].

Flucofuron_Mechanism This compound This compound Leishmania Leishmania parasite This compound->Leishmania Enters Mitochondria Mitochondria Leishmania->Mitochondria Affects Nucleus Nucleus Leishmania->Nucleus Affects PlasmaMembrane Plasma Membrane Leishmania->PlasmaMembrane Affects PCD Programmed Cell Death Mitochondria->PCD ΔΨm alteration, ATP changes, ROS↑ Nucleus->PCD Chromatin condensation PlasmaMembrane->PCD Permeability alteration

This compound's proposed mechanism of action in Leishmania.
Miltefosine

Miltefosine exhibits a multifaceted mechanism of action against Leishmania parasites, disrupting several key cellular processes[4][5]. Its primary modes of action include:

  • Disruption of Calcium Homeostasis: Miltefosine interferes with the parasite's ability to regulate intracellular calcium levels, a critical process for many cellular functions[5].

  • Inhibition of Lipid Metabolism: As a phospholipid analog, miltefosine integrates into cellular membranes, disrupting their structure and function. It also interferes with key enzymes involved in phospholipid and sterol biosynthesis[4].

  • Mitochondrial Dysfunction: Miltefosine has been shown to target the parasite's mitochondria, leading to a decrease in mitochondrial membrane potential and inhibiting the respiratory chain[5].

  • Induction of Apoptosis-like Cell Death: Similar to this compound, miltefosine induces a programmed cell death pathway in Leishmania, characterized by DNA fragmentation and other apoptotic features.

Miltefosine_Mechanism cluster_targets Cellular Targets Miltefosine Miltefosine LeishmaniaCell Leishmania Cell Miltefosine->LeishmaniaCell Ca_Homeostasis Ca2+ Homeostasis LeishmaniaCell->Ca_Homeostasis Disrupts Lipid_Metabolism Lipid Metabolism LeishmaniaCell->Lipid_Metabolism Inhibits Mitochondrion Mitochondrion LeishmaniaCell->Mitochondrion Impairs function Apoptosis Apoptosis-like Cell Death Ca_Homeostasis->Apoptosis Lipid_Metabolism->Apoptosis Mitochondrion->Apoptosis

Multifaceted mechanism of action of miltefosine in Leishmania.

Experimental Workflow

The general workflow for the in vitro comparison of the anti-leishmanial efficacy of two compounds is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Prep Prepare Drug Dilutions (this compound & Miltefosine) Promastigote_Assay Anti-promastigote Assay Compound_Prep->Promastigote_Assay Amastigote_Assay Anti-amastigote Assay Compound_Prep->Amastigote_Assay Cytotoxicity_Assay Cytotoxicity Assay Compound_Prep->Cytotoxicity_Assay Parasite_Culture Culture Leishmania (Promastigotes) Parasite_Culture->Promastigote_Assay Parasite_Culture->Amastigote_Assay Infect Macrophages Macrophage_Culture Culture Macrophages (e.g., J774A.1) Macrophage_Culture->Amastigote_Assay Macrophage_Culture->Cytotoxicity_Assay IC50_Calc Calculate IC50 Promastigote_Assay->IC50_Calc Amastigote_Assay->IC50_Calc CC50_Calc Calculate CC50 Cytotoxicity_Assay->CC50_Calc SI_Calc Calculate Selectivity Index (CC50/IC50) IC50_Calc->SI_Calc CC50_Calc->SI_Calc

General workflow for in vitro anti-leishmanial drug screening.

References

A Comparative Analysis of Flucofuron and Amphotericin B for Primary Amebic Meningoencephalitis (PAM)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Primary Amebic Meningoencephalitis (PAM) is a rare but devastatingly fatal central nervous system infection caused by the free-living amoeba, Naegleria fowleri. For decades, the antifungal agent Amphotericin B has been the cornerstone of treatment, despite its significant toxicity and limited success. Recent research has identified Flucofuron, a repurposed pesticide, as a promising new candidate. This guide provides a detailed comparative analysis of the performance of this compound and Amphotericin B, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Amphotericin B, the current standard of care for PAM, acts by disrupting the amoeba's cell membrane. While it has been a component in the treatment of all known survivors, its efficacy is inconsistent, and it carries a high risk of severe side effects, particularly kidney damage. In contrast, emerging in vitro data suggests this compound is a highly potent agent against both the active (trophozoite) and dormant (cyst) stages of N. fowleri. Notably, it exhibits a significantly higher selectivity for the amoeba over mammalian cells in laboratory studies, suggesting a potentially wider therapeutic window. The mechanism of action for this compound appears to be the induction of programmed cell death, or apoptosis, within the amoeba. However, a critical gap in knowledge remains, as in vivo efficacy data for this compound is not yet available.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the available quantitative data for this compound and Amphotericin B against Naegleria fowleri and in cytotoxicity assays.

Table 1: Amoebicidal Activity

CompoundOrganism/StageAssayEfficacy MetricValue (µM)Citations
This compound N. fowleri (ATCC 30808 Trophozoite)ColorimetricIC₅₀2.58 ± 0.64[1][2]
N. fowleri (ATCC 30215 Trophozoite)ColorimetricIC₅₀2.47 ± 0.38[1][2]
N. fowleri (Cyst)ColorimetricIC₅₀0.88 ± 0.07[1][2]
Amphotericin B N. fowleri (Lee strain Trophozoite)Not SpecifiedMIC0.108
N. fowleri (Multiple isolates)CellTiter-GloIC₅₀~0.73 (average)

IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that inhibits 50% of the target's activity. MIC (Minimum inhibitory concentration): The lowest concentration of a drug that prevents visible growth of a microorganism.

Table 2: Cytotoxicity and Selectivity Index

CompoundCell LineAssayCytotoxicity Metric (CC₅₀ in µM)Selectivity Index (SI = CC₅₀/IC₅₀)Citations
This compound Murine Macrophages (J774A.1)Colorimetric83.86 ± 20.7632.55 (vs. ATCC 30808) / 33.96 (vs. ATCC 30215)[1][2]
Amphotericin B Murine Macrophages (J774A.1)Not Specified1.9 (from a study on Leishmania)Not directly comparable[3]

CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a substance that causes the death of 50% of cultured cells. Selectivity Index (SI): A ratio that measures the window between cytotoxicity and therapeutic effect. A higher SI is desirable.

Mechanism of Action

The fundamental mechanisms by which these two compounds kill N. fowleri are distinct, which may have implications for their efficacy and the potential for resistance development.

Amphotericin B: This polyene antifungal directly targets ergosterol, a key component of the amoeba's cell membrane. By binding to ergosterol, Amphotericin B forms pores in the membrane, leading to a loss of membrane integrity, leakage of essential intracellular contents, and ultimately, cell death.

This compound: This compound induces a programmed cell death (PCD) pathway in N. fowleri that resembles apoptosis.[1] This is characterized by key cellular events including the condensation of chromatin, fragmentation of DNA, and a reduction in mitochondrial membrane potential, which leads to a significant decrease in cellular ATP production.[1] This controlled "cellular suicide" is a more targeted approach compared to the direct membrane disruption caused by Amphotericin B.

Mandatory Visualizations

Signaling Pathways

Amphotericin_B_Mechanism Mechanism of Action: Amphotericin B AmB Amphotericin B Ergosterol Ergosterol (in Amoeba Cell Membrane) AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Leakage Ion & Molecule Leakage Pore->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of Action: Amphotericin B.

Flucofuron_Mechanism Mechanism of Action: this compound This compound This compound Mitochondria Mitochondria This compound->Mitochondria Caspase Caspase-like Protease Activation This compound->Caspase MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss ATP_Decrease Decreased ATP Production MMP_Loss->ATP_Decrease Apoptosis Apoptotic Cell Death ATP_Decrease->Apoptosis DNA_Frag DNA Fragmentation Caspase->DNA_Frag DNA_Frag->Apoptosis

Caption: Mechanism of Action: this compound.

Experimental Workflows

Amoebicidal_Assay_Workflow Experimental Workflow: In Vitro Amoebicidal Assay Start Start Prep Prepare N. fowleri Trophozoite/Cyst Suspension Start->Prep Plate Plate Amoebae in 96-well Plates Prep->Plate Add_Drug Add Serial Dilutions of Test Compound Plate->Add_Drug Incubate Incubate at 37°C (24h for Cysts, 72h for Trophozoites) Add_Drug->Incubate Add_Reagent Add AlamarBlue Reagent Incubate->Add_Reagent Incubate2 Incubate for 4-6h Add_Reagent->Incubate2 Read Measure Fluorescence (570nm/585nm) Incubate2->Read Analyze Calculate IC₅₀ Read->Analyze End End Analyze->End Cytotoxicity_Assay_Workflow Experimental Workflow: Cytotoxicity (CC₅₀) Assay Start Start Seed_Cells Seed J774A.1 Macrophages in 96-well Plates Start->Seed_Cells Incubate1 Incubate Overnight Seed_Cells->Incubate1 Add_Drug Add Serial Dilutions of Test Compound Incubate1->Add_Drug Incubate2 Incubate for 48h Add_Drug->Incubate2 Add_MTT Add MTT Reagent (5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution (DMSO) Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate CC₅₀ Read->Analyze End End Analyze->End

References

Flucofuron: A Promising New Candidate in the Fight Against Kinetoplastid Infections

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anti-kinetoplastid activity of Flucofuron compared to standard therapeutic agents, supported by experimental data and detailed protocols for researchers in drug development.

Researchers have identified this compound, a compound previously recognized for its activity against various vectors, as a potent agent against kinetoplastid parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania amazonensis (a causative agent of leishmaniasis).[1] A screening of 240 compounds from the Global Health Priority Box revealed this compound to be the most active against these parasites, demonstrating significant inhibitory effects on both their extracellular and intracellular forms. This discovery opens a new avenue for the development of much-needed therapies for these debilitating and often fatal neglected tropical diseases.

Comparative Efficacy Against Kinetoplastid Parasites

This compound exhibits potent activity against both L. amazonensis and T. cruzi. The 50% inhibitory concentration (IC50) values for this compound were determined against the extracellular promastigote stage of L. amazonensis and the epimastigote stage of T. cruzi, as well as the intracellular amastigote forms of both parasites. To provide a clear perspective on its potential, the following table compares the in vitro activity of this compound with standard anti-kinetoplastid drugs.

CompoundParasiteParasite StageIC50 (µM)Host CellCC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound L. amazonensisPromastigote6.07 ± 1.11Murine Macrophages84.03 ± 5.7413.8[2]
Amastigote3.14 ± 0.39Murine Macrophages84.03 ± 5.7426.7[2]
This compound T. cruziEpimastigote4.28 ± 0.83Murine Macrophages84.03 ± 5.7419.6[2]
Amastigote3.26 ± 0.34Murine Macrophages84.03 ± 5.7425.7[2]
Miltefosine L. amazonensisPromastigote2.64 µg/mLMurine Macrophages29.42 µg/mL11.1
Benznidazole T. cruziEpimastigote1.81 µg/mLMurine Macrophages104.1 µg/mL57.5

Note: Direct comparison of IC50 and CC50 values should be made with caution due to potential variations in experimental conditions between studies.

Mechanism of Action: Inducing Programmed Cell Death

Studies suggest that this compound's anti-kinetoplastid activity stems from its ability to induce programmed cell death (PCD) in the parasites.[1] This is characterized by a series of cellular events including chromatin condensation, accumulation of reactive oxygen species (ROS), and alterations in both mitochondrial membrane potential and cellular ATP levels.[2] This multi-faceted attack on the parasite's cellular machinery highlights its potential as an effective therapeutic agent.

Experimental Validation Workflow

The process of validating the anti-kinetoplastid activity of a compound like this compound involves a series of well-defined experimental steps. The following diagram illustrates a typical workflow.

G cluster_0 In Vitro Screening cluster_1 Cytotoxicity & Selectivity cluster_2 Intracellular Activity cluster_3 Mechanism of Action Studies A Primary Screening (e.g., against extracellular forms) B Dose-Response Assay (Determine IC50) A->B C Cytotoxicity Assay (against mammalian cells, e.g., macrophages) E Infection of Macrophages with parasites B->E Active compounds D Determine CC50 & Selectivity Index (SI) C->D F Treatment with Compound E->F G Determine IC50 against intracellular amastigotes F->G H Investigate cellular effects: - ROS production - Mitochondrial membrane potential - DNA fragmentation G->H Potent and selective compounds

References

Cross-Resistance of Flucofuron with Phenylurea Insecticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-resistance patterns between the phenylurea insecticide Flucofuron and other compounds within the same chemical class. Due to a lack of direct experimental studies on this compound cross-resistance, this document leverages existing data from other benzoylphenylurea (B10832687) (BPU) insecticides to provide a predictive overview. The information herein is intended to inform resistance management strategies and guide future research.

Introduction to Phenylurea Insecticides

This compound belongs to the phenylurea class of insecticides, specifically the benzoylphenylureas (BPUs).[1] Unlike their herbicidal counterparts that inhibit photosynthesis in plants, phenylurea insecticides act as potent insect growth regulators (IGRs).[2] Their primary mode of action is the inhibition of chitin (B13524) biosynthesis, a crucial process for the formation of the insect exoskeleton.[1][3] By disrupting the synthesis of chitin, these compounds interfere with the molting process, leading to larval mortality.[4] The Insecticide Resistance Action Committee (IRAC) classifies BPUs under Group 15.[1][5]

Mechanism of Action of Benzoylphenylurea Insecticides

Benzoylphenylurea insecticides, including likely this compound, do not directly inhibit the chitin synthase enzyme. Instead, they are thought to interfere with the transport of the chitin precursor, UDP-N-acetylglucosamine (UDP-GlcNAc), into the newly forming cuticle.[6] The proposed molecular target is the sulfonylurea receptor (SUR), an ATP-binding cassette (ABC) transporter.[6] Binding of the BPU to the SUR disrupts the transport of UDP-GlcNAc, effectively starving the chitin synthase enzyme of its substrate. This leads to the formation of a malformed and weakened cuticle, which cannot withstand the pressures of molting, resulting in the death of the insect larva.[6]

Figure 1: Proposed mechanism of action of benzoylphenylurea insecticides.

Mechanisms of Resistance to Benzoylphenylurea Insecticides

Resistance to BPU insecticides in insect populations can arise through two primary mechanisms:

  • Target-Site Resistance: This involves mutations in the gene encoding the target protein, in this case, the chitin synthase 1 (CHS1) gene.[2][7] Specific point mutations can alter the protein's structure, reducing its binding affinity for BPU insecticides and rendering them less effective.[7] A notable example is the I1042M mutation in the CHS1 gene of the diamondback moth, Plutella xylostella, which confers broad cross-resistance to several BPUs.[2]

  • Metabolic Resistance: This mechanism involves the enhanced detoxification of the insecticide by enzymes such as cytochrome P450 monooxygenases, glutathione (B108866) S-transferases (GSTs), and carboxylesterases.[8] Increased expression or activity of these enzymes can lead to the rapid breakdown of the BPU molecule into non-toxic metabolites before it can reach its target site.

cluster_resistance Resistance Mechanisms BPU Benzoylphenylurea Insecticide TSR Target-Site Resistance (Mutation in Chitin Synthase Gene) BPU->TSR Reduced Binding MR Metabolic Resistance (Enhanced Detoxification) BPU->MR Increased Breakdown

Figure 2: Primary mechanisms of resistance to benzoylphenylurea insecticides.

Quantitative Cross-Resistance Data for Benzoylphenylurea Insecticides

The following table summarizes published data on the cross-resistance of various BPU insecticides in resistant insect strains. This data can be used to infer the potential for cross-resistance with this compound. The Resistance Ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.

InsecticideInsect SpeciesResistant StrainLC50 (mg/L) - ResistantLC50 (mg/L) - SusceptibleResistance Ratio (RR)Reference
Teflubenzuron (B33202)Spodoptera frugiperdaTef-rr121.230.088~1365[8]
Lufenuron (B1675420)Spodoptera frugiperdaTef-rr2.680.022~122[8]
NovaluronSpodoptera frugiperdaTef-rr1.370.018~76[8]
ChlorfluazuronSpodoptera frugiperdaTef-rr0.040.014[8]
LufenuronEphestia figulilellaLab Strain27.3--[9]
HexaflumuronEphestia figulilellaLab Strain0.79--[9]
DiflubenzuronLepeophtheirus salmonisLab Strain93.2 nM (EC50)--[10]
HexaflumuronLepeophtheirus salmonisLab Strain1.2 nM (EC50)--[10]
LufenuronLepeophtheirus salmonisLab Strain22.4 nM (EC50)--[10]
TeflubenzuronLepeophtheirus salmonisLab Strain11.7 nM (EC50)--[10]

Note: The absence of data for this compound in this table highlights the need for further research.

Predicted Cross-Resistance Profile of this compound

Based on the data from other BPU insecticides, it is plausible to predict that insect populations resistant to one BPU may exhibit cross-resistance to this compound, particularly if the resistance mechanism is target-site based. For instance, a mutation in the chitin synthase gene that confers resistance to teflubenzuron is likely to also reduce the efficacy of this compound.

However, the degree of cross-resistance can vary significantly. As seen in the Spodoptera frugiperda data, resistance to teflubenzuron conferred high levels of cross-resistance to lufenuron and novaluron, but only a low level to chlorfluazuron.[8] This suggests that subtle differences in the chemical structures of BPUs can influence their interaction with the mutated target site. Therefore, while cross-resistance to this compound in BPU-resistant populations is likely, its magnitude is uncertain and requires empirical validation.

Experimental Protocols for Determining Cross-Resistance

To definitively determine the cross-resistance profile of this compound, the following experimental protocols are recommended:

Rearing of Insect Strains
  • Susceptible Strain: A standard, laboratory-reared strain with no prior exposure to insecticides.

  • Resistant Strain: A field-collected population showing resistance to a BPU insecticide or a laboratory-selected strain continuously exposed to a BPU over multiple generations.

Bioassay Method (e.g., Leaf-Dip Bioassay for Lepidopteran Larvae)
  • Preparation of Insecticide Solutions: Prepare serial dilutions of this compound and other BPU insecticides in an appropriate solvent (e.g., acetone (B3395972) with a non-ionic surfactant).

  • Treatment: Dip leaves of a suitable host plant (e.g., cabbage for P. xylostella) into the insecticide solutions for a fixed duration (e.g., 10 seconds) and allow them to air dry. A control group with leaves dipped in solvent only must be included.

  • Exposure: Place a known number of larvae (e.g., 20 third-instar larvae) onto the treated leaves in a petri dish.

  • Incubation: Maintain the petri dishes under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h L:D photoperiod).

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) values for each insecticide against both susceptible and resistant strains.

  • Resistance Ratio Calculation: Calculate the RR by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Start Start Rearing Rear Susceptible & Resistant Insect Strains Start->Rearing Prep_Sol Prepare Serial Dilutions of Insecticides Rearing->Prep_Sol Treatment Treat Host Plant Leaves (Leaf-Dip Method) Prep_Sol->Treatment Exposure Expose Larvae to Treated Leaves Treatment->Exposure Incubation Incubate under Controlled Conditions Exposure->Incubation Mortality Assess Mortality at 24, 48, 72 hours Incubation->Mortality Analysis Calculate LC50 Values (Probit Analysis) Mortality->Analysis RR Calculate Resistance Ratio (RR) Analysis->RR End End RR->End

Figure 3: Experimental workflow for determining insecticide cross-resistance.
Synergist Assays

To investigate the role of metabolic resistance, synergists that inhibit specific detoxifying enzymes can be used.

  • Piperonyl butoxide (PBO): Inhibits cytochrome P450 monooxygenases.

  • S,S,S-tributyl phosphorotrithioate (DEF): Inhibits esterases.

  • Diethyl maleate (B1232345) (DEM): Inhibits glutathione S-transferases.

The bioassay is conducted as described above, but the larvae are pre-treated with a sub-lethal dose of the synergist before exposure to the insecticide. A significant increase in mortality in the presence of a synergist indicates the involvement of the corresponding enzyme class in resistance.

Conclusion

While this compound is a member of the well-established phenylurea class of insecticides, specific data on its cross-resistance profile is currently unavailable. Based on the known mechanisms of resistance to other benzoylphenylurea insecticides, it is highly probable that cross-resistance to this compound will be observed in insect populations already resistant to other compounds in this class, especially when target-site resistance is the underlying mechanism. However, the extent of this cross-resistance is unpredictable and requires dedicated experimental investigation. The protocols outlined in this guide provide a framework for conducting such studies, which are essential for the development of effective and sustainable insecticide resistance management strategies.

References

Flucofuron: A Head-to-Head Comparison with Current Amoebicidal Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel amoebicidal agent Flucofuron with established drugs used to treat amoebic infections. We will delve into the comparative efficacy, mechanisms of action, and available experimental data for this compound and current treatments for pathogenic amoebae, including Naegleria fowleri, Entamoeba histolytica, and Acanthamoeba species.

Comparative Efficacy: In Vitro Susceptibility

The in vitro activity of an amoebicidal compound is a critical indicator of its potential therapeutic efficacy. The following tables summarize the available quantitative data, primarily the half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50), for this compound and current amoebicidal drugs against various pathogenic amoebae.

Activity Against Naegleria fowleri

Naegleria fowleri, often termed the "brain-eating amoeba," is the causative agent of the devastating and rapidly fatal disease, primary amoebic meningoencephalitis (PAM).

DrugStrainIC50 (µM)CC50 (µM)Selectivity Index (SI)Citation
This compound ATCC 308082.58 ± 0.6483.86 ± 20.7632.55[1][2]
ATCC 302152.47 ± 0.3883.86 ± 20.7633.96[1][2]
Cyst Stage0.88 ± 0.07--[1][2][3][4]
Miltefosine (B1683995) --->3.2[1]
Amphotericin B ----[2]

Note: A higher selectivity index (CC50/IC50) indicates a more favorable safety profile, as the drug is more toxic to the amoeba than to host cells. This compound demonstrates a promising selectivity index, reportedly 10-fold higher than that of miltefosine against N. fowleri[1].

Activity Against Entamoeba histolytica

Entamoeba histolytica is the causative agent of amoebiasis, a parasitic infection of the intestines that can lead to amoebic dysentery or amoebic liver abscess.

DrugStrainIC50 (µM)Citation
Metronidazole (B1676534) HM1:IMSS9.5[5]
Clinical Isolates13.2[5]
Tinidazole HM1:IMSS10.2[5]
Clinical Isolates12.4[5]
Emetine HM1:IMSS29.9[5]
Clinical Isolates31.2[5]
Chloroquine HM1:IMSS15.5[5]
Clinical Isolates26.3[5]

Note: Data on the efficacy of this compound against Entamoeba histolytica is not currently available in the reviewed literature. The provided data shows the activity of standard-of-care drugs against both a reference strain and clinical isolates.

Activity Against Acanthamoeba species

Acanthamoeba species are responsible for Acanthamoeba keratitis, a painful and sight-threatening infection of the cornea, and granulomatous amoebic encephalitis (GAE), a serious infection of the brain and spinal cord.

DrugFormMCC (µg/mL)MTC (µg/mL)Citation
Miltefosine Trophozoites & Cysts4000 (MCC90)125 (MTC90)[6][7]
Chlorhexidine (B1668724) Trophozoites & Cysts1.56 - 100-[8]
Polyhexamethylene biguanide (B1667054) (PHMB) Trophozoites & Cysts25 - 100-[8]
Pentamidine isethionate Trophozoites & Cysts--[9]

Note: MTC refers to the minimal trophozoicidal concentration, and MCC refers to the minimal cysticidal concentration. Activity against the resilient cyst form is crucial for preventing disease recurrence. Data on the efficacy of this compound against Acanthamoeba species is not currently available.

Mechanism of Action: A Visualized Comparison

Understanding the mechanism of action is fundamental for rational drug design and predicting potential resistance mechanisms.

This compound: Induction of Programmed Cell Death

Studies suggest that this compound induces programmed cell death (PCD), or apoptosis, in Naegleria fowleri. Key indicators of this process include chromatin condensation and a significant decrease in ATP levels within the amoeba.

Flucofuron_Mechanism This compound This compound Amoeba Naegleria fowleri This compound->Amoeba Mitochondria Mitochondrial Dysfunction Amoeba->Mitochondria Chromatin Chromatin Condensation Amoeba->Chromatin ATP Decreased ATP Production Mitochondria->ATP Apoptosis Programmed Cell Death ATP->Apoptosis Chromatin->Apoptosis

Figure 1: Proposed mechanism of action for this compound against Naegleria fowleri.

Metronidazole: DNA Damage in Anaerobic Protozoa

Metronidazole is a prodrug that requires activation within the anaerobic environment of protozoa like Entamoeba histolytica. Once activated, it forms cytotoxic metabolites that bind to and disrupt the helical structure of DNA, leading to strand breakage and cell death.

Metronidazole_Mechanism Metronidazole Metronidazole (Prodrug) Amoeba Entamoeba histolytica (Anaerobic Environment) Metronidazole->Amoeba Activation Reductive Activation (e.g., by PFOR) Amoeba->Activation Metabolites Cytotoxic Nitro Radical Anions Activation->Metabolites DNA DNA Metabolites->DNA Damage DNA Strand Breakage Loss of Helical Structure DNA->Damage CellDeath Cell Death Damage->CellDeath

Figure 2: Mechanism of action for Metronidazole against Entamoeba histolytica.

Miltefosine: Membrane Disruption and Apoptosis Induction

Miltefosine, an alkylphosphocholine compound, is thought to exert its amoebicidal effects by interfering with cell membrane integrity and mitochondrial function. This disruption of cellular homeostasis can also trigger apoptotic pathways.

Miltefosine_Mechanism Miltefosine Miltefosine Amoeba Acanthamoeba / Naegleria Miltefosine->Amoeba Membrane Disruption of Membrane Integrity Amoeba->Membrane Mitochondria Mitochondrial Dysfunction Amoeba->Mitochondria CellDeath Cell Death Membrane->CellDeath Apoptosis Induction of Apoptosis Mitochondria->Apoptosis Apoptosis->CellDeath

Figure 3: Proposed mechanism of action for Miltefosine against pathogenic amoebae.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison. For specific details, please refer to the cited literature.

In Vitro Susceptibility Testing Against Naegleria fowleri

This protocol outlines a common method for determining the IC50 of a compound against N. fowleri trophozoites.

N_fowleri_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture N. fowleri trophozoites Harvest Harvest and count trophozoites Culture->Harvest Plate Plate trophozoites in 96-well plates Harvest->Plate PrepareDrug Prepare serial dilutions of test compound Plate->PrepareDrug AddDrug Add drug dilutions to wells PrepareDrug->AddDrug Incubate Incubate for 48-72 hours AddDrug->Incubate Assay Perform viability assay (e.g., AlamarBlue, CellTiter-Glo) Incubate->Assay Measure Measure fluorescence or luminescence Assay->Measure Calculate Calculate IC50 values Measure->Calculate

Figure 4: Experimental workflow for in vitro susceptibility testing against N. fowleri.

Methodology:

  • Naegleria fowleri Culture: Trophozoites are axenically cultured in a suitable medium (e.g., Nelson's medium) at 37°C.

  • Drug Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Assay Setup: Trophozoites are harvested, counted, and seeded into 96-well microplates. The various drug concentrations are then added to the wells.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C.

  • Viability Assessment: Amoebic viability is determined using a colorimetric or fluorometric assay, such as the AlamarBlue or CellTiter-Glo assay, which measures metabolic activity.

  • Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits 50% of the amoebic growth or viability.

Cytotoxicity Assay

This protocol describes a standard method for assessing the cytotoxicity of a compound against a mammalian cell line to determine the CC50.

Methodology:

  • Cell Culture: A mammalian cell line (e.g., Vero cells, human corneal epithelial cells) is cultured in an appropriate medium and conditions.

  • Assay Setup: Cells are seeded into 96-well plates and allowed to adhere.

  • Drug Exposure: Serial dilutions of the test compound are added to the cells.

  • Incubation: The plates are incubated for a duration that typically matches the amoebicidal assay (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is measured using an appropriate assay, such as MTT or resazurin (B115843) reduction assays.

  • Data Analysis: The CC50 value, the concentration at which 50% of the host cells are killed, is calculated.

Summary and Future Directions

This compound has emerged as a highly promising candidate for the treatment of PAM caused by Naegleria fowleri. Its high in vitro efficacy against both the trophozoite and the highly resistant cyst stage, coupled with a favorable selectivity index, warrants further investigation. The proposed mechanism of action, the induction of programmed cell death, is also a desirable trait for an antimicrobial agent.

However, a significant gap in the current knowledge is the activity of this compound against other medically important amoebae, namely Entamoeba histolytica and Acanthamoeba species. Head-to-head comparative studies of this compound against the current standards of care (e.g., metronidazole for amoebiasis, a combination of biguanides and diamidines for Acanthamoeba keratitis) for these infections are crucial to determine its broader therapeutic potential.

Future research should focus on:

  • Broad-spectrum activity screening: Evaluating the in vitro efficacy of this compound against a panel of pathogenic amoebae, including clinical isolates of E. histolytica and Acanthamoeba.

  • In vivo efficacy studies: Assessing the therapeutic potential of this compound in animal models of amoebiasis and Acanthamoeba keratitis.

  • Mechanism of action studies: Further elucidating the specific molecular pathways involved in this compound-induced programmed cell death in amoebae.

The continued exploration of novel compounds like this compound is essential for addressing the challenges of amoebic infections, including drug resistance and the high toxicity of some current treatments.

References

Benchmarking Flucofuron's Cytotoxicity Against Other Antiprotozoals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of Flucofuron against other established antiprotozoal agents, with a focus on the pathogenic free-living amoeba Naegleria fowleri. The data presented is intended to inform research and development efforts in the pursuit of more effective treatments for primary amoebic meningoencephalitis (PAM).

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of this compound and other selected antiprotozoal drugs against Naegleria fowleri. The 50% inhibitory concentration (IC50) represents the drug concentration required to inhibit the growth of the protozoa by 50%, while the 50% cytotoxic concentration (CC50) indicates the concentration that is toxic to 50% of mammalian cells. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the drug's specific toxicity towards the protozoan compared to host cells.

CompoundProtozoan Strain(s)IC50 (µM)Mammalian Cell LineCC50 (µM)Selectivity Index (SI)
This compound N. fowleri ATCC 308082.58 ± 0.64[1][2]Murine Macrophages (J774A.1)83.86 ± 20.76[1][2]32.55[1][2]
N. fowleri ATCC 302152.47 ± 0.38[1][2]Murine Macrophages (J774A.1)83.86 ± 20.76[1][2]33.96[1][2]
N. fowleri Cysts0.88 ± 0.07[1][2]Murine Macrophages (J774A.1)83.86 ± 20.76[1][2]95.30
Miltefosine N. fowleri~146.53[3]C6 Glial Cells>200[3]>1.36
Amphotericin B N. fowleri~0.025-1.0[4]---
Chlorpromazine N. fowleri----

Note: Direct comparison of Selectivity Indices should be made with caution when different mammalian cell lines are used.

Mechanism of Action: this compound-Induced Programmed Cell Death

This compound has been shown to induce a programmed cell death (PCD) pathway in Naegleria fowleri that resembles apoptosis in higher eukaryotes.[1][5] Key events in this pathway include:

  • Chromatin Condensation: Treatment with this compound leads to the compaction of chromatin within the amoeba's nucleus, a hallmark of apoptosis.[1]

  • Mitochondrial Dysfunction: A loss of mitochondrial membrane potential is observed, indicating the involvement of the mitochondria in the cell death cascade.[5]

  • DNA Fragmentation: The nuclear DNA of the amoeba is cleaved into smaller fragments, another characteristic feature of apoptosis.[5]

The precise upstream signaling events that trigger this cascade in N. fowleri upon exposure to this compound are still under investigation. However, the downstream effects strongly suggest the activation of an intrinsic, mitochondria-mediated apoptotic-like pathway.

Flucofuron_Signaling_Pathway This compound-Induced Apoptosis-Like Pathway in N. fowleri This compound This compound Unknown_Target Intracellular Target(s) (Under Investigation) This compound->Unknown_Target Interacts with Mitochondria Mitochondrial Dysfunction (Loss of Membrane Potential) Unknown_Target->Mitochondria Induces Apoptotic_Factors Release of Pro-Apoptotic Factors Mitochondria->Apoptotic_Factors Leads to Caspase_Activation Caspase-like Protease Activation (Hypothesized) Apoptotic_Factors->Caspase_Activation Activates Chromatin_Condensation Chromatin Condensation Caspase_Activation->Chromatin_Condensation Mediates DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Mediates Apoptosis Apoptotic-like Cell Death Chromatin_Condensation->Apoptosis DNA_Fragmentation->Apoptosis Cytotoxicity_Workflow General Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture cluster_1 Treatment cluster_2 Cytotoxicity Measurement cluster_3 Data Analysis Protozoa_Culture Protozoa Culture (e.g., N. fowleri) Plate_Cells Plate Cells in 96-well plates Protozoa_Culture->Plate_Cells Mammalian_Culture Mammalian Cell Culture (e.g., J774A.1) Mammalian_Culture->Plate_Cells Add_Compounds Add Serial Dilutions of Test Compounds Plate_Cells->Add_Compounds Incubate Incubate for Defined Period Add_Compounds->Incubate Resazurin_Assay Resazurin Assay Incubate->Resazurin_Assay LDH_Assay LDH Assay Incubate->LDH_Assay Calculate_IC50 Calculate IC50/CC50 Resazurin_Assay->Calculate_IC50 LDH_Assay->Calculate_IC50 Calculate_SI Calculate Selectivity Index Calculate_IC50->Calculate_SI Compare_Results Compare Cytotoxicity Calculate_SI->Compare_Results

References

Unveiling Flucofuron's In Vitro Power: A Comparative Analysis Against Key Protozoan Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of Flucofuron's in vitro efficacy against pathogenic protozoa reveals its potential as a promising therapeutic agent. This guide provides a detailed comparison of this compound's performance with established drugs against Naegleria fowleri, Trypanosoma cruzi, and Leishmania amazonensis, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a phenylurea compound, has demonstrated significant in vitro activity against several protozoan pathogens, suggesting a mechanism of action that involves the induction of programmed cell death, or apoptosis. This guide summarizes the available quantitative data, outlines the experimental methodologies for assessing in vitro efficacy, and visualizes the proposed mechanism and experimental workflows.

Comparative In Vitro Efficacy of this compound and Standard-of-Care Drugs

The in vitro efficacy of this compound has been evaluated against the trophozoite and cyst stages of Naegleria fowleri, the causative agent of primary amebic meningoencephalitis (PAM), as well as against the causative agents of Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania amazonensis). The following tables present a comparative summary of the 50% inhibitory concentration (IC50) and other relevant metrics for this compound and current therapeutic alternatives.

Table 1: In Vitro Efficacy Against Naegleria fowleri

CompoundStrainStageIC50 (µM)Reference
This compound ATCC 30808Trophozoite2.58 ± 0.64[1][2][3][4][5]
This compound ATCC 30215Trophozoite2.47 ± 0.38[1][2][3][4][5]
This compound -Cyst0.88 ± 0.07[1][2][3][4][5]
Amphotericin BTYTrophozoite0.73 ± 0.3[6]
Amphotericin B-Trophozoite0.12 ± 0.03[7][8]
Amphotericin B-Cyst0.53 ± 0.03[7]
Miltefosine-Trophozoite38.74 ± 4.23[7]
Miltefosine-Cyst21.52 ± 2.62[7]

Table 2: In Vitro Efficacy Against Trypanosoma cruzi

CompoundStrainStageIC50/LC50 (µM)Reference
BenznidazoleYAmastigote4.00 ± 1.90 (IC50)[3]
BenznidazoleYTrypomastigote5.73 ± 3.07 (IC50)[3]
NifurtimoxYAmastigote2.62 ± 1.22 (IC50)[3]
NifurtimoxYTrypomastigote3.60 ± 2.67 (IC50)[3]
MiltefosineVDAmastigote0.51 (IC50)[9]
MiltefosineVDTrypomastigote31.17 (LC50)[9]

Table 3: In Vitro Efficacy Against Leishmania amazonensis

CompoundStrainStageIC50 (µM)Reference
MiltefosineIFLA/BR/67/PH8Promastigote13.20[10]
Miltefosine-Amastigote10.16 ± 2.5 (Line 1)[11]
Miltefosine-Amastigote18.20 ± 11.3 (Line 2)[11]
Pentamidine-Promastigote0.48 ± 0.13[12]

Experimental Protocols

The following are detailed methodologies for the in vitro assessment of drug efficacy against the specified protozoan pathogens.

In Vitro Susceptibility Testing of Naegleria fowleri
  • Cultivation of N. fowleri Trophozoites: Trophozoites of N. fowleri strains (e.g., ATCC 30808, ATCC 30215) are cultured axenically in a suitable medium, such as Nelson's medium or PYNFH medium, supplemented with 10% fetal bovine serum (FBS) at 37°C.

  • Drug Preparation: The test compound (this compound) and reference drugs (e.g., Amphotericin B, Miltefosine) are dissolved in an appropriate solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. Serial dilutions are then prepared in the culture medium.

  • Susceptibility Assay:

    • Trophozoites are harvested during the logarithmic growth phase and their concentration is adjusted to a final density of 1 x 10^5 amoebae/mL.

    • In a 96-well microtiter plate, 100 µL of the amoeba suspension is added to each well.

    • 100 µL of the various drug dilutions are added to the wells to achieve the final desired concentrations. Control wells containing medium with and without the solvent (DMSO) are included.

    • The plates are incubated at 37°C for 48 to 72 hours.

  • Determination of IC50: The viability of the amoebae is assessed using a colorimetric method, such as the resazurin (B115843) reduction assay or by direct counting using a hemocytometer. The 50% inhibitory concentration (IC50), the concentration of the drug that inhibits 50% of the parasite's growth, is calculated by non-linear regression analysis of the dose-response curve.

In Vitro Susceptibility Testing of Trypanosoma cruzi (Amastigote Stage)
  • Host Cell Culture: A suitable host cell line, such as L6 myoblasts or Vero cells, is cultured in RPMI-1640 or DMEM medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.

  • Infection of Host Cells: Host cells are seeded in 96-well plates and allowed to adhere. The cells are then infected with bloodstream trypomastigotes of a T. cruzi strain (e.g., Y strain) at a parasite-to-cell ratio of 10:1.

  • Drug Treatment: After an incubation period of 24 hours to allow for parasite invasion and differentiation into amastigotes, the extracellular parasites are removed by washing. Fresh medium containing serial dilutions of the test and reference drugs (e.g., Benznidazole, Nifurtimox) is then added.

  • Determination of IC50: The plates are incubated for an additional 72 to 96 hours. The number of intracellular amastigotes is quantified. This can be done by fixing and staining the cells (e.g., with Giemsa) followed by microscopic counting, or by using automated imaging systems with fluorescently labeled parasites. The IC50 is determined by analyzing the reduction in the number of amastigotes in treated versus untreated control wells.

In Vitro Susceptibility Testing of Leishmania amazonensis (Amastigote Stage)
  • Macrophage Culture: Peritoneal macrophages from mice or a macrophage-like cell line (e.g., J774) are cultured in RPMI-1640 medium supplemented with 10% FBS.

  • Infection of Macrophages: Macrophages are seeded in 96-well plates and infected with stationary-phase promastigotes of L. amazonensis at a ratio of approximately 10 parasites per macrophage.

  • Drug Treatment: After an incubation period of 24 hours to allow for phagocytosis and transformation into amastigotes, the non-phagocytized promastigotes are removed. Fresh medium containing serial dilutions of the test and reference drugs (e.g., Miltefosine, Pentamidine) is added.

  • Determination of IC50: The plates are incubated for 72 hours. The number of intracellular amastigotes is determined by microscopic counting after Giemsa staining or by using a reporter gene assay. The IC50 is calculated based on the reduction in the parasite load in the treated wells compared to the untreated controls.

Visualizing the Process and Pathway

To better understand the experimental process and the proposed mechanism of action of this compound, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Pathogen_Culture Pathogen Culture (N. fowleri, T. cruzi, L. amazonensis) Seeding Seeding of Pathogens (& Host Cells) in 96-well plates Pathogen_Culture->Seeding Host_Cell_Culture Host Cell Culture (for T. cruzi & L. amazonensis) Host_Cell_Culture->Seeding Drug_Preparation Drug Preparation (this compound & Alternatives) Serial Dilutions Drug_Addition Addition of Drug Dilutions Drug_Preparation->Drug_Addition Infection Infection of Host Cells (for T. cruzi & L. amazonensis) Seeding->Drug_Addition Infection->Drug_Addition Incubation Incubation (24-96 hours) Drug_Addition->Incubation Viability_Assessment Viability Assessment (e.g., Resazurin Assay, Microscopy) Incubation->Viability_Assessment Data_Analysis Data Analysis (Dose-Response Curve) Viability_Assessment->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination

Caption: Experimental workflow for in vitro anti-protozoal drug efficacy testing.

Apoptosis_Signaling_Pathway This compound This compound Cell_Membrane Protozoan Cell Membrane This compound->Cell_Membrane Signal_Transduction Signal Transduction Cascade Cell_Membrane->Signal_Transduction Mitochondrial_Dysfunction Mitochondrial Dysfunction Signal_Transduction->Mitochondrial_Dysfunction Caspase_Activation Caspase-like Protease Activation Mitochondrial_Dysfunction->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptotic_Bodies Formation of Apoptotic Bodies DNA_Fragmentation->Apoptotic_Bodies Cell_Death Programmed Cell Death Apoptotic_Bodies->Cell_Death

Caption: Proposed mechanism of this compound-induced apoptosis in protozoan parasites.

References

A Comparative Analysis of the Mechanisms of Action: Flucofuron versus Photosystem II-Inhibiting Urea-Based Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanism of action of Flucofuron with other prominent urea-based pesticides. While sharing a common urea (B33335) chemical backbone, their molecular targets and physiological effects diverge significantly, leading to distinct applications in pest and weed management. This document outlines these differences, supported by quantitative data and detailed experimental protocols to aid in research and development.

Executive Summary

Urea-based pesticides can be broadly categorized based on their primary mode of action. A significant class, including herbicides like Diuron, Linuron, Isoproturon, and Tebuthiuron , functions by inhibiting photosynthesis at Photosystem II (PSII) in plants. In stark contrast, This compound , a member of the benzoylphenylurea (B10832687) (BPU) class, acts as an insect growth regulator by inhibiting chitin (B13524) synthesis, a process essential for exoskeleton formation in insects.[1] This fundamental difference in their mechanism of action dictates their respective uses as either herbicides or insecticides.

Furthermore, some urea-based compounds exhibit secondary mechanisms of action. For instance, Linuron has been identified as an androgen receptor antagonist, highlighting the potential for off-target effects and broader toxicological considerations.

Comparison of Primary Mechanisms of Action

The primary distinction between this compound and other common urea-based pesticides lies in their molecular targets.

  • This compound and Benzoylphenylureas (BPUs): Inhibition of Chitin Synthesis. BPUs, including this compound, disrupt the molting process in insects by inhibiting the enzyme chitin synthase.[1] This enzyme is crucial for the polymerization of N-acetylglucosamine into chitin, a primary component of the insect exoskeleton.[1] Inhibition of this process leads to a malformed and weakened cuticle, ultimately causing mortality during molting.[2][3] This mode of action is highly selective for arthropods as vertebrates do not possess chitin.

  • Diuron, Linuron, Isoproturon, and Tebuthiuron: Inhibition of Photosystem II. These urea-based herbicides are potent inhibitors of photosynthesis. They bind to the D1 protein of the Photosystem II complex in chloroplasts, blocking the electron transport chain.[4] This disruption halts the production of ATP and NADPH, essential energy carriers for the plant, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage and plant death.[4]

Quantitative Data on Pesticidal Activity

The following table summarizes the available quantitative data on the efficacy of these pesticides, reflecting their different mechanisms of action.

PesticideClassPrimary TargetOrganismEndpointValueReference(s)
This compound BenzoylphenylureaChitin SynthaseInsectsIC50Data not readily available
Diuron Phenylurea HerbicidePhotosystem IIAphanocapsa 6308 (cyanobacterium)IC50 (electron transport)6.8 x 10⁻⁹ M[5]
Photosystem IIHalophila ovalis (seagrass)IC50 (quantum yield)4.3 µg/L[6]
Linuron Phenylurea HerbicidePhotosystem IIAquatic macrophytesEC50 (electron transport)9–13 µg/L[7]
Androgen ReceptorHumanEC50 (binding)~20 µM
Isoproturon Phenylurea HerbicidePhotosystem IIPhytoplankton--[8][9]
Tebuthiuron Phenylurea HerbicidePhotosystem IIHalophila ovalis (seagrass)IC50 (quantum yield)-[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

Photosystem II Inhibition by Urea-Based Herbicides

PhotosystemII_Inhibition cluster_PSII Photosystem II (in Thylakoid Membrane) P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB Site (D1 Protein) QA->QB Electron Flow PQ_pool Plastoquinone Pool QB->PQ_pool Electron Flow ROS Reactive Oxygen Species (ROS) QB->ROS Leads to Light Light Energy Light->P680 Urea_Herbicide Urea Herbicide (Diuron, Linuron, etc.) Urea_Herbicide->QB Binds and Blocks Plant_Death Plant Death ROS->Plant_Death

Caption: Mechanism of Photosystem II inhibition by urea-based herbicides.

Chitin Synthesis Inhibition by this compound (Benzoylphenylurea)

Chitin_Synthesis_Inhibition cluster_Insect_Epidermal_Cell Insect Epidermal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Chitin Precursor) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Polymer Chitin_Synthase->Chitin Catalyzes Malformed_Cuticle Malformed Cuticle Chitin->Malformed_Cuticle Leads to This compound This compound (Benzoylphenylurea) This compound->Chitin_Synthase Inhibits Molting_Failure Molting Failure & Insect Death Malformed_Cuticle->Molting_Failure

Caption: Mechanism of chitin synthesis inhibition by this compound.

Secondary Mechanism of Linuron: Androgen Receptor Antagonism

Androgen_Receptor_Antagonism cluster_Target_Cell Target Cell AR Androgen Receptor (AR) Gene_Expression Androgen-Dependent Gene Expression AR->Gene_Expression Regulates Blocked_Response Blocked Androgenic Response AR->Blocked_Response Leads to Androgen Androgen (e.g., Testosterone) Androgen->AR Binds and Activates Linuron Linuron Linuron->AR Competitively Binds and Inhibits

Caption: Linuron's secondary mechanism as an androgen receptor antagonist.

Detailed Experimental Protocols

Photosystem II (PSII) Inhibition Assay

Objective: To determine the inhibitory effect of a urea-based herbicide on the photosynthetic electron transport rate in isolated chloroplasts or algal cells.

Materials:

  • Isolated chloroplasts (e.g., from spinach) or a culture of green algae (e.g., Chlamydomonas reinhardtii)

  • Reaction buffer (e.g., HEPES buffer, pH 7.5, containing sorbitol, MgCl₂, and KCl)

  • Artificial electron acceptor: 2,6-dichlorophenolindophenol (DCPIP)

  • Test compound (herbicide) dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO)

  • Spectrophotometer capable of measuring absorbance at 600 nm

  • Light source

Procedure:

  • Prepare a stock solution of the test herbicide in the chosen solvent.

  • In a cuvette, add the reaction buffer and the chloroplast/algal suspension.

  • Add a specific concentration of the herbicide from the stock solution. An equal amount of solvent is added to the control cuvette.

  • Add DCPIP to the cuvette.

  • Place the cuvette in the spectrophotometer and record the initial absorbance at 600 nm in the dark.

  • Illuminate the sample with a light source to initiate photosynthesis.

  • Record the decrease in absorbance at 600 nm over time as DCPIP is reduced by the electrons from PSII.

  • The rate of DCPIP reduction is proportional to the rate of photosynthetic electron transport.

  • Repeat the experiment with a range of herbicide concentrations to determine the IC50 value (the concentration that causes 50% inhibition of the electron transport rate).

Chitin Synthase Inhibition Assay

Objective: To measure the in vitro inhibitory activity of a compound like this compound on chitin synthase.

Materials:

  • Crude enzyme preparation of chitin synthase from an insect source (e.g., insect midgut or larval integument) or a fungal source.

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc), often radiolabeled (e.g., with ¹⁴C or ³H) for detection.

  • Test compound (this compound) dissolved in a suitable solvent.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, the chitin synthase enzyme preparation, and the test compound at various concentrations.

  • Initiate the reaction by adding the radiolabeled UDP-GlcNAc substrate.

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period to allow for chitin synthesis.

  • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

  • Filter the reaction mixture through glass fiber filters to capture the insoluble radiolabeled chitin polymer.

  • Wash the filters to remove any unincorporated radiolabeled substrate.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • The amount of radioactivity is proportional to the activity of chitin synthase.

  • Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.[10][11]

Androgen Receptor (AR) Competitive Binding Assay

Objective: To assess the ability of a compound like Linuron to compete with a known androgen for binding to the androgen receptor.

Materials:

  • Source of androgen receptor (e.g., rat prostate cytosol or recombinant human AR).

  • Radiolabeled androgen (e.g., [³H]-R1881, a synthetic androgen).

  • Test compound (Linuron) at various concentrations.

  • Unlabeled androgen for determining non-specific binding.

  • Assay buffer.

  • Method to separate bound from free radioligand (e.g., hydroxylapatite slurry or filter membranes).

  • Scintillation counter.

Procedure:

  • In a series of tubes, incubate the AR preparation with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound.

  • Include control tubes for total binding (radioligand + AR) and non-specific binding (radioligand + AR + excess unlabeled androgen).

  • Incubate the mixtures to allow binding to reach equilibrium.

  • Separate the AR-bound radioligand from the free radioligand.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the ability of the test compound to displace the radiolabeled androgen and calculate its IC50 or Ki value.[12][13][14]

Reactive Oxygen Species (ROS) Measurement in Plant Cells

Objective: To detect and quantify the generation of ROS in plant cells following treatment with a PSII-inhibiting herbicide.

Materials:

  • Plant tissue or cell culture.

  • Fluorescent probe for ROS detection (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate, H2DCF-DA).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope or a microplate reader with fluorescence capabilities.

  • Test herbicide.

Procedure:

  • Treat the plant cells or tissue with the PSII-inhibiting herbicide for a specified duration.

  • Load the cells with the H2DCF-DA probe. H2DCF-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent H2DCF.

  • In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

  • An increase in fluorescence intensity in herbicide-treated cells compared to control cells indicates an increase in ROS production.[15][16][17][18][19]

Conclusion

The mechanisms of action of this compound and other urea-based pesticides are fundamentally distinct. While herbicides like Diuron and Linuron target the core process of photosynthesis in plants, this compound acts as a highly specific insect growth regulator by inhibiting chitin synthesis. This comparative guide highlights the importance of understanding the precise molecular interactions of pesticides for effective and safe application, as well as for the development of new, more targeted pest and weed control strategies. The provided data and protocols serve as a valuable resource for researchers in this field.

References

Flucofuron and Chloroquine: A Comparative Analysis of Antiparasitic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiparasitic drug discovery, both novel compounds and repurposed drugs are crucial in the fight against a spectrum of devastating parasitic diseases. This guide provides a detailed comparison of flucofuron, a compound with recently identified antiprotozoal activity, and chloroquine (B1663885), a long-standing antimalarial agent. The comparison focuses on their effectiveness in various parasitic models, mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Quantitative Efficacy Data

Table 1: In Vitro Efficacy of this compound against Kinetoplastid Parasites

Parasite SpeciesParasite StageIC50 (µM)Reference
Leishmania amazonensisPromastigote (extracellular)6.07 ± 1.11[1]
Leishmania amazonensisAmastigote (intracellular)3.14 ± 0.39[1]
Trypanosoma cruziEpimastigote (extracellular)4.28 ± 0.83[1]
Trypanosoma cruziAmastigote (intracellular)3.26 ± 0.34[1]

Table 2: Clinical Efficacy of Chloroquine against Plasmodium Species

Parasite SpeciesStudy Population/LocationEfficacy EndpointResultReference
Plasmodium falciparumHaitiDay 28 Parasite Clearance91.0%
Plasmodium vivaxSouthern EthiopiaDay 28 Adequate Clinical and Parasitological Response97.4%
Plasmodium falciparumHondurasDay 28 Parasite Clearance100%[2]
Plasmodium falciparumKenya (Pregnant Women)In vivo Resistance45.9%[3]

Mechanisms of Action

The modes of action for this compound and chloroquine are distinct, targeting different cellular pathways within the parasites.

This compound: this compound induces programmed cell death in Leishmania amazonensis and Trypanosoma cruzi.[4] This process is characterized by a cascade of cellular events including:

  • Chromatin condensation

  • Accumulation of reactive oxygen species (ROS)

  • Alterations in plasma membrane permeability

  • Decreased ATP levels

  • Disruption of the mitochondrial membrane potential[4]

flucofuron_pathway This compound This compound Parasite Parasite (L. amazonensis, T. cruzi) This compound->Parasite Mitochondria Mitochondrial Dysfunction Parasite->Mitochondria PlasmaMembrane Plasma Membrane Permeability Alteration Parasite->PlasmaMembrane Chromatin Chromatin Condensation Parasite->Chromatin ROS ROS Accumulation Mitochondria->ROS ATP Decreased ATP Levels Mitochondria->ATP PCD Programmed Cell Death ROS->PCD ATP->PCD PlasmaMembrane->PCD Chromatin->PCD

This compound's proposed mechanism of action in kinetoplastid parasites.

Chloroquine: Chloroquine's primary antimalarial action targets the parasite's food vacuole.[5][6] As a weak base, it accumulates in this acidic organelle and interferes with the detoxification of heme, a byproduct of hemoglobin digestion.[7][8][9] The key steps are:

  • Inhibition of heme polymerase, the enzyme that converts toxic heme into non-toxic hemozoin.[7][9]

  • The resulting buildup of free heme is highly toxic to the Plasmodium parasite, leading to membrane damage and cell death.[5][8][10]

chloroquine_pathway Chloroquine Chloroquine FoodVacuole Parasite Food Vacuole (Acidic) Chloroquine->FoodVacuole Accumulates HemePolymerase Heme Polymerase Chloroquine->HemePolymerase Inhibits FoodVacuole->HemePolymerase Hemozoin Non-toxic Hemozoin HemePolymerase->Hemozoin Detoxification Toxicity Heme-mediated Toxicity HemePolymerase->Toxicity Blockage leads to Heme Toxic Heme Heme->HemePolymerase Substrate CellDeath Parasite Death Toxicity->CellDeath

Chloroquine's mechanism of action in Plasmodium parasites.

Experimental Protocols

The methodologies employed to assess the efficacy of this compound and chloroquine differ based on the target parasite and the experimental setting (in vitro vs. clinical).

This compound: In Vitro IC50 Determination The 50% inhibitory concentration (IC50) of this compound against L. amazonensis and T. cruzi was determined using a cell viability assay.[1][4]

  • Parasite Culture: Extracellular forms of the parasites (L. amazonensis promastigotes and T. cruzi epimastigotes) were cultured to a concentration of 10^6 parasites/mL.

  • Drug Application: Serial dilutions of this compound were added to the parasite cultures in 96-well plates.

  • Viability Assessment: After a set incubation period, alamarBlue® reagent was added to each well. This reagent changes color in response to metabolic activity, allowing for the quantification of live cells.

  • Data Analysis: The percentage of live cells relative to a negative control (no drug) was calculated, and the IC50 value was determined.

A similar protocol was adapted for the intracellular amastigote forms, using infected host cells.

experimental_workflow cluster_invitro In Vitro IC50 Determination (this compound) cluster_invivo In Vivo Clinical Efficacy (Chloroquine) culture 1. Parasite Culture (10^6 parasites/mL) dilution 2. Serial Dilution of this compound culture->dilution incubation 3. Drug-Parasite Incubation dilution->incubation alamarBlue 4. Add alamarBlue® Reagent incubation->alamarBlue measurement 5. Measure Viability (Spectrophotometry) alamarBlue->measurement ic50 6. Calculate IC50 measurement->ic50 enrollment 1. Patient Enrollment (Confirmed Malaria) treatment 2. Chloroquine Administration enrollment->treatment followup 3. Follow-up (e.g., Days 3, 7, 14, 28) treatment->followup bloodsmear 4. Blood Smear Microscopy followup->bloodsmear outcome 5. Assess Parasite Clearance bloodsmear->outcome efficacy 6. Determine Efficacy (%) outcome->efficacy

Comparative experimental workflows for this compound and chloroquine.

Chloroquine: In Vivo Clinical Efficacy The therapeutic efficacy of chloroquine for uncomplicated malaria is typically assessed using World Health Organization (WHO) standard protocols in human patients.[2]

  • Patient Enrollment: Individuals with slide-confirmed, uncomplicated P. falciparum or P. vivax malaria and a parasite density above a certain threshold are enrolled.[11]

  • Treatment: Patients receive a standard weight-based dose of chloroquine over three days.

  • Follow-up: Patients are monitored over a period of 28 or 42 days.

  • Parasitological Assessment: Blood smears are taken at specified intervals (e.g., day 3, 7, 14, 28, 42) to monitor for the presence and density of asexual parasites.

  • Outcome Classification: Treatment outcomes are classified based on clinical and parasitological response, such as early treatment failure, late parasitological failure, or adequate clinical and parasitological response.

Concluding Remarks

This compound and chloroquine are antiparasitic agents that demonstrate efficacy against different and significant human pathogens. This compound is a promising candidate for the treatment of leishmaniasis and Chagas disease, acting through the induction of programmed cell death.[4] Chloroquine, while facing challenges with resistance in P. falciparum, remains a valuable therapeutic for sensitive Plasmodium strains and acts by disrupting heme detoxification.[12][5][13]

The lack of direct comparative studies underscores a gap in the understanding of their potential broader-spectrum activity. Future research could explore the efficacy of this compound against Plasmodium species and further investigate the activity of chloroquine against kinetoplastids to better delineate their respective roles and potential synergies in antiparasitic chemotherapy.

References

Independent Validation of Flucofuron's Anti-Naegleria Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published anti-Naegleria activity of Flucofuron against established treatment options for Primary Amebic Meningoencephalitis (PAM) caused by Naegleria fowleri. The data presented for this compound is based on a single initial study published in 2024, and as of this review, no independent validation studies have been identified.

Executive Summary

This compound has emerged as a promising candidate against Naegleria fowleri in a recent preclinical study, demonstrating high efficacy against both the active (trophozoite) and dormant (cyst) stages of the amoeba.[1][2][3][4][5] The initial findings suggest that this compound's selectivity for the amoeba over mammalian cells is notably higher than that of miltefosine, a drug currently used in the treatment of PAM.[3][5] However, it is crucial to note that these are preliminary findings from a single research group and await independent validation. The current standard of care for PAM is a combination therapy that often includes amphotericin B, miltefosine, fluconazole, and rifampin.[6][7][8]

Comparative Efficacy Data

The following table summarizes the in vitro activity of this compound in comparison to other compounds with known anti-Naegleria activity.

CompoundTarget StageNaegleria fowleri Strain(s)IC50 (µM)CC50 (µM)Selectivity Index (SI)Source
This compound TrophozoiteATCC 308082.58 ± 0.6483.86 ± 20.76 (J774A.1)32.55[3][5]
TrophozoiteATCC 302152.47 ± 0.3883.86 ± 20.76 (J774A.1)33.96[3][5]
CystNot specified0.88 ± 0.0783.86 ± 20.76 (J774A.1)>95[3][5]
Miltefosine TrophozoiteNot specifiedNot specified in µM in this study, but SI is stated to be 10-fold lower than this compoundNot specified in this study~3.2 (inferred)[3][5]
Amphotericin B TrophozoiteNot specifiedMIC: 0.78 µg/mL (~0.84 µM)Not specifiedNot specified[9]
Ketoconazole TrophozoiteNf694.87 ± 0.97Not specifiedNot specified[10]

Note: IC50 (half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition of the amoeba. CC50 (half-maximal cytotoxic concentration) is the concentration that kills 50% of host cells. The Selectivity Index (SI = CC50/IC50) is a measure of the drug's specificity for the pathogen over host cells; a higher SI is desirable.

Experimental Protocols

The methodologies outlined below are based on the initial publication on this compound's anti-Naegleria activity.[3][5]

In Vitro Anti-Naegleria Activity Assay (Trophozoites)
  • Naegleria fowleri Culture: Trophozoites of N. fowleri strains (e.g., ATCC 30808 and ATCC 30215) are axenically cultured in a suitable medium, such as Nelson's medium supplemented with 10% fetal bovine serum, at 37°C.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

  • Assay Procedure:

    • N. fowleri trophozoites are seeded into 96-well plates at a specified density.

    • The serially diluted compound is added to the wells.

    • Control wells include untreated amoebae (negative control) and amoebae treated with a known anti-Naegleria drug like amphotericin B (positive control).

    • The plates are incubated at 37°C for a defined period (e.g., 24 hours).

  • Viability Assessment: Amoeba viability is determined using a colorimetric assay, such as the AlamarBlue assay, which measures metabolic activity. Fluorescence or absorbance is read using a plate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves generated from the viability data.

Cytotoxicity Assay
  • Cell Line Culture: A mammalian cell line, such as murine macrophages (e.g., J774A.1), is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Assay Procedure:

    • The mammalian cells are seeded into 96-well plates.

    • After cell adherence, the medium is replaced with fresh medium containing serial dilutions of the test compound (this compound).

    • Plates are incubated for the same duration as the anti-Naegleria assay (e.g., 24 hours).

  • Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT or AlamarBlue assay.

  • Data Analysis: The CC50 values are determined from the dose-response curves.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for evaluating anti-Naegleria compounds and the proposed mechanism of action for this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture N. fowleri & Macrophages SeedAmoeba Seed N. fowleri in 96-well plate Culture->SeedAmoeba SeedCells Seed Macrophages in 96-well plate Culture->SeedCells PrepareCompound Prepare Serial Dilutions of this compound AddCompoundAmoeba Add this compound to Amoeba PrepareCompound->AddCompoundAmoeba AddCompoundCells Add this compound to Cells PrepareCompound->AddCompoundCells SeedAmoeba->AddCompoundAmoeba SeedCells->AddCompoundCells IncubateAmoeba Incubate 24h at 37°C AddCompoundAmoeba->IncubateAmoeba IncubateCells Incubate 24h at 37°C AddCompoundCells->IncubateCells ViabilityAmoeba Assess Amoeba Viability (e.g., AlamarBlue) IncubateAmoeba->ViabilityAmoeba ViabilityCells Assess Cell Viability (e.g., AlamarBlue) IncubateCells->ViabilityCells CalcIC50 Calculate IC50 ViabilityAmoeba->CalcIC50 CalcCC50 Calculate CC50 ViabilityCells->CalcCC50 CalcSI Calculate Selectivity Index (CC50 / IC50) CalcIC50->CalcSI CalcCC50->CalcSI

Caption: Experimental workflow for determining the efficacy and selectivity of anti-Naegleria compounds.

G This compound This compound Nfowleri Naegleria fowleri Trophozoite This compound->Nfowleri interacts with MetabolicEvents Induction of Diverse Metabolic Events Nfowleri->MetabolicEvents triggers PCD Programmed Cell Death (Apoptosis) MetabolicEvents->PCD

Caption: Proposed mechanism of this compound-induced cell death in Naegleria fowleri.

Conclusion and Future Directions

The initial report on this compound presents it as a highly potent and selective agent against Naegleria fowleri in vitro.[3][5] Its efficacy against the resilient cyst stage is particularly noteworthy. The suggested mechanism involving the induction of programmed cell death offers a modern therapeutic pathway.[1][3][5]

However, the journey from a promising in vitro candidate to a viable clinical treatment is long and requires rigorous validation. The critical next steps for the research community and drug development professionals include:

  • Independent Validation: Other laboratories must replicate the reported in vitro efficacy and cytotoxicity of this compound.

  • Mechanism of Action Studies: Further research is needed to elucidate the precise molecular targets and pathways affected by this compound in N. fowleri.

  • In Vivo Studies: The efficacy of this compound must be assessed in animal models of PAM to determine its in vivo activity, pharmacokinetic properties, and ability to cross the blood-brain barrier.

  • Combination Therapy Studies: Investigating the potential synergistic effects of this compound with existing anti-Naegleria drugs could lead to more effective treatment regimens.

Until such data becomes available, this compound remains a promising but unvalidated compound in the fight against this devastating disease.

References

Comparative Efficacy of Hypothetical Flucofuron Formulations

Author: BenchChem Technical Support Team. Date: December 2025

As a large language model, I was unable to find any publicly available scientific literature or data regarding a compound named "Flucofuron." The information presented below is therefore based on a hypothetical scenario created to fulfill the structural and content requirements of your request. This guide should be considered a template for comparing the efficacy of different drug formulations.

This guide provides a comparative analysis of three hypothetical formulations of this compound, a fictional inhibitor of the MAPK/ERK signaling pathway. The data and protocols presented are for illustrative purposes.

Data Summary

The relative efficacy of the three this compound formulations was assessed using in vitro and in vivo models. The key parameters measured were the half-maximal inhibitory concentration (IC50) in a cancer cell line and tumor growth inhibition (TGI) in a mouse xenograft model.

FormulationDrug Delivery SystemIC50 (nM)In Vivo TGI (%)
This compound-A Standard Oral Gavage15035
This compound-B Lipid Nanoparticle12065
This compound-C Antibody-Drug Conjugate8580

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Line: Human colorectal carcinoma cell line (HT-29).

  • Methodology: HT-29 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with serial dilutions of each this compound formulation for 72 hours. Cell viability was assessed using a resazurin-based assay, and the fluorescence was measured to determine the percentage of viable cells relative to an untreated control. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Tumor Growth Inhibition Study
  • Animal Model: Athymic nude mice (nu/nu).

  • Methodology: HT-29 cells were implanted subcutaneously into the flank of each mouse. When tumors reached an average volume of 100-150 mm³, the mice were randomized into treatment groups. Each this compound formulation was administered for 21 consecutive days. Tumor volume was measured twice weekly with calipers. The percentage of TGI was calculated as the difference in the mean tumor volume between the treated and vehicle control groups.

Western Blot Analysis
  • Objective: To confirm the inhibition of the target signaling pathway.

  • Methodology: Protein lysates were collected from tumor samples at the end of the in vivo study. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->MEK cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Cell Seeding (HT-29) B Drug Treatment (72 hours) A->B C Viability Assay B->C D IC50 Calculation C->D E Tumor Implantation F Drug Administration (21 days) E->F G Tumor Measurement F->G H TGI Calculation G->H I Western Blot G->I

A Comparative Analysis of the Therapeutic Index of Flucofuron and Established Anti-amoebic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic index of the investigational compound Flucofuron against established drugs used in the treatment of Primary Amoebic Meningoencephalitis (PAM), a devastating disease caused by the brain-eating amoeba, Naegleria fowleri. The data presented is intended to offer an objective assessment of this compound's potential as a new therapeutic agent.

Executive Summary

This compound, a compound initially identified for its anti-parasitic properties, has demonstrated significant in vitro activity against Naegleria fowleri, the causative agent of Primary Amoebic Meningoencephalitis (PAM).[1][2][3][4][5][6][7] This guide assesses the therapeutic index of this compound in comparison to established drugs used to treat PAM, including Amphotericin B, Miltefosine, Fluconazole, Rifampin, and Azithromycin. The analysis is based on a compilation of in vitro efficacy (IC50) and cytotoxicity (CC50) data from published studies. The therapeutic index, represented here by the Selectivity Index (SI), is a critical measure of a drug's safety, indicating its ability to target the pathogen with minimal toxicity to host cells.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the in vitro activity of this compound and established drugs against Naegleria fowleri and their cytotoxicity against mammalian cells. The Selectivity Index (SI) is calculated as the ratio of CC50 to IC50. A higher SI value suggests a more favorable therapeutic window.

Table 1: In Vitro Activity and Cytotoxicity of this compound against Naegleria fowleri

CompoundN. fowleri StrainIC50 (µM)Mammalian Cell LineCC50 (µM)Selectivity Index (SI)
This compoundATCC 308082.58 ± 0.64Murine Macrophages83.86 ± 20.7632.55
This compoundATCC 302152.47 ± 0.38Murine Macrophages83.86 ± 20.7633.96
This compoundCyst Stage0.88 ± 0.07Murine Macrophages83.86 ± 20.7695.30

Data sourced from studies on this compound's anti-amoebic properties.[1][2][3][6][7]

Table 2: In Vitro Activity and Cytotoxicity of Established Drugs against Naegleria fowleri

DrugN. fowleri IC50/MIC (µM)Mammalian Cell LineCC50 (µM)Selectivity Index (SI)
Amphotericin B0.1 - 0.78RAW 264.7 / J774A.1>10x safety margin in liposomal formVariable, generally low
Miltefosine18.3 - 100.7C6 Glial Cells / J774A.1 Macrophages~77 (J774A.1)~0.76 - 4.2
Fluconazole7.73 - 820Murine Granulocyte-Macrophage Progenitors>100 mg/L (~326 µM)Variable, generally low
Rifampin>32 µg/mL (~38.8 µM)THP-1>100 µg/mL (~121 µM)>3.1
Azithromycin13.4J774 Murine MacrophagesNot explicitly defined, modulates functionNot directly calculable

Note: The IC50 and CC50 values for established drugs are compiled from multiple sources and may vary depending on the specific N. fowleri strain, cell line, and experimental conditions used. Direct comparison of SI values should be made with caution.[2][3][8][9][10][11][12]

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between individual studies.

In Vitro Susceptibility Testing of Naegleria fowleri

This protocol describes a common colorimetric method for determining the 50% inhibitory concentration (IC50) of a compound against N. fowleri trophozoites.

  • Naegleria fowleri Culture: Trophozoites of N. fowleri (e.g., ATCC 30808 or 30215 strains) are cultured axenically in a suitable medium, such as Nelson's complete medium, at 37°C.

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in the culture medium.

  • Assay Plate Preparation: In a 96-well microtiter plate, the serially diluted compounds are added to the wells.

  • Amoeba Inoculation: A suspension of N. fowleri trophozoites is added to each well to achieve a final concentration of approximately 1 x 10^4 amoebae per well.

  • Incubation: The plate is incubated at 37°C in a humidified atmosphere for 48-72 hours.

  • Viability Assessment: A viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay reagent or a resazurin-based reagent (e.g., alamarBlue™), is added to each well.

  • Data Acquisition: After a short incubation with the viability reagent, the luminescence or fluorescence is measured using a microplate reader.

  • IC50 Calculation: The data is normalized to the untreated control wells, and the IC50 value is calculated using a suitable software by plotting the percentage of inhibition against the log of the compound concentration.

Cytotoxicity Assay against Murine Macrophages

This protocol outlines the MTT assay, a colorimetric method to determine the 50% cytotoxic concentration (CC50) of a compound on a mammalian cell line, such as J774A.1 murine macrophages.

  • Cell Culture: J774A.1 cells are cultured in complete DMEM supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 1 x 10^5 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation: The plate is incubated for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: The medium is removed, and 100 µL of MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the CC50 value is determined by plotting cell viability against the log of the compound concentration.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Mitochondrial Stress Caspase_Activation Caspase_Activation Mitochondria->Caspase_Activation Release of Pro-apoptotic Factors Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution of Programmed Cell Death

G Amphotericin_B Amphotericin_B Ergosterol Ergosterol Amphotericin_B->Ergosterol Binds to Membrane_Pore Membrane_Pore Ergosterol->Membrane_Pore Forms Ion_Leakage Ion_Leakage Membrane_Pore->Ion_Leakage Causes Cell_Death Cell_Death Ion_Leakage->Cell_Death Leads to

G Miltefosine Miltefosine Lipid_Metabolism Lipid_Metabolism Miltefosine->Lipid_Metabolism Disrupts PI3K_Akt_Pathway PI3K_Akt_Pathway Miltefosine->PI3K_Akt_Pathway Inhibits Membrane_Integrity Membrane_Integrity Lipid_Metabolism->Membrane_Integrity Compromises Apoptosis Apoptosis PI3K_Akt_Pathway->Apoptosis Induces Membrane_Integrity->Apoptosis

G cluster_fluconazole Fluconazole cluster_rifampin Rifampin cluster_azithromycin Azithromycin Fluconazole Fluconazole Ergosterol_Synthesis Ergosterol Synthesis Fluconazole->Ergosterol_Synthesis Inhibits Rifampin Rifampin RNA_Polymerase DNA-dependent RNA Polymerase Rifampin->RNA_Polymerase Inhibits Azithromycin Azithromycin Ribosomal_Subunit 50S Ribosomal Subunit Azithromycin->Ribosomal_Subunit Binds to and Inhibits Protein Synthesis

Experimental Workflow

G cluster_efficacy Efficacy Testing (IC50) cluster_cytotoxicity Cytotoxicity Testing (CC50) N_fowleri_Culture Culture N. fowleri Trophozoites Incubation1 Incubate with Amoeba N_fowleri_Culture->Incubation1 Drug_Dilution1 Prepare Serial Drug Dilutions Drug_Dilution1->Incubation1 Viability_Assay1 Perform Viability Assay Incubation1->Viability_Assay1 IC50_Calc Calculate IC50 Viability_Assay1->IC50_Calc SI_Calc Calculate Selectivity Index (SI) IC50_Calc->SI_Calc Macrophage_Culture Culture Murine Macrophages (e.g., J774A.1) Incubation2 Incubate with Macrophages Macrophage_Culture->Incubation2 Drug_Dilution2 Prepare Serial Drug Dilutions Drug_Dilution2->Incubation2 Viability_Assay2 Perform Viability Assay (e.g., MTT) Incubation2->Viability_Assay2 CC50_Calc Calculate CC50 Viability_Assay2->CC50_Calc CC50_Calc->SI_Calc

Conclusion

The in vitro data currently available suggests that this compound possesses a promising therapeutic index against Naegleria fowleri, with a selectivity index significantly higher than that reported for some established drugs like miltefosine.[6][7] Its potent activity against the resilient cyst stage is also a noteworthy advantage. However, this is an early-stage assessment based on limited in vitro data. Further comprehensive studies, including in vivo animal models, are imperative to validate these findings and to fully understand the pharmacokinetic and pharmacodynamic properties of this compound. The complex nature of PAM often necessitates combination therapy, and future research should also explore the potential synergistic effects of this compound with existing anti-amoebic agents. While the current findings are encouraging, continued rigorous investigation is essential to determine the ultimate clinical utility of this compound in the fight against this devastating infection.

References

Safety Operating Guide

Navigating the Safe Disposal of Flucofuron: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers, scientists, and drug development professionals now have a centralized resource for the proper disposal of Flucofuron, a halogenated urea-based pesticide. This guide provides essential safety and logistical information, ensuring compliance with regulations and promoting a safe laboratory environment. Adherence to these procedures is critical due to this compound's classification as harmful if swallowed and its potential for environmental persistence.

Quantitative Data Summary

Understanding the toxicological and environmental profile of a chemical is paramount for its safe handling and disposal. The following table summarizes key data for this compound.

Data PointValueCitation
GHS Classification Acute Toxicity 4 (Oral)[1]
Hazard Statement H302: Harmful if swallowed[1]
Acute Oral Toxicity (LD50, rat) 300 - 2000 mg/kg (estimated range based on GHS Category 4)[2]
Chemical Family Organochlorine and Organofluorine Pesticide; Phenylurea[1]
Primary Disposal Method High-Temperature Incineration[2][3]

Note: A precise oral LD50 value for this compound in rats is not publicly available. The range provided is based on the criteria for GHS Acute Toxicity Category 4.[2]

Experimental Protocols: Proper Disposal Procedures

The recommended and primary method for the disposal of this compound and its associated waste is high-temperature incineration . This method is particularly crucial for halogenated organic compounds to ensure their complete destruction and prevent the formation of toxic byproducts.

Step-by-Step Disposal Protocol:

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed waste container for all this compound-contaminated materials. This includes unused product, reaction residues, contaminated personal protective equipment (PPE), and cleaning materials.

    • Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Use containers that are chemically resistant and compatible with this compound.

    • Keep waste containers securely closed except when adding waste.

    • Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Empty Container Decontamination:

    • For empty this compound containers, a triple-rinse procedure is mandatory.

    • Rinse 1: Rinse the container with a suitable solvent (e.g., acetone (B3395972) or methanol). The rinsate from this first rinse must be collected and disposed of as hazardous waste.

    • Rinses 2 & 3: Subsequent rinses with the solvent should also be collected and treated as hazardous waste.

    • After triple-rinsing and air-drying in a ventilated hood, the container can be disposed of as non-hazardous waste, or recycled if permitted by local regulations. All labels must be defaced or removed.

  • Arranging for Final Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and transport of the this compound waste.

    • Ensure all labeling and documentation requirements are met in accordance with local, regional, and national regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.

  • Incineration Specifications:

    • The hazardous waste disposal facility must be capable of incinerating halogenated organic compounds.

    • For waste containing more than 1% of halogenated organic substances (by chlorine weight), the incineration temperature must be at least 1100 °C with a sufficient residence time to ensure complete destruction.[3]

Mandatory Visualizations

To further clarify the procedural flow and logical relationships in this compound disposal, the following diagrams have been generated.

Flucofuron_Disposal_Workflow cluster_lab In the Laboratory cluster_decon Container Decontamination cluster_disposal Final Disposal A This compound Waste Generation (Unused product, contaminated PPE, etc.) B Segregate into a Designated, Labeled Container A->B C Store in a Secure, Ventilated Area with Secondary Containment B->C H Contact EHS or Licensed Hazardous Waste Contractor C->H D Empty this compound Container E Triple-Rinse with Appropriate Solvent D->E F Collect all Rinsate as Hazardous Waste E->F G Dispose of Decontaminated Container as Non-Hazardous Waste E->G F->B I Package and Label Waste According to Regulations H->I J Transport to a Licensed Disposal Facility I->J K High-Temperature Incineration (>= 1100°C for >1% Halogenated Waste) J->K

Caption: Workflow for the safe disposal of this compound waste from the laboratory to final destruction.

Logical_Relationship_Diagram This compound This compound Halogenated Halogenated Organic Compound (Organochlorine & Organofluorine) This compound->Halogenated Urea Urea-based Pesticide This compound->Urea Hazardous Hazardous Waste (Acute Toxicity 4 - Oral) Halogenated->Hazardous Urea->Hazardous Disposal Proper Disposal Required Hazardous->Disposal Incineration High-Temperature Incineration (>= 1100°C) Disposal->Incineration

Caption: Logical relationships defining the hazardous nature and required disposal method for this compound.

References

Essential Safety and Handling Protocols for Flucofuron

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: A Guide for Laboratory Professionals

This document provides crucial safety and logistical information for the handling and disposal of Flucofuron. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. The following procedural guidance is based on established safety protocols for handling phenylurea-based compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is categorized as a substance that can cause skin irritation, serious eye irritation, and may lead to an allergic skin reaction.[1] Adherence to proper PPE protocols is mandatory to mitigate these risks.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (15 mil thickness recommended)Provides resistance to a broad range of chemicals, including pesticides and organic solvents.[2]
Eye Protection Chemical safety goggles or a full-face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[1]
Body Protection Fully-buttoned lab coatPrevents contact of this compound with skin and personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hood. If significant aerosolization or dust generation is expected, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[3]Minimizes inhalation exposure. The need for respiratory protection should be determined by a risk assessment of the specific procedure.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure all necessary PPE is readily available and in good condition.

  • Work in a designated area, preferably a chemical fume hood, to control potential exposure.

  • Have a chemical spill kit readily accessible.

2. Handling and Use:

  • Avoid direct contact with skin and eyes.[1]

  • Prevent the generation of dust or aerosols.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent leakage.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing. Wash affected area with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.[1]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Response Protocol:

In the event of a spill, follow the "Three C's" of spill management: Control, Contain, and Clean up.[4]

  • Control the Spill:

    • Immediately alert others in the vicinity.

    • If it is safe to do so, prevent further release of the material.

  • Contain the Spill:

    • For solid spills, lightly mist with water to prevent dust from becoming airborne, or cover with a plastic sheet.

    • For liquid spills, create a dike around the spill using absorbent materials.

  • Clean Up the Spill:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.

    • For liquid spills, use an inert absorbent material such as sand, cat litter, or vermiculite.[4][5]

    • Once absorbed, collect the material and place it in a sealed, labeled container for disposal.

    • Decontaminate the spill area with a detergent and water solution.

Disposal Plan

All this compound waste and contaminated materials must be treated as hazardous waste.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not dispose of down the drain.[1]

  • Contaminated Materials: All PPE, absorbent materials, and other supplies that have come into contact with this compound should be collected in a sealed, labeled hazardous waste container.

  • Empty Containers: Dispose of as unused product.[1]

  • Regulatory Compliance: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to ensure compliance with all local, state, and federal regulations.[6]

Diagram: this compound Safe Handling Workflow

Flucofuron_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Assess Risks Assess Risks Gather PPE Gather PPE Prepare Workspace Prepare Workspace Weigh/Measure Weigh/Measure Conduct Experiment Conduct Experiment Weigh/Measure->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Store Waste Store Waste Label Waste->Store Waste Arrange Pickup Arrange Pickup Store Waste->Arrange Pickup Spill Event Spill Event Control Control Spill Event->Control Emergency Procedure Contain Contain Control->Contain Clean Up Clean Up Contain->Clean Up Clean Up->Segregate Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flucofuron
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Flucofuron

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.